molecular formula C20H30O3 B15601598 11-HEPE

11-HEPE

Número de catálogo: B15601598
Peso molecular: 318.4 g/mol
Clave InChI: IDEHSDHMEMMYIR-WSAGHCNZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-HEPE is a HEPE that consists of (5Z,8Z,12E,14Z,17Z)-icosapentaenoic acid in which the hydroxy group is located at position 11. It has a role as a rat metabolite. It is functionally related to an all-cis-5,8,11,14,17-icosapentaenoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-WSAGHCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enzymatic Synthesis of 11-HEPE from Eicosapentaenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 11-hydroxy-12,13-epoxy-5,8,14-eicosatrienoic acid (11-HEPE), a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This compound is of significant interest due to its emerging role in the resolution of inflammation, making its controlled synthesis a critical area of research for the development of novel therapeutics. This document details the primary enzymatic pathways for its synthesis, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

This compound is an oxygenated metabolite of EPA, belonging to the class of specialized pro-resolving mediators (SPMs).[1] These molecules play a crucial role in actively orchestrating the resolution of inflammation, a vital process for maintaining tissue homeostasis.[1] The biological activity of this compound is closely linked to its stereochemistry, with the 11(S)- and 11(R)- enantiomers potentially exhibiting different effects.[2] The controlled enzymatic synthesis of specific this compound isomers is therefore essential for investigating their distinct biological functions and therapeutic potential.

Enzymatic Pathways for this compound Synthesis

The conversion of EPA to this compound is primarily achieved through three major enzymatic pathways: Lipoxygenase (LOX), Cyclooxygenase (COX), and Cytochrome P450 (CYP). Each pathway utilizes distinct enzymatic machinery and can yield different stereoisomers of this compound.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[2] Specific LOX isozymes exhibit distinct positional selectivity, leading to the formation of various HEPE isomers. The synthesis of this compound via this pathway involves a two-step process: initial oxygenation of EPA to form 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), followed by the reduction of the hydroperoxide to the corresponding alcohol, this compound.[2] For instance, an 11R-lipoxygenase from Nostoc sp. has been shown to be effective in this conversion.[3]

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, particularly COX-2, can also contribute to the formation of this compound from EPA.[3] Of particular interest is the activity of aspirin-acetylated COX-2. Aspirin's acetylation of COX-2 alters its catalytic activity, shifting it from a prostaglandin-producing enzyme to one that generates hydroxylated fatty acids.[1][4] This modified enzyme can convert EPA into a mixture of monohydroxy fatty acids, including this compound.[1]

Cytochrome P450 (CYP) Pathway

Members of the cytochrome P450 superfamily of monooxygenases are also capable of metabolizing EPA to various oxygenated products, including this compound.[3][5] CYP enzymes, such as those from the CYP1A, CYP2C, and CYP4A subfamilies, can produce a range of HEPE regioisomers.[5] This pathway contributes to the overall pool of this compound in biological systems.

Quantitative Data on this compound Synthesis

The efficiency of this compound production varies depending on the enzymatic pathway and the specific enzyme isoform utilized. The following table summarizes available quantitative data to facilitate comparison. It is important to note that direct comparative studies are limited, and some data is inferred from studies using arachidonic acid as a substrate.

Enzymatic PathwayEnzymeSubstrateProduct(s)Key Quantitative DataReference(s)
Lipoxygenase 11R-Lipoxygenase (Nostoc sp.)EPA11R-HEPEHigh conversion yield can be expected based on 11R-HETE synthesis.[2]
Cyclooxygenase Aspirin-acetylated human COX-2EPA (100 µM)This compound, 14-HEPE, 18-HEPE, PGH3This compound constitutes 32% of the mono-oxygenated products.[1]
Cytochrome P450 Mouse Cyp2c50EPAMultiple EPA oxylipins, including 17,18-EpETEProduces a large number of EPA oxylipins.[5][6]
Cytochrome P450 Mouse Cyp1a2, Cyp4a12a, Cyp4f18EPA18-HEPE, 19-HEPE, 20-HEPEPrimarily produces omega-hydroxylated products.[5]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of 11R-HEPE using 11R-Lipoxygenase

This protocol is adapted from methods for the synthesis of 11R-HETE and is applicable for 11R-HEPE production using recombinant E. coli expressing 11R-lipoxygenase.[2]

Materials:

  • Recombinant E. coli cells expressing 11R-lipoxygenase from Nostoc sp.

  • Eicosapentaenoic acid (EPA)

  • Ethanol (B145695)

  • Cysteine

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer (pH 7.0)

  • Centrifuge

  • Incubator shaker

  • Ethyl acetate (B1210297)

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli cells in a suitable growth medium. Harvest the cells by centrifugation and wash with 0.85% (w/v) NaCl.

  • Reaction Setup: Prepare the reaction mixture in a baffled flask containing:

    • PIPES buffer (pH 7.0)

    • 10 g/L (wet weight) of recombinant E. coli cells

    • 5.0 mM EPA (dissolved in a minimal volume of ethanol, final ethanol concentration < 4% v/v)

    • 10 mM Cysteine (as a reducing agent)

  • Incubation: Incubate the reaction mixture at 25°C with shaking at 200 rpm for 60 minutes.

  • Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic phase. Evaporate the ethyl acetate under reduced pressure to obtain the crude product.

Synthesis of this compound using Aspirin-Acetylated COX-2

This protocol describes the in vitro synthesis of this compound using purified aspirin-acetylated COX-2.[1]

Materials:

  • Purified human COX-2 enzyme

  • Aspirin (B1665792)

  • Eicosapentaenoic acid (EPA)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Diclofenac (optional, to inhibit any non-acetylated enzyme)

  • Methanol (B129727)

  • LC-MS/MS system

Procedure:

  • Enzyme Acetylation: Pre-incubate the purified COX-2 enzyme with aspirin to achieve acetylation.

  • Reaction Setup: In a reaction tube, combine the reaction buffer and the aspirin-acetylated COX-2.

  • Substrate Addition: Add EPA to the reaction mixture to a final concentration of 100 µM to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Terminate the reaction by adding two volumes of cold methanol.

  • Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant by LC-MS/MS for the presence of this compound.

Purification and Analysis of this compound

Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the crude extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the HEPEs with methanol.

  • Evaporate the solvent under a stream of nitrogen.

Analysis by LC-MS/MS:

  • Chromatographic Separation: Use a reverse-phase C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol).

  • Mass Spectrometry Detection: Employ electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound based on its precursor and product ion masses.

Signaling Pathways of this compound

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways, contributing to the resolution of inflammation.

Putative G-Protein Coupled Receptor (GPCR) Signaling

It is hypothesized that this compound may exert some of its effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface. This interaction would initiate a cascade of intracellular events, leading to downstream signaling that modulates inflammatory responses.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 11_HEPE This compound GPCR Putative GPCR 11_HEPE->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Downstream_Signaling->Cellular_Response

Caption: Hypothesized GPCR signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound may also function as a ligand for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). Upon binding, the activated PPAR can translocate to the nucleus and regulate the transcription of target genes involved in inflammation and metabolism.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_HEPE_cyto This compound PPAR PPAR 11_HEPE_cyto->PPAR Binding & Activation PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (PPAR Response Element) PPAR_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Effect Biological Effect (e.g., Anti-inflammatory) Protein_Synthesis->Biological_Effect

Caption: Putative PPAR signaling pathway for this compound.

Experimental and Logical Workflows

General Workflow for Enzymatic Synthesis and Analysis of this compound

This diagram outlines the overall process from the enzymatic reaction to the final analysis of the synthesized this compound.

Experimental_Workflow Start Start: EPA Substrate & Enzyme Enzymatic_Reaction Enzymatic Reaction (LOX, COX, or CYP) Start->Enzymatic_Reaction Reaction_Termination Reaction Termination & Crude Extraction Enzymatic_Reaction->Reaction_Termination Purification Purification (e.g., Solid-Phase Extraction) Reaction_Termination->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis Data_Interpretation Data Interpretation: Yield, Purity, Stereochemistry Analysis->Data_Interpretation End End Product: Purified this compound Data_Interpretation->End

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Enzymatic Pathways to this compound Formation

This diagram illustrates the logical flow from the precursor molecule, EPA, through the different enzymatic pathways to the final product, this compound.

Logical_Relationship cluster_pathways Enzymatic Pathways EPA Eicosapentaenoic Acid (EPA) LOX Lipoxygenase (e.g., 11-LOX) EPA->LOX COX Cyclooxygenase (Aspirin-acetylated COX-2) EPA->COX CYP Cytochrome P450 (e.g., CYP2C, CYP4A) EPA->CYP 11_HEPE_product This compound LOX->11_HEPE_product COX->11_HEPE_product CYP->11_HEPE_product

Caption: Enzymatic pathways leading to this compound formation.

Conclusion

The enzymatic synthesis of this compound from EPA offers a powerful approach to produce this bioactive lipid mediator for research and therapeutic development. By selecting the appropriate enzymatic pathway and optimizing reaction conditions, researchers can achieve controlled and stereospecific synthesis of this compound isomers. This technical guide provides a foundational understanding of the synthesis, analysis, and potential biological actions of this compound, serving as a valuable resource for professionals in the fields of inflammation, lipid biochemistry, and drug discovery. Further investigation into the specific signaling pathways and the comparative efficacy of different synthetic routes will continue to advance our understanding of this important pro-resolving mediator.

References

The Role of Cyclooxygenase-2 in 11-Hydroxyeicosapentaenoic Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of cyclooxygenase-2 (COX-2) in the biosynthesis of 11-hydroxyeicosapentaenoic acid (11-HEPE), an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). While the formation of other HEPE isomers by various enzymatic pathways is well-documented, the specific contribution of COX-2 to this compound production, particularly in comparison to its aspirin-acetylated form, is an area of active investigation. This document details the enzymatic pathways of EPA metabolism by COX-2, summarizes the available quantitative data, provides detailed experimental protocols for in vitro synthesis and analysis, and visualizes the relevant biosynthetic and potential signaling pathways. This guide is intended to serve as a valuable resource for researchers in lipid biochemistry, pharmacology, and drug development exploring the physiological functions and therapeutic potential of this compound.

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a substrate for several enzymatic pathways that produce a diverse array of bioactive lipid mediators. Among these are the hydroxyeicosapentaenoic acids (HEPEs), which are implicated in the regulation of inflammation and other physiological processes.[1][2] While the roles of 5-HEPE, 12-HEPE, and 18-HEPE are increasingly understood, the biological significance of this compound remains largely uncharacterized.[2]

Cyclooxygenase-2 (COX-2) is a key enzyme in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid (AA) into prostaglandins (B1171923).[3] However, COX-2 can also metabolize EPA, and its activity is notably altered by aspirin (B1665792), which covalently acetylates a serine residue in the active site.[3][4] This guide focuses on the specific role of native and aspirin-acetylated COX-2 in the formation of this compound from EPA.

Enzymatic Pathways of this compound Formation by COX-2

The conversion of EPA to this compound by COX-2 involves the introduction of a hydroperoxy group, which is subsequently reduced to a hydroxyl group. While COX-2 primarily oxygenates arachidonic acid at the C-11 and C-15 positions to form prostaglandin (B15479496) precursors, it can also exhibit lipoxygenase-like activity, producing monohydroxylated fatty acids.[3]

Native COX-2 can convert EPA to various hydroperoxyeicosapentaenoic acids (HpEPEs), which are then reduced to the corresponding HEPEs. The formation of this compound from EPA by native COX-2 is considered a minor pathway compared to the production of other oxygenated metabolites.

Aspirin-acetylated COX-2 displays altered catalytic activity. While its ability to produce prostaglandins is significantly reduced, it gains a robust capacity to generate 15R-HETE from arachidonic acid.[3] When EPA is the substrate, aspirin-acetylated COX-2 has been shown to produce 18R-HEPE and 15R-HEPE.[4][5] Although direct evidence for this compound production by aspirin-acetylated COX-2 is limited, the altered substrate positioning within the acetylated active site could potentially favor the formation of this isomer.

Signaling Pathways

EPA_Metabolism_by_COX2 EPA Eicosapentaenoic Acid (EPA) COX2 COX-2 EPA->COX2 Aspirin_COX2 Aspirin-acetylated COX-2 EPA->Aspirin_COX2 HpEPEs Hydroperoxyeicosapentaenoic Acids (HpEPEs) COX2->HpEPEs Aspirin_COX2->HpEPEs Peroxidases Peroxidases HpEPEs->Peroxidases HEPEs Hydroxyeicosapentaenoic Acids (HEPEs) 11_HEPE This compound HEPEs->11_HEPE Other_HEPEs Other HEPEs (e.g., 15-HEPE, 18-HEPE) HEPEs->Other_HEPEs Peroxidases->HEPEs

Based on the known signaling of other HEPE isomers, this compound could potentially exert its biological effects through activation of G-protein coupled receptors, such as GPR120, or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[1] Activation of these receptors can modulate inflammatory gene expression.[1]

Putative_11_HEPE_Signaling 11_HEPE This compound GPR120 GPR120 11_HEPE->GPR120 PPAR PPARs (e.g., PPARγ) 11_HEPE->PPAR Signaling_Cascade Intracellular Signaling Cascade GPR120->Signaling_Cascade Gene_Expression Modulation of Inflammatory Gene Expression PPAR->Gene_Expression Nuclear Translocation Signaling_Cascade->Gene_Expression

Data Presentation

Quantitative data on the specific production of this compound by COX-2 is sparse in the literature. The following tables summarize the available information on the metabolism of EPA by COX-2 and the known biological activities of HEPEs, which can serve as a proxy for the potential functions of this compound.

Table 1: Quantitative Data on EPA Metabolism by COX-2

EnzymeSubstrateMajor ProductsMinor ProductsVmax (relative to AA)Km (µM)Reference(s)
Native COX-2EPAProstaglandin E3 (PGE3)HEPEs (positional isomers)~30%Not well defined[1]
Aspirin-acetylated COX-2EPA15R-HEPE, 18R-HEPEOther HEPEsNot determined for HEPEsNot determined for EPA[4][5]
Aspirin-acetylated COX-2AA15R-HETE15R-PGs~8-fold less than PGE2 by native COX-23.8 ± 2.8[3]

Table 2: Known and Potential Biological Activities of this compound

Biological ActivityTarget/PathwayEffectQuantitative Data (EC50/IC50)Reference(s)
Anti-inflammatoryPPARγActivation, leading to decreased pro-inflammatory gene expressionNot available[1] (inferred)
Anti-inflammatoryGPR120Activation, leading to inhibition of NF-κB signalingNot available[1] (inferred)
Modulation of Gene ExpressioniNOS, TNF-α, IL-1β, IL-6Suppression of expression in macrophagesNot available[1]

Experimental Protocols

In Vitro Assay for COX-2-Mediated this compound Formation

This protocol describes the in vitro synthesis of this compound from EPA using recombinant human COX-2.

Materials:

  • Recombinant human COX-2 (rhCOX-2)[6]

  • Eicosapentaenoic acid (EPA)

  • Aspirin (for acetylated COX-2 assay)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 µM hematin (B1673048) and 500 µM phenol

  • Reducing Agent: Stannous chloride (SnCl₂) or Triphenylphosphine

  • Internal Standard: Deuterated this compound (e.g., this compound-d8)

  • Solvents: Methanol (B129727), Acetonitrile, Water, Hexane, Ethyl Acetate, Formic Acid

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Enzyme Preparation:

    • Native COX-2: Dilute rhCOX-2 to the desired concentration in the reaction buffer.

    • Aspirin-acetylated COX-2: Pre-incubate rhCOX-2 with a 100-fold molar excess of aspirin at 37°C for 30 minutes. Remove excess aspirin by buffer exchange or dialysis.

  • Enzymatic Reaction:

    • Add 10 µL of EPA (in ethanol) to 990 µL of the enzyme preparation in the reaction buffer to achieve a final EPA concentration of 10-50 µM.

    • Incubate at 37°C for 10-20 minutes.

    • Terminate the reaction by adding 2 volumes of ice-cold methanol.

  • Reduction of Hydroperoxides:

    • Add a reducing agent (e.g., SnCl₂) to the reaction mixture to convert any formed 11-HpEPE to this compound.

  • Sample Extraction:

    • Add the internal standard (deuterated this compound) to the terminated reaction mixture.

    • Acidify the sample to pH 3.5 with 0.1 M HCl.

    • Perform solid-phase extraction using a C18 cartridge. Wash the cartridge with water and then elute the lipids with methanol or ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small volume of methanol/water (50:50, v/v).

  • LC-MS/MS Analysis:

    • Analyze the extracted sample by reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a C18 column for chromatographic separation of HEPE isomers.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol (B).

    • Detect this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for this compound is m/z 317.2, and product ions will depend on the instrument and collision energy.

In_Vitro_Assay_Workflow Start Start Enzyme_Prep Enzyme Preparation (Native or Aspirin-acetylated COX-2) Start->Enzyme_Prep Reaction Enzymatic Reaction (EPA + COX-2) Enzyme_Prep->Reaction Termination Reaction Termination (Methanol) Reaction->Termination Reduction Reduction of Hydroperoxides (SnCl2) Termination->Reduction Extraction Solid-Phase Extraction Reduction->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End End Analysis->End

Cellular Assay for this compound Biological Activity

This protocol outlines a general method to assess the anti-inflammatory activity of this compound in a macrophage cell line.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for TNF-α, IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture macrophages in appropriate media.

    • Seed cells into multi-well plates and allow them to adhere.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.

  • Analysis of Gene Expression (qRT-PCR):

    • Harvest cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of inflammatory genes (e.g., Nos2, Tnf, Il6) by qRT-PCR, normalizing to a housekeeping gene.

  • Analysis of Cytokine Production (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.

Cellular_Assay_Workflow Start Start Cell_Culture Macrophage Cell Culture and Seeding Start->Cell_Culture Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Analysis Analysis Stimulation->Analysis qRT_PCR Gene Expression Analysis (qRT-PCR) Analysis->qRT_PCR ELISA Cytokine Production Analysis (ELISA) Analysis->ELISA End End qRT_PCR->End ELISA->End

Conclusion

The role of COX-2 in the formation of this compound from EPA is an emerging area of research with potential implications for understanding the resolution of inflammation and the development of novel therapeutics. While direct quantitative data remains limited, the established ability of COX-2, particularly its aspirin-acetylated form, to metabolize omega-3 fatty acids suggests a significant contribution to the cellular lipid mediator profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the biosynthesis, signaling, and physiological relevance of COX-2-derived this compound. Future studies focusing on quantitative comparisons of this compound production by native versus acetylated COX-2 and the elucidation of its specific downstream signaling pathways will be crucial in advancing our knowledge of this intriguing bioactive lipid.

References

The Lipoxygenase Pathway in 11-HEPE Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2][3][4] As a member of the eicosanoid family, it is increasingly recognized for its potential role in the resolution of inflammation, making it a molecule of significant interest for researchers and drug development professionals.[1][4][5] The biological activities of EPA are often mediated through its conversion into a diverse array of such bioactive lipid mediators.[4] This technical guide provides a detailed exploration of the lipoxygenase (LOX) pathway, the primary enzymatic route for this compound synthesis, and includes relevant quantitative data, experimental protocols, and pathway visualizations.

The Central Role of the Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific insertion of molecular oxygen into polyunsaturated fatty acids like EPA.[1][4] The synthesis of this compound from EPA via the 11-lipoxygenase enzyme is a precise two-step process:

  • Peroxidation: The 11-LOX enzyme first abstracts a hydrogen atom from the C-13 position of EPA. This is followed by the specific insertion of molecular oxygen at the C-11 position. This reaction forms an unstable hydroperoxy intermediate, 11-hydroperoxyeicosapentaenoic acid (11-HpEPE).[1]

  • Reduction: The unstable 11-HpEPE is then rapidly reduced to the more stable hydroxyl form, this compound.[1][4]

This enzymatic process is stereospecific, producing distinct 11(S)-HEPE or 11(R)-HEPE isomers, whose biological activities may differ.[1] While the LOX pathway is a major route, other enzyme families, including cyclooxygenases (COX) and cytochrome P450 (CYP) monooxygenases, can also contribute to this compound formation.[2][4][5]

11-HEPE_Biosynthesis_Pathway cluster_0 Lipoxygenase Pathway EPA Eicosapentaenoic Acid (EPA) HpEPE 11-HpEPE (11-Hydroperoxyeicosapentaenoic Acid) EPA->HpEPE 11-Lipoxygenase (11-LOX) + O₂ HEPE This compound (11-Hydroxyeicosapentaenoic Acid) HpEPE->HEPE Reduction (e.g., by Peroxidases) Hypothesized_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm / Nucleus receptor Putative Receptor (GPCR / PPAR) Binding (?) downstream Downstream Signaling (e.g., ↓NF-κB, ↑cAMP) receptor->downstream response Pro-Resolving Effects (↓ Neutrophil Infiltration, ↑ Efferocytosis) downstream->response extracellular This compound extracellular->receptor:p Activation (?) Experimental_Workflow start Biological Sample (Tissue, Plasma, Cells) homogenize Homogenization with Internal Standard start->homogenize extract Solid-Phase Extraction (SPE) homogenize->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS Analysis (Separation & Detection) evap->lcms quant Quantification (Standard Curve) lcms->quant

References

A Comprehensive Technical Guide on the Non-Enzymatic Generation of 11-Hydroxyeicosapentaenoic Acid (11-HEPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), with emerging roles in the resolution of inflammation. While enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes are the primary routes for its biosynthesis in vivo, this compound can also be generated non-enzymatically through the autoxidation of EPA. This process, driven by reactive oxygen species (ROS), is of significant interest as it can contribute to the pool of bioactive lipid mediators in tissues, particularly under conditions of oxidative stress. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and analytical considerations for the non-enzymatic generation of this compound.

Core Mechanisms of Non-Enzymatic this compound Generation

The primary non-enzymatic pathway for the formation of this compound is the free radical-mediated autoxidation of EPA. This process occurs in three main stages: initiation, propagation, and termination.

1.1. Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of the EPA molecule by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH). EPA possesses four of these susceptible bis-allylic carbons, making it highly prone to oxidation.[1] This initial step results in the formation of a lipid radical (L•).

1.2. Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another EPA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), in this case, 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), and a new lipid radical.

1.3. Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The non-enzymatic oxidation of EPA typically results in a racemic mixture of the R and S enantiomers of this compound.[2]

1.4. Role of Different Reactive Oxygen Species:

  • Free Radicals (e.g., •OH): These are the primary initiators of the autoxidation chain reaction.

  • Singlet Oxygen (¹O₂): This non-radical ROS can also react directly with the double bonds in EPA through an "ene" reaction to form hydroperoxides. This photo-oxidation mechanism can be initiated by photosensitizers in the presence of light and oxygen.[3]

Experimental Protocols for Non-Enzymatic Generation and Analysis

While specific protocols to exclusively generate this compound non-enzymatically are not well-defined due to the random nature of autoxidation, the following methodologies can be employed to induce and analyze the products of non-enzymatic EPA oxidation.

2.1. Induction of Non-Enzymatic Oxidation:

A general method to induce non-enzymatic peroxidation of EPA involves exposing a solution of purified EPA to conditions that promote free radical formation.

Protocol 2.1.1: Metal-Catalyzed Oxidation

  • Materials:

    • Eicosapentaenoic acid (EPA), high purity

    • Phosphate-buffered saline (PBS), pH 7.4

    • Ferrous sulfate (B86663) (FeSO₄) or Copper (II) sulfate (CuSO₄) solution

    • Ethanol or other suitable solvent for dissolving EPA

    • Antioxidant (e.g., butylated hydroxytoluene - BHT) for quenching the reaction

  • Procedure:

    • Prepare a stock solution of EPA in ethanol.

    • Dilute the EPA stock solution in PBS to the desired final concentration.

    • Initiate the oxidation by adding a solution of FeSO₄ or CuSO₄ to the EPA solution. The final concentration of the metal catalyst will need to be optimized depending on the desired rate of oxidation.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours), with gentle agitation and exposure to air.

    • Terminate the reaction by adding an excess of an antioxidant such as BHT.

    • Immediately proceed with extraction and analysis to prevent further oxidation.

Protocol 2.1.2: Photosensitized Oxidation

  • Materials:

    • Eicosapentaenoic acid (EPA), high purity

    • Solvent (e.g., methanol (B129727), ethanol)

    • Photosensitizer (e.g., methylene (B1212753) blue, rose bengal)

    • Light source (e.g., a lamp with a specific wavelength output)

    • Oxygen source (air)

  • Procedure:

    • Dissolve EPA and the photosensitizer in the chosen solvent in a transparent reaction vessel.

    • Irradiate the solution with the light source while ensuring a continuous supply of air or oxygen.

    • Monitor the reaction progress by taking aliquots at different time points.

    • Terminate the reaction by removing the light source and adding an antioxidant.

    • Proceed with extraction and analysis.

2.2. Reduction of Hydroperoxides to Hydroxides:

The primary products of EPA oxidation are hydroperoxides (HpEPEs). To analyze the stable hydroxylated derivatives (HEPEs), a reduction step is necessary.

Protocol 2.2.1: Reduction with Sodium Borohydride (B1222165)

  • Materials:

    • Oxidized EPA sample containing HpEPEs

    • Sodium borohydride (NaBH₄)

    • Methanol or ethanol

    • Aqueous acid solution (e.g., dilute HCl) for quenching

  • Procedure:

    • Dissolve the oxidized EPA sample in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared solution of NaBH₄ in the same solvent.

    • Allow the reaction to proceed for 30-60 minutes at 0°C.

    • Quench the reaction by carefully adding the aqueous acid solution until the effervescence ceases.

    • Extract the resulting HEPEs with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

2.3. Analysis and Quantification of this compound:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the identification and quantification of this compound and other EPA oxidation products.[4]

Protocol 2.3.1: LC-MS/MS Analysis

  • Sample Preparation:

    • Extract the lipid fraction from the reaction mixture using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.[5]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[4]

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.[4]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect the transition of the precursor ion (m/z for HEPE) to a specific product ion, ensuring high selectivity and sensitivity.

Data Presentation: Quantitative Analysis of EPA Autoxidation Products

Quantitative data on the specific yields of this compound from the non-enzymatic oxidation of EPA is scarce in the literature. Most studies focus on the overall kinetics of EPA autoxidation or provide qualitative profiles of the various oxidation products. The table below presents a conceptual framework for the type of quantitative data that should be collected from experiments on the non-enzymatic oxidation of EPA.

Table 1: Hypothetical Product Distribution from Non-Enzymatic Oxidation of EPA

Oxidation Condition Analyte Yield (%) Method of Quantification
Metal-Catalyzed (Fe²⁺, 24h) 5-HEPE Data not available LC-MS/MS
8-HEPE Data not available LC-MS/MS
9-HEPE Data not available LC-MS/MS
This compound Data not available LC-MS/MS
12-HEPE Data not available LC-MS/MS
14-HEPE Data not available LC-MS/MS
15-HEPE Data not available LC-MS/MS
18-HEPE Data not available LC-MS/MS
Photosensitized (Methylene Blue, 4h) 5-HEPE Data not available LC-MS/MS
8-HEPE Data not available LC-MS/MS
9-HEPE Data not available LC-MS/MS
This compound Data not available LC-MS/MS
12-HEPE Data not available LC-MS/MS
14-HEPE Data not available LC-MS/MS
15-HEPE Data not available LC-MS/MS

| | 18-HEPE | Data not available | LC-MS/MS |

Note: The yields of different HEPE isomers are highly dependent on the specific reaction conditions, including the type of initiator, temperature, oxygen concentration, and reaction time. The non-enzymatic process is generally not highly regioselective, leading to a mixture of positional isomers.

Mandatory Visualizations

Non_Enzymatic_11_HEPE_Formation cluster_initiation Initiation cluster_propagation Propagation cluster_reduction Reduction EPA Eicosapentaenoic Acid (EPA) Lipid_Radical Lipid Radical (L•) EPA->Lipid_Radical ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Lipid_Radical H• abstraction Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ O2 Molecular Oxygen (O₂) HpEPE 11-Hydroperoxyeicosapentaenoic Acid (11-HpEPE) Peroxyl_Radical->HpEPE + H• from another EPA EPA2 Another EPA Molecule New_Lipid_Radical New Lipid Radical (L•) EPA2->New_Lipid_Radical HEPE 11-Hydroxyeicosapentaenoic Acid (this compound) HpEPE->HEPE Reduction

Non-enzymatic formation of this compound from EPA via free radical autoxidation.

Experimental_Workflow cluster_induction Induction of Oxidation cluster_processing Sample Processing cluster_analysis Analysis Start Start with Pure EPA Induction Induce Oxidation (e.g., Metal-catalyzed or Photosensitized) Start->Induction Oxidized_EPA Oxidized EPA Mixture (contains HpEPEs) Induction->Oxidized_EPA Reduction Reduction of Hydroperoxides (e.g., with NaBH₄) Oxidized_EPA->Reduction Extraction Solid-Phase Extraction (SPE) Reduction->Extraction Final_Sample Purified HEPE Fraction Extraction->Final_Sample LCMS LC-MS/MS Analysis (MRM Mode) Final_Sample->LCMS Quantification Quantification of this compound LCMS->Quantification

Experimental workflow for the generation and analysis of non-enzymatic this compound.

Conclusion

The non-enzymatic generation of this compound through the autoxidation of EPA represents a physiologically relevant pathway that contributes to the cellular pool of this bioactive lipid mediator, especially in environments with high oxidative stress. Understanding the mechanisms and experimental conditions that lead to its formation is crucial for researchers in the fields of lipid biochemistry, inflammation, and drug development. While the non-specific nature of autoxidation presents challenges in producing this compound with high selectivity, the protocols and analytical methods outlined in this guide provide a robust framework for inducing, identifying, and quantifying this and other HEPE isomers. Further research is warranted to elucidate the precise product distribution of EPA autoxidation under various conditions and to explore the specific biological activities of the racemic mixture of this compound generated through these non-enzymatic routes.

References

The Physiological Role of 11-HEPE in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1] As part of the larger family of specialized pro-resolving mediators (SPMs), this compound is implicated in the active resolution of inflammation, a critical process for returning tissues to homeostasis.[2][3] While research into its specific functions is ongoing and sometimes presents conflicting results, this compound is understood to modulate key innate immune cells, including neutrophils and macrophages, to facilitate the transition from a pro-inflammatory to a pro-resolving state.[2][4] This document provides a comprehensive technical overview of the biosynthesis, proposed mechanisms of action, and key experimental findings and protocols related to the anti-inflammatory and pro-resolving functions of this compound.

Biosynthesis of this compound

This compound is synthesized from EPA via several enzymatic pathways. Upon cellular stimulation, EPA is liberated from membrane phospholipids (B1166683) by phospholipase A2.[5] Free EPA is then metabolized by lipoxygenases (LOX) and cytochrome P450 (CYP450) enzymes to form various hydroxyeicosapentaenoic acids (HEPEs), including this compound.[2][6] The specific stereochemistry of the hydroxyl group, either 11(S)-HEPE or 11(R)-HEPE, depends on the synthesizing enzyme and is a critical determinant of its biological activity.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids (Containing EPA) epa Free Eicosapentaenoic Acid (EPA) phospholipids->epa Phospholipase A2 (Cellular Stimulus) loxs Lipoxygenases (LOX) epa->loxs cyps Cytochrome P450 (CYP450) epa->cyps hepes This compound and other HEPE Isomers (5-, 8-, 9-, 12-, 15-HEPE) loxs->hepes cyps->hepes

Caption: Biosynthesis of this compound from EPA.[2][5]

Physiological Role and Mechanism of Action

The resolution of inflammation is an active process, orchestrated by SPMs, that limits excessive neutrophil infiltration, enhances the clearance of apoptotic cells (efferocytosis), and promotes tissue repair.[3] While direct evidence for this compound is less abundant than for its isomers, its role is hypothesized based on the general functions of HEPEs and SPMs.[3][4]

Key Pro-Resolving Actions:

  • Inhibition of Neutrophil Infiltration : Neutrophils are the first responders to inflammation, but their prolonged presence can cause tissue damage. This compound is believed to inhibit neutrophil chemotaxis, thereby reducing their influx into inflamed tissues.[2]

  • Enhancement of Macrophage Phagocytosis : Macrophages play a crucial role in clearing apoptotic neutrophils and cellular debris. This compound is proposed to enhance the phagocytic capacity of macrophages, a hallmark of successful inflammation resolution.[2]

However, it is noteworthy that the role of this compound may be context-dependent. For instance, in psoriatic arthritis, this compound levels have been positively correlated with disease activity, suggesting a potential pro-inflammatory function in certain autoimmune conditions.[4] This contrasts with studies in metabolic contexts where increased HEPE levels are associated with the resolution of inflammation.[4]

Signaling Pathways

The precise signaling pathway for this compound has not been definitively elucidated.[2] Many SPMs exert their effects by binding to G-protein coupled receptors (GPCRs).[3] It is hypothesized that this compound acts through a similar mechanism. Other HEPE isomers are known to interact with specific receptors to mediate their effects:

  • 5-HEPE signals through GPR119 to enhance glucose-dependent insulin (B600854) secretion.[4][9]

  • 8-HEPE can activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) , leading to anti-inflammatory effects.[4]

  • Resolvin E1 , a downstream metabolite of 18-HEPE, signals through ChemR23 and BLT1 .[3][10]

Given these precedents, it is plausible that this compound interacts with a yet-to-be-identified GPCR or a nuclear receptor like PPARs to trigger intracellular signaling cascades that result in decreased inflammation.[3][4]

G cluster_0 Extracellular Space cluster_1 Immune Cell (e.g., Macrophage) cluster_2 Cell Membrane cluster_3 Intracellular Signaling cluster_4 Cellular Response hepe This compound receptor Hypothesized Receptor (e.g., GPCR, PPAR) hepe->receptor Binds cascade Downstream Signaling (e.g., ↓ NF-κB, ↑ cAMP) receptor->cascade Activates response ↑ Phagocytosis ↓ Pro-inflammatory Cytokines ↓ Chemotaxis cascade->response Leads to

Caption: Hypothesized signaling pathway of this compound in immune cells.[2][3]

Quantitative Data Summary

Specific quantitative data on the anti-inflammatory activity of this compound is limited, and findings can appear contradictory depending on the inflammatory context.[4][6]

Table 1: Summary of this compound Levels in Various Human and Animal Studies

Study Focus Model System Key Findings Regarding this compound Collective Effect of HEPEs Reference
Psoriatic Arthritis Human plasma Positively correlated with Disease Activity Score (DAS28) and Clinical Disease Activity Index (CDAI). Positive correlation with disease activity markers. [4]
Obesity & EPA Supplementation C57BL/6J mice on a high-fat diet Levels were elevated 15-107-fold upon EPA treatment compared to control. EPA supplementation, which increased HEPE levels, prevented fat mass accumulation and reversed hyperinsulinemia. [4][11]
Nonalcoholic Fatty Liver Disease Macrophages treated with palmitate Part of a HEPE mixture that suppressed mRNA levels of iNOS, TNFα, IL-1β, and IL-6 at 1 µM. Attenuation of macrophage inflammation. [4]

| Periodontal Inflammation | Human gingival samples | Present in the majority of samples but did not show a significant change after treatment, unlike 15(S)-HEPE. | Higher levels of SPM pathway markers were found in periodontitis subjects before treatment. |[12] |

Table 2: Example of In Vivo Administration of a HEPE Isomer in a Mouse Model of Colitis Note: This study used 15S-HEPE, a closely related isomer, providing a valuable reference for potential effects of this compound.

Parameter Details
Animal Model Trinitrobenzene sulfonic acid (TNBS)-induced colitis in wild-type mice
Compound 15S-HEPE (an isomer of this compound)
Dosage 50 µg/kg body weight
Administration Route Intraperitoneal (IP) injection
Vehicle Phosphate-buffered saline (PBS)
Frequency Daily
Key Outcomes Amelioration of body weight loss, increased colon length, reduced disease activity index, and improved histological score.

Data adapted from a study cited by BenchChem.[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a method for the sensitive and selective quantification of this compound in matrices like plasma, serum, or tissue homogenates.[5][14]

Methodology:

  • Sample Preparation : Thaw biological samples on ice. To prevent ex vivo formation of oxylipins, add an antioxidant cocktail (e.g., BHT).[5]

  • Internal Standard Spiking : Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8) to each sample to correct for analyte loss and matrix effects.[14]

  • Lipid Extraction : Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction. Alternatively, use liquid-liquid extraction.[5][6]

  • Elution and Reconstitution : Elute the lipids, evaporate the solvent under a stream of nitrogen, and reconstitute the dried extract in the initial mobile phase (e.g., methanol/water).[6]

  • LC-MS/MS Analysis :

    • Chromatographic Separation : Inject the sample into an HPLC system with a reversed-phase C18 column. Use a gradient elution with an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).[5][6]

    • Mass Spectrometry Detection : Operate a tandem mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.[6]

  • Data Analysis : Generate a standard curve using known concentrations of this compound. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[6][14]

G s0 Biological Sample (Plasma, Tissue) s1 Spike with Internal Standard (e.g., this compound-d8) s0->s1 s2 Solid-Phase Extraction (SPE) on C18 Cartridge s1->s2 s3 Elute Lipids & Evaporate Solvent s2->s3 s4 Reconstitute in Mobile Phase s3->s4 s5 Inject into LC-MS/MS s4->s5 s6 Data Analysis: Quantify vs. Standard Curve s5->s6

Caption: Workflow for this compound quantification by LC-MS/MS.[6][14]
Protocol 2: In Vitro Assays for Immune Cell Function

These protocols assess the effect of this compound on key functions of neutrophils and macrophages.[2]

A. Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Cell Preparation : Isolate human or murine neutrophils from whole blood or bone marrow.

  • Chamber Setup : Place a porous membrane (e.g., 3-5 µm pores) between the upper and lower chambers of a Boyden chamber. Add a chemoattractant (e.g., LTB4 or fMLP) to the lower chamber.

  • Treatment : Pre-incubate neutrophils with various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control. Place the treated neutrophils in the upper chamber.

  • Incubation : Incubate the chamber for 1-3 hours at 37°C.

  • Quantification : Quantify the number of neutrophils that have migrated to the lower chamber by manual cell counting or by measuring myeloperoxidase (MPO) activity.[2]

B. Macrophage Phagocytosis Assay

  • Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in a multi-well plate.

  • Treatment : Treat macrophages with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).[6]

  • Co-culture : Add fluorescently labeled targets (e.g., zymosan particles, apoptotic cells, or pHrodo-labeled E. coli) to the macrophage culture and incubate to allow phagocytosis.

  • Quantification : Quench extracellular fluorescence (e.g., with trypan blue). Measure the phagocytic index by quantifying the internalized fluorescence using flow cytometry or fluorescence microscopy.[2]

G cluster_0 Neutrophil Chemotaxis Assay cluster_1 Macrophage Phagocytosis Assay n0 Isolate Neutrophils n1 Pre-treat with this compound or Vehicle n0->n1 n2 Add to Upper Well of Boyden Chamber n1->n2 n3 Incubate (1-3h) n2->n3 n4 Quantify Migrated Neutrophils n3->n4 m0 Culture Macrophages m1 Treat with this compound or Vehicle m0->m1 m2 Add Fluorescent Targets (e.g., Labeled Bacteria) m1->m2 m3 Co-culture & Incubate m2->m3 m4 Quantify Phagocytosis (Flow Cytometry/Microscopy) m3->m4

Caption: In Vitro Experimental Workflows for this compound.[2]
Protocol 3: In Vivo Administration of this compound in a Mouse Model

This protocol, adapted from a study on the isomer 15S-HEPE, describes intraperitoneal administration for evaluating the therapeutic potential of this compound in a disease model like colitis.[13]

Methodology:

  • Animal Model : Use a chemically-induced model of colitis, such as trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sodium sulfate (B86663) (DSS), in a suitable mouse strain (e.g., C57BL/6).

  • Preparation of this compound Solution : Dissolve this compound in a sterile vehicle like phosphate-buffered saline (PBS). Ensure the final concentration allows for administration of the target dose (e.g., 50 µg/kg) in a low volume (100-200 µL).

  • Animal Handling and Dosing :

    • Weigh each mouse to calculate the precise injection volume.

    • Gently restrain the mouse to expose the abdomen.

    • Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.

    • Insert a 27-30 gauge needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure the needle has not entered the bladder or intestines.

    • Slowly inject the calculated volume.

  • Treatment Schedule : Administer this compound or vehicle daily via IP injection, often starting one day prior to disease induction and continuing for the duration of the study (e.g., 4-7 days).

  • Outcome Measures : Monitor clinical signs daily (e.g., body weight, stool consistency). At the end of the experiment, collect colon tissue to measure length, assess macroscopic damage, and perform histological analysis to evaluate inflammation.

Conclusion and Future Directions

This compound is a promising but still somewhat enigmatic bioactive lipid mediator with significant potential in the resolution of inflammation.[2][4] Its proposed ability to inhibit neutrophil migration and enhance macrophage phagocytosis positions it as a key player in the transition from a pro-inflammatory to a pro-resolving state.[2] However, the scarcity of dedicated research and the context-dependent nature of its observed effects underscore the need for further investigation.[4]

Future research should focus on:

  • Definitive Receptor Identification : Identifying and characterizing the specific receptor(s) for this compound on different immune cells is critical to understanding its mechanism of action.[2]

  • In Vivo Efficacy : Conducting rigorous preclinical studies using this compound, not just its isomers, in various models of inflammatory disease to validate its therapeutic potential.[2]

  • Structure-Activity Relationship : Synthesizing and testing this compound analogs to identify more potent and stable compounds for potential drug development.[2]

  • Clarifying Context-Dependent Roles : Investigating why this compound may be associated with pro-inflammatory markers in some diseases (e.g., psoriatic arthritis) and pro-resolving actions in others.[4]

A deeper understanding of the mechanisms of action for this compound will be instrumental in developing novel therapeutic strategies that promote the resolution of inflammation and restore tissue homeostasis.[1]

References

11-HEPE: A Bioactive Lipid Mediator in Inflammatory Resolution and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is implicated in the active resolution of inflammation, a critical process for maintaining tissue homeostasis.[1][2] While research into other HEPE isomers is more extensive, this compound is emerging as a bioactive lipid mediator with significant therapeutic potential. This technical guide provides a comprehensive overview of the biosynthesis, proposed mechanisms of action, and key experimental methodologies related to this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic applications of this compound and related compounds.

Biosynthesis of this compound

This compound is synthesized from EPA through several enzymatic and non-enzymatic pathways. The stereochemistry of the hydroxyl group at the 11-position, designated as either (R) or (S), is dependent on the generating enzyme and is a critical determinant of its biological activity.[3] The primary enzymatic pathways involve cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[2][4]

  • Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can metabolize EPA to 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is subsequently reduced to this compound.[4] Aspirin-acetylated COX-2 exhibits altered catalytic activity that favors the production of hydroxylated fatty acids, suggesting a potential role in this compound synthesis.[4][5]

  • Lipoxygenase (LOX) Pathway : LOX enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids.[1] Specific 11-LOX enzymes can convert EPA into 11-HpEPE, which is then reduced to the stable this compound.[1][4]

  • Cytochrome P450 (CYP450) Pathway : CYP450 enzymes are also involved in the metabolism of EPA to various HEPE isomers, including this compound.[2]

Non-enzymatic autoxidation of EPA can also lead to the formation of this compound.[3]

G cluster_0 Biosynthesis of this compound cluster_1 Enzymatic Pathways EPA Eicosapentaenoic Acid (EPA) COX Cyclooxygenase (COX-1/2) EPA->COX LOX Lipoxygenase (LOX) EPA->LOX CYP450 Cytochrome P450 (CYP450) EPA->CYP450 NonEnzymatic Non-Enzymatic Oxidation EPA->NonEnzymatic HpEPE 11-HpEPE COX->HpEPE LOX->HpEPE HEPE_11 This compound CYP450->HEPE_11 NonEnzymatic->HEPE_11 HpEPE->HEPE_11 Reduction

Biosynthesis of this compound from EPA.

Proposed Mechanisms of Action

The precise signaling pathways of this compound are still under active investigation.[1] However, based on the actions of other SPMs, several potential mechanisms have been proposed.[3] this compound is believed to exert its anti-inflammatory and pro-resolving effects by modulating the activity of key immune cells, particularly neutrophils and macrophages.[2]

Receptor-Mediated Signaling

Many SPMs signal through G protein-coupled receptors (GPCRs).[3] While a specific receptor for this compound has not yet been definitively identified, it is hypothesized that it may interact with a known or orphan GPCR to initiate intracellular signaling cascades that dampen inflammation.[3] Another potential target class includes nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by other lipid mediators and play a role in regulating inflammation.[3][6]

Effects on Immune Cells
  • Neutrophils : this compound is thought to play a role in limiting neutrophil infiltration to sites of inflammation, a crucial step in preventing excessive tissue damage.[1][2] This may occur through interference with chemokine signaling or by downregulating the expression of adhesion molecules on neutrophils and endothelial cells.[3]

  • Macrophages : this compound may enhance the phagocytic capacity of macrophages, promoting the clearance of apoptotic cells and cellular debris (efferocytosis), which is a hallmark of successful inflammation resolution.[1][2] It is also hypothesized to modulate macrophage phenotype towards a pro-resolving M2-like state and to suppress the production of pro-inflammatory cytokines while stimulating the release of anti-inflammatory cytokines.[2][3]

G cluster_0 Proposed Signaling Pathway of this compound cluster_1 Immune Cell Modulation HEPE_11 This compound GPCR G-Protein Coupled Receptor (GPCR) (Putative) HEPE_11->GPCR Binds PPAR Peroxisome Proliferator-Activated Receptor (PPAR) (Putative) HEPE_11->PPAR Binds Neutrophil Neutrophil GPCR->Neutrophil Inhibits Infiltration Macrophage Macrophage GPCR->Macrophage Enhances Efferocytosis PPAR->Neutrophil Reduces Pro-inflammatory Gene Expression PPAR->Macrophage Promotes M2 Polarization Inflammation Inflammation Neutrophil->Inflammation Contributes to Resolution Resolution Macrophage->Resolution Promotes

Hypothesized signaling pathways for this compound.

Quantitative Data Summary

A significant challenge in the study of this compound is the scarcity of direct quantitative data on its biological activity.[3][6] Much of the available information is derived from studies on a mixture of HEPE isomers or on more extensively characterized isomers like 15-HEPE and 18-HEPE.[5] The following tables summarize the available quantitative and qualitative data to provide a framework for understanding the potential potency of this compound.

Table 1: In Vitro Effects of HEPEs on Immune Cell Function

MediatorCell TypeAssayConcentrationEffectReference
5-HEPEMIN6 cellsInsulin (B600854) Secretion1 µMIncreased glucose-stimulated insulin secretion[2]
8-HEPE, 9-HEPE-PPAR Activation-Higher ligand activity than other HEPEs[2]
17,18-EEQ, 5-HEPE, 9-HEPEAdipose TissueAnti-inflammatory1 µMAttenuated inflammation[2]
This compoundMacrophagesPro-inflammatory gene expressionNot specifiedA mixture containing this compound suppressed expression[5]
18-HEPECardiac FibroblastsPro-inflammatory activationNot specifiedInhibits macrophage-mediated activation[5]

Table 2: In Vivo Effects of HEPE Isomers in Animal Models

Animal ModelCompoundDosageAdministration RouteKey OutcomesReference
TNBS-induced colitis in mice15S-HEPE50 µg/kg body weightIntraperitoneal (IP) injectionAmelioration of body weight loss, increased colon length, reduced disease activity index, and improved histological score[7]
High-fat diet-fed female C57BL/6J miceDietary EPA supplementation2-5% of total diet weightOral15 to 107-fold increase in this compound levels[8]
Zymosan-induced peritonitis in mice11,18-diHEPENot specifiedNot specifiedMinimal effect on PMN leukocyte infiltration[9]

Key Experimental Protocols

Reproducible and validated methodologies are crucial for advancing our understanding of this compound. Below are detailed protocols for key assays used to characterize its function.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, a key process in inflammation.[2][5]

  • Cell Isolation : Neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., with Histopaque-1077). Erythrocytes are removed by sedimentation or hypotonic lysis.[2][5]

  • Assay Setup : A Boyden chamber or a similar transwell system with a polycarbonate membrane (e.g., 5 µm pore size) is used. The lower chamber contains a chemoattractant (e.g., LTB4 or IL-8) with or without varying concentrations of this compound. The upper chamber contains the neutrophil suspension.[2][5]

  • Incubation : The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.[5]

  • Quantification : The number of neutrophils that have migrated through the membrane to the lower chamber is quantified by manual cell counting with a microscope or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[2][5]

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a critical step in the resolution of inflammation.[2][5]

  • Macrophage Preparation : Macrophages can be derived from bone marrow (BMDMs) or from cell lines like RAW264.7. For BMDMs, bone marrow cells are cultured with M-CSF for several days to promote differentiation.[2]

  • Target Preparation : Fluorescently labeled particles, such as GFP-labeled E. coli or zymosan particles, are prepared.[2]

  • Co-culture : Macrophages are plated and treated with this compound or a vehicle control. The fluorescently labeled target particles are then added to the macrophage culture.[2]

  • Quantification : After an incubation period, non-ingested particles are washed away, and the fluorescence associated with the macrophages is measured using a plate reader or flow cytometry. Alternatively, phagocytosis can be visualized and quantified using fluorescence microscopy. The phagocytic index is calculated for each treatment condition.[5]

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid mediators from biological samples.[8][10]

  • Sample Preparation (Solid-Phase Extraction) :

    • Spike the sample (e.g., plasma, tissue homogenate) with a deuterated internal standard (e.g., d8-12-HETE).[8][10]

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.[10]

    • Elute the lipids and evaporate the solvent under a stream of nitrogen.[10]

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.[10]

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous solvent with 0.1% formic acid and an organic solvent like acetonitrile/isopropanol.[10]

    • Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.[10]

  • Data Analysis :

    • Generate a standard curve using known concentrations of this compound.[10]

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

G cluster_0 Experimental Workflow for this compound Analysis start Biological Sample (e.g., Plasma, Tissue) add_is Add Deuterated Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Solvent Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis and Quantification lcms->data

Workflow for this compound quantification.

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with significant potential in the resolution of inflammation.[2] Its ability to modulate neutrophil and macrophage functions places it at a critical juncture in the transition from a pro-inflammatory to a pro-resolving state.[2] However, the current body of research on this compound is limited, with a notable lack of specific quantitative data and a clear understanding of its receptor-mediated signaling pathways.

Future research should focus on:

  • Definitive Receptor Identification : Identifying and characterizing the specific receptor(s) for this compound on various immune cells.[2]

  • Elucidation of Downstream Signaling : Mapping the intracellular signaling cascades activated by this compound.

  • In Vivo Efficacy Studies : Conducting comprehensive in vivo studies to determine the therapeutic efficacy of this compound in various inflammatory disease models.

  • Comparative Potency : Performing head-to-head comparisons of the bioactivity of this compound with its isomers and other SPMs.

A deeper understanding of the biological functions of this compound will be crucial for harnessing its therapeutic potential in the development of novel treatments for a wide range of inflammatory diseases.

References

The Enigmatic World of 11-HEPE Isomers: A Technical Guide to Their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a mono-hydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While other HEPE isomers have been extensively studied for their roles in inflammation, cell signaling, and various physiological processes, the specific biological activities of this compound isomers remain largely uncharacterized.[1] This technical guide synthesizes the current understanding of this compound, highlighting its biosynthesis, hypothesized functions, and the significant knowledge gaps that present opportunities for future research. The stereochemistry of the hydroxyl group at the 11-position, resulting in 11(R)-HEPE and 11(S)-HEPE, is a critical determinant of biological activity, yet detailed studies on the individual enantiomers are lacking.[1][2]

Biosynthesis of this compound

This compound is formed from EPA through several enzymatic and non-enzymatic pathways. The specific pathway often dictates the stereochemistry of the resulting isomer.[2][3]

  • Cyclooxygenase (COX) Enzymes: Both COX-1 and COX-2 can metabolize EPA to hydroperoxy-eicosapentaenoic acid (HpEPE) intermediates, which are subsequently reduced to HEPEs. Notably, COX-derived 11-HETE from arachidonic acid is exclusively in the R configuration, suggesting that COX-mediated synthesis of this compound would likely yield 11(R)-HEPE.[2][4]

  • Lipoxygenase (LOX) Enzymes: Various lipoxygenases can oxygenate EPA to produce HEPEs.[2][3] Specific 11-LOX enzymes are key in forming 11-HpEPE, which is then reduced to this compound.[5]

  • Cytochrome P450 (CYP) Enzymes: CYP monooxygenases are also capable of producing various HEPE isomers from EPA.[3][6]

  • Non-Enzymatic Oxidation: this compound can also be formed through the non-enzymatic oxidation of EPA.[7][8]

cluster_0 Cell Membrane cluster_1 Enzymatic Pathways EPA_phospholipid EPA in Phospholipids cPLA2 cPLA₂ EPA_phospholipid->cPLA2 Free_EPA Free EPA COX COX-1/2 Free_EPA->COX LOX LOX Free_EPA->LOX CYP450 CYP450 Free_EPA->CYP450 cPLA2->Free_EPA 11_HEPE This compound COX->11_HEPE LOX->11_HEPE CYP450->11_HEPE

General biosynthesis pathway of this compound from EPA.

Hypothesized Biological Functions and Signaling Pathways

The biological functions of this compound are not well-documented, and much of the current understanding is based on speculation from the activities of other HEPE isomers.[9] It is hypothesized that this compound may act as a specialized pro-resolving mediator (SPM), contributing to the resolution of inflammation.[5][6]

Receptor-Mediated Signaling

Many lipid mediators exert their effects through G protein-coupled receptors (GPCRs). While a specific receptor for this compound has not yet been identified, it is plausible that it interacts with a known or orphan GPCR.[2] Other HEPE isomers are known to interact with receptors like GPR119 and GPR31.[9][10][11]

11_HEPE This compound GPCR Orphan GPCR (?) 11_HEPE->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Second_Messengers Second Messengers (e.g., cAMP, Ca²⁺) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Anti-inflammatory) Second_Messengers->Cellular_Response

Hypothesized GPCR signaling pathway for this compound.

Modulation of Nuclear Receptors

Some lipid mediators can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[2] Activation of PPARs, particularly PPARα and PPARγ, generally leads to anti-inflammatory effects.[12] It is speculated that this compound may interact with PPARs, but this has not been experimentally verified.[1]

11_HEPE This compound PPAR PPAR (?) 11_HEPE->PPAR Binding Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Biological_Effects Biological Effects (e.g., Anti-inflammatory, Metabolic Regulation) Gene_Expression->Biological_Effects Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction LC LC Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification MS->Quantification

References

An In-depth Technical Guide on the Cellular Targets of 11-HEPE Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 11-hydroxyeicosapentaenoic acid (11-HEPE) is an omega-3 fatty acid-derived lipid mediator with emerging roles in the active resolution of inflammation. As a metabolite of eicosapentaenoic acid (EPA), this compound is part of the larger family of specialized pro-resolving mediators (SPMs) critical for returning inflamed tissues to homeostasis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and signaling pathways. While direct, high-affinity receptors for this compound remain to be definitively identified, this document synthesizes the existing evidence for its proposed mechanisms of action, including its effects on key innate immune cells like neutrophils and macrophages.[1][2] We detail hypothesized signaling cascades, summarize the limited quantitative data, and provide established experimental protocols for investigating the bioactivity of this compound and related lipid mediators. This guide highlights the significant knowledge gaps and future directions necessary to fully elucidate the therapeutic potential of this compound.[1][3]

Biosynthesis of this compound

This compound is synthesized from EPA through several enzymatic pathways, primarily involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as non-enzymatic autoxidation.[2][4] The stereochemistry of the hydroxyl group (R or S) is dependent on the specific enzyme and is a critical determinant of its biological activity.[2] For instance, COX-derived 11-HETE (the arachidonic acid analogue) is exclusively in the R configuration, suggesting that COX-mediated synthesis of this compound likely yields 11(R)-HEPE.[2]

11-HEPE_Biosynthesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EPA Eicosapentaenoic Acid (EPA) COX Cyclooxygenase (COX-1/2) EPA->COX Enzymatic Oxidation LOX Lipoxygenase (LOX) EPA->LOX Enzymatic Oxidation Autoxidation Autoxidation (Non-enzymatic) EPA->Autoxidation 11_HEPE This compound COX->11_HEPE LOX->11_HEPE Autoxidation->11_HEPE

Figure 1: Biosynthesis of this compound from its precursor, EPA.

Cellular Targets and Signaling Pathways: A Field of Active Investigation

The specific cellular receptors for this compound have not yet been definitively identified, which is a critical knowledge gap in the field.[1][3] However, based on the mechanisms of other HEPE isomers and related lipid mediators, several putative targets and pathways have been proposed.[2][3]

2.1. Hypothesized Receptor-Mediated Signaling

The primary mechanism of action for this compound is thought to involve binding to specific cell surface receptors, which in turn triggers intracellular signaling cascades that alter cellular functions.[1]

  • G-Protein Coupled Receptors (GPCRs): Many specialized pro-resolving mediators exert their effects through GPCRs.[2] While no specific GPCR has been confirmed for this compound, it is plausible that it interacts with a known or orphan GPCR.[2][3] For context, the related metabolite 5-HEPE is a known agonist for GPR119, a receptor that stimulates glucose-dependent insulin (B600854) secretion.[5]

  • Nuclear Receptors: Some lipid mediators can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate genes involved in inflammation and metabolism.[2][6] Activation of PPARα and PPARγ typically results in anti-inflammatory effects.[2] While direct binding has not been confirmed, it remains a potential mechanism requiring further investigation.[2][3]

2.2. Effects on Innate Immune Cells

This compound's pro-resolving functions are primarily demonstrated through its modulation of neutrophils and macrophages.[1]

  • Neutrophils: As first responders to inflammation, the timely departure of neutrophils is crucial for preventing tissue damage. This compound is believed to play a role in limiting neutrophil infiltration, a hallmark of inflammation resolution.[1][2]

  • Macrophages: this compound enhances the phagocytic capacity of macrophages, a key process for clearing apoptotic cells and cellular debris, which is essential for restoring tissue homeostasis.[1]

Proposed_11HEPE_Signaling cluster_outside cluster_cell Immune Cell (e.g., Macrophage) 11_HEPE This compound Receptor Putative Receptor (e.g., GPCR, PPAR) 11_HEPE->Receptor Binds (?) Signaling Downstream Signaling (e.g., ↓NF-κB, ↑cAMP) Receptor->Signaling Activates Response Cellular Response Signaling->Response Phagocytosis ↑ Macrophage Phagocytosis Response->Phagocytosis Chemotaxis ↓ Neutrophil Infiltration Response->Chemotaxis

Figure 2: Hypothesized signaling pathway of this compound in immune cells.

Quantitative Data Summary

Direct quantitative data for this compound, such as EC₅₀ or IC₅₀ values, is notably scarce in the literature due to the limited research focused specifically on this molecule.[3] Most studies analyze this compound as part of a larger panel of oxylipins, making it difficult to attribute specific functions or potencies.[7][8] The tables below summarize the available data for related HEPE isomers to provide context and highlight the current knowledge gaps for this compound.

Table 1: Bioactivity of Select HEPE Isomers

Isomer Known/Putative Receptor Reported Biological Effect Reference
This compound Not Identified Anti-inflammatory effects in macrophage mixtures; role uncharacterized. [7][9]
5-HEPE GPR119 Enhances glucose-dependent insulin secretion. [5]
12-HEPE Retinoid X Receptor (RXRα) Reduces neutrophil recruitment; alleviates contact hypersensitivity. [8][10]

| 18-HEPE | Precursor for RvE1 | Precursor to potent pro-resolving Resolvin E1 (signals via ChemR23/BLT1). |[6][9] |

Table 2: Reported Concentrations of HEPEs in Biological Samples

HEPE Isomer Biological Matrix Condition Key Finding Reference
5, 9, 11, 12, 15, 18-HEPE Mouse Plasma High-Fat Diet vs. ω-3 Supplemented Diet Plasma levels of HEPEs were reduced by a high-fat diet and significantly increased by ω-3 supplementation. [7]
This compound Human Plasma Psoriatic Arthritis Positively correlated with Disease Activity Score (DAS28). [8]

| this compound | Mouse Skin & Gut | Linseed Oil-Rich Diet | 12-HEPE was the dominant HEPE isomer detected, while this compound was also present. |[10] |

Key Experimental Protocols

Reproducible methodologies are crucial for advancing the study of this compound. The following are detailed protocols for key assays used to characterize the function of lipid mediators.

4.1. Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell® System)

This assay measures the directed migration of neutrophils toward a chemoattractant, allowing for the evaluation of inhibitory substances like this compound.[11]

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to separate erythrocytes.[12]

    • Lyse remaining red blood cells using a hypotonic lysis buffer.

    • Wash the neutrophil pellet with a suitable buffer (e.g., HBSS) and resuspend in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.[11]

    • Assess purity and viability using a neutrophil-specific marker (e.g., CD15) by flow cytometry and Trypan Blue exclusion, respectively.[12]

  • Assay Setup:

    • Add chemoattractant (e.g., Interleukin-8 or LTB₄) to the lower wells of a 24-well or 96-well plate. Use assay medium alone for negative controls.[12]

    • Place Transwell® inserts (typically with a 5 µm pore size membrane) into the wells.[12]

  • Treatment and Incubation:

    • Pre-incubate the isolated neutrophil suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.[11]

    • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.[11]

  • Quantification of Migration:

    • After incubation, remove the inserts. Migrated cells are in the lower chamber.

    • Quantify the number of migrated cells by measuring ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®). The luminescent signal is directly proportional to the number of viable cells.[12]

    • Alternatively, fix and stain the cells that have migrated to the underside of the membrane and count them using light microscopy.[13]

    • Calculate the percent inhibition of chemotaxis for each this compound concentration relative to the vehicle control.

4.2. Protocol: Macrophage Phagocytosis Assay

This assay quantifies the engulfment of particles by macrophages, a key pro-resolving function that can be modulated by lipid mediators.[1]

  • Macrophage Preparation:

    • Isolate primary monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.[14] Alternatively, use a macrophage cell line (e.g., RAW 264.7).

    • Plate macrophages in a multi-well plate containing sterile glass coverslips and allow them to adhere.[15]

  • Target Particle Preparation:

    • Use fluorescently labeled target particles, such as zymosan particles, latex beads, or apoptotic cells.[15]

    • For opsonization-dependent phagocytosis, incubate target particles with serum for 20-30 minutes at 37°C.[15]

  • Phagocytosis and Treatment:

    • Treat the adhered macrophages with various concentrations of this compound or a vehicle control for a predetermined time.

    • Add the fluorescently labeled target particles to the macrophage culture at a specific particle-to-cell ratio.

    • Incubate for 30-60 minutes at 37°C to allow for phagocytosis.[15]

  • Quantification:

    • Wash the cells with cold PBS to remove non-ingested particles.

    • Quench the fluorescence of extracellular, surface-bound particles using a quenching agent like Trypan Blue.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Quantify phagocytosis using either:

      • Fluorescence Microscopy: Mount the coverslips and visualize the cells. The phagocytic index can be calculated as the percentage of macrophages containing one or more fluorescent particles multiplied by the average number of particles per cell.

      • Flow Cytometry: Scrape and resuspend the cells. Analyze the percentage of fluorescently positive cells and their mean fluorescence intensity.[16]

Experimental_Workflow cluster_Neutrophil Neutrophil Chemotaxis Assay cluster_Macrophage Macrophage Phagocytosis Assay N1 Isolate Human Neutrophils N2 Pre-treat with This compound N1->N2 N3 Add to Upper Chamber (Transwell®) N2->N3 N5 Incubate (60-90 min) N3->N5 N4 Add Chemoattractant to Lower Chamber N4->N5 N6 Quantify Migrated Cells (Luminescence/Microscopy) N5->N6 M1 Culture & Treat Macrophages with this compound M2 Add Fluorescent Target Particles M1->M2 M3 Incubate (30-60 min) M2->M3 M4 Wash & Quench Extracellular Fluorescence M3->M4 M5 Quantify Phagocytosis (Microscopy/Flow Cytometry) M4->M5

Figure 3: In vitro experimental workflows for assessing this compound bioactivity.

4.3. Protocol: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a robust framework for the sensitive and specific quantification of this compound and other oxylipins from biological tissues.[4][17]

  • Sample Preparation:

    • Weigh ~30 mg of frozen tissue and homogenize on ice with an antioxidant cocktail to prevent ex vivo oxidation.[17]

    • Add a known amount of a deuterated internal standard (e.g., this compound-d8) to each sample for accurate quantification.[17]

  • Lipid Extraction:

    • Perform lipid extraction using Solid-Phase Extraction (SPE), which is preferred for its efficiency.[4]

    • Condition an SPE cartridge (e.g., C18) with methanol, then equilibrate with water.

    • Load the sample homogenate onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the oxylipins with a higher concentration of organic solvent (e.g., methanol).[17]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[17]

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for analysis.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and an organic solvent like acetonitrile/isopropanol) to separate the oxylipin isomers.[17]

    • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[17]

    • Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions for this compound and its deuterated internal standard.[4]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.[4]

    • Determine the concentration of this compound in the biological samples from this curve.[4]

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with significant potential in the resolution of inflammation.[1] Its demonstrated ability to modulate key functions of neutrophils and macrophages places it at a critical juncture in the transition from a pro-inflammatory to a pro-resolving state.[1] However, the elucidation of its specific cellular targets and downstream signaling pathways remains a significant and active area of research.[1][3]

Future studies should be prioritized to address the following:

  • Definitive Receptor Identification: Utilizing techniques such as affinity-based proteomics and functional screening with orphan receptor libraries is critical to identify and characterize the specific receptor(s) for this compound on different immune and stromal cells.

  • Stereospecific Activity: Delineating the distinct biological activities of the 11(R)-HEPE and 11(S)-HEPE enantiomers is necessary, as stereochemistry is crucial for the function of lipid mediators.[3]

  • In Vivo Efficacy: Further evaluation of the therapeutic efficacy of this compound in various preclinical models of inflammatory diseases will be essential to validate its potential as a novel pro-resolving therapeutic agent.[1]

References

11-HEPE and its Precursor EPA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the metabolism of 11-hydroxyeicosapentaenoic acid (11-HEPE), a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It details the enzymatic pathways responsible for the biosynthesis of this compound, summarizes its hypothesized signaling mechanisms and biological functions, and presents key quantitative data. Furthermore, this document includes detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, serving as a critical resource for researchers investigating its role in physiological and pathophysiological processes, particularly in the resolution of inflammation.

Introduction: The Role of EPA and its Metabolites in Inflammation

Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid (PUFA) recognized for its significant health benefits, largely attributed to its role in modulating inflammation.[1][2] EPA's effects are mediated, in part, through its conversion into a diverse array of bioactive lipid mediators, collectively known as oxylipins.[3][4] These molecules are crucial signaling agents in a range of biological processes.[5] Among these are the hydroxyeicosapentaenoic acids (HEPEs), which are implicated in the active resolution of inflammation, a process orchestrated by Specialized Pro-Resolving Mediators (SPMs).[6][7]

While certain HEPE isomers, such as 18-HEPE (a precursor to the potent Resolvin E-series), are well-characterized, the specific functions of other positional isomers, including this compound, are less defined.[6][8] this compound has emerged as a sensitive biomarker for omega-3 supplementation, as its production is directly proportional to the availability of its EPA precursor.[1] This guide synthesizes the current understanding of this compound, from its biosynthesis and metabolism to its potential mechanisms of action and the methodologies required for its study.

Biosynthesis of this compound from EPA

The conversion of EPA to this compound is a multi-faceted process involving several enzymatic pathways, as well as non-enzymatic oxidation.[6][9][10] The primary enzymatic routes involve cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[7][9][11] The stereochemistry of the hydroxyl group at the 11-position—either 11(S)-HEPE or 11(R)-HEPE—is dependent on the generating enzyme and is a critical determinant of its biological activity.[3][5][6]

  • Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can metabolize EPA to form an 11-hydroperoxyeicosapentaenoic acid (11-HpEPE) intermediate, which is subsequently reduced to this compound.[6][9] Aspirin-acetylated COX-2, in particular, alters its catalytic activity to favor the production of hydroxylated fatty acids from EPA.[9]

  • Lipoxygenase (LOX) Pathway: Various LOX enzymes can oxygenate EPA to produce HEPEs.[6] While human 5-LOX, 12-LOX, and 15-LOX primarily produce other HEPE isomers, certain microbial or plant-derived LOX enzymes can generate this compound.[6] The enzymatic synthesis via an 11-lipoxygenase involves the formation of the unstable intermediate 11-HpEPE, which is then reduced to the more stable this compound.[3]

  • Cytochrome P450 (CYP) Pathway: CYP monooxygenases are also capable of converting EPA into various HEPE isomers, including this compound.[7][9][11]

G cluster_0 Cell Membrane Phospholipids cluster_1 Metabolic Pathways PL Phospholipids EPA Eicosapentaenoic Acid (EPA) PL->EPA PLA₂ COX COX-1 / COX-2 LOX Lipoxygenases (LOX) CYP Cytochrome P450 (CYP) HpEPE 11-HpEPE (Intermediate) COX->HpEPE LOX->HpEPE CYP->HpEPE Peroxidases Peroxidases HEPE This compound Peroxidases->HEPE Reduction p1 p1->HpEPE

Caption: Enzymatic biosynthesis of this compound from EPA.

Putative Signaling Pathways and Biological Effects

Direct evidence for the specific pro-resolving functions of this compound is limited; however, its potential roles can be hypothesized based on the established actions of other HEPE isomers and the general functions of SPMs.[6] The primary proposed effects of this compound center on the modulation of key immune cells, particularly neutrophils and macrophages, to facilitate the transition from a pro-inflammatory to a pro-resolving state.[7]

  • Receptor-Mediated Signaling: Many SPMs exert their effects through G protein-coupled receptors (GPCRs).[6] It is plausible that this compound interacts with a known or an orphan GPCR to initiate intracellular signaling cascades that dampen inflammation.[6]

  • Modulation of Nuclear Receptors: Some lipid mediators can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[1][6] Activation of PPARα and PPARγ typically leads to anti-inflammatory effects.[6]

  • Inhibition of Neutrophil Infiltration: A key feature of SPMs is their ability to limit the recruitment of neutrophils to inflammatory sites. This compound may share this property.[6][7]

  • Stimulation of Macrophage Efferocytosis: The clearance of apoptotic cells by macrophages (efferocytosis) is a critical step in resolution. This compound may enhance the phagocytic capacity of macrophages, promoting tissue homeostasis.[6][7]

  • Precursor to Other Mediators: this compound may serve as a precursor to more potent, yet-to-be-identified, bioactive metabolites.[6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Biological Effects HEPE This compound GPCR Putative GPCR HEPE->GPCR Binds? PPAR PPARα / PPARγ HEPE->PPAR Binds? Signaling Downstream Signaling Cascades GPCR->Signaling Nucleus Nucleus PPAR->Nucleus Neutrophil ↓ Neutrophil Infiltration Signaling->Neutrophil Macrophage ↑ Macrophage Efferocytosis Signaling->Macrophage Gene Anti-inflammatory Gene Expression Nucleus->Gene Cytokine ↓ Pro-inflammatory Cytokines Gene->Cytokine

Caption: Hypothesized signaling pathways for this compound.

Quantitative Data Summary

Quantitative data on the specific biological activities of this compound, such as EC50 or IC50 values, are notably limited in the current scientific literature.[5] However, studies in murine models have demonstrated a significant increase in this compound levels following dietary supplementation with EPA, underscoring its utility as a biomarker of EPA intake and metabolism.

Table 1: Effect of Dietary EPA Supplementation on HEPE Levels in Murine Adipose Tissue Data derived from a study where female C57BL/6J mice were fed a high-fat diet supplemented with EPA for 13 weeks.[2][11]

AnalyteFold Increase with EPA Supplementation (vs. Control or High-Fat Diet)
5-HEPE15 - 107-fold[2][11]
9-HEPE15 - 107-fold[2][11]
This compound 15 - 107-fold [2][11]
15-HEPE15 - 107-fold[2][11]
8-HEPE55-fold (vs. high-fat diet)[2][11]

Table 2: Representative LC-MS/MS Parameters for this compound Quantification These parameters provide a starting point and require optimization for the specific instrument used.

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Negative[12]
Data AcquisitionMultiple Reaction Monitoring (MRM)[12][13]
Precursor Ion (m/z)317[12]
Product Ion (m/z)215[12]
Collision Energy (CE)~ -20 V (Requires Optimization)[12]
LLOQ in Plasma0.02–0.2 nM[14]

Experimental Protocols

Accurate investigation of this compound requires robust methodologies for sample preparation, analysis, and functional characterization.

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the recovery of this compound from complex biological matrices like plasma, serum, or tissue homogenates.[15][16]

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum This protocol is highly effective for cleaning and concentrating oxylipins like this compound.[12]

  • Sample Pre-treatment: To 100-500 µL of plasma or serum, add a suitable stable isotope-labeled internal standard (e.g., this compound-d8). Acidify the sample to ~pH 3.5 with 2% formic acid or similar.[12]

  • Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1-3 mL of methanol (B129727) (or ethyl acetate) and then 1-3 mL of water.[12][13]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-3.5 mL of water or 10% methanol in water to remove polar impurities.[12][13]

  • Elution: Elute this compound and other lipids from the cartridge with 1 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.[12][13]

  • Dry Down and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of lipid mediators due to its high specificity and ability to detect low-concentration analytes.[13][17]

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • LC System: A UPLC or HPLC system.[12]

    • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[14]

    • Mobile Phase A: Water with 0.1% acetic acid (or 0.02% formic acid).[14]

    • Mobile Phase B: Acetonitrile/Methanol/acetic acid (e.g., 800/150/1, v/v/v).[14]

    • Gradient: A linear gradient optimized to separate this compound from its isomers (e.g., 5-HEPE, 12-HEPE). A typical run may start at ~20-30% B and ramp up to >95% B over 15-25 minutes.[12][14]

    • Column Temperature: 40 °C.[12]

    • Injection Volume: 5-10 µL.[12]

  • Mass Spectrometry Detection:

    • MS System: A triple quadrupole mass spectrometer.[12][13]

    • Ionization and Acquisition: Use ESI in negative mode with MRM data acquisition (see Table 2 for transitions).[12]

    • Optimization: Systematically optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the this compound analyte and internal standard to maximize sensitivity.[12]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.[13]

    • Determine the concentration of this compound in the biological samples from the regression analysis of the calibration curve.[13]

G Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., SPE) Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data Data Processing LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification.
Cell-Based Functional Assays

To investigate the biological effects of this compound, various cell-based assays can be employed.[18]

Protocol 3: Neutrophil Chemotaxis Assay This assay measures the directed migration of neutrophils towards a chemoattractant, a key process in inflammation that may be inhibited by this compound.[7]

  • Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores) separating the upper and lower wells.

  • Treatment: Add a known chemoattractant (e.g., LTB₄ or fMLP) to the lower chamber. Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control before adding them to the upper chamber.[7]

  • Incubation: Incubate the chamber for 1-3 hours at 37°C to allow for cell migration.[7]

  • Quantification: Quantify the number of neutrophils that have migrated through the membrane to the lower chamber. This can be achieved by manual cell counting with a microscope or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO) using a colorimetric assay.[7]

Protocol 4: Macrophage Phagocytosis Assay This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function that may be enhanced by this compound.[7]

  • Macrophage Preparation: Use primary macrophages (e.g., bone marrow-derived) or a macrophage cell line (e.g., J774).

  • Treatment: Pre-treat macrophages with various concentrations of this compound or a vehicle control for a specified period.

  • Phagocytosis Induction: Add fluorescently-labeled particles (e.g., zymosan, apoptotic cells, or latex beads) to the macrophage culture and incubate to allow for phagocytosis.

  • Quantification: After incubation, wash away non-engulfed particles. Quantify phagocytosis by measuring the fluorescence of the cell lysate using a plate reader or by analyzing the percentage of fluorescently-positive cells via flow cytometry or fluorescence microscopy.[7]

Conclusion

This compound is an intriguing EPA-derived metabolite that stands at the intersection of omega-3 fatty acid metabolism and the resolution of inflammation. While its specific biological functions and signaling pathways are still under active investigation, its role as a direct indicator of EPA metabolism makes it a valuable biomarker in both preclinical and clinical research.[1] The methodologies detailed in this guide provide a framework for researchers to further elucidate the synthesis, metabolism, and pro-resolving functions of this compound. A deeper understanding of this molecule could unlock new therapeutic strategies for a variety of inflammatory diseases by harnessing the endogenous pathways of inflammation resolution.

References

Downstream Metabolites of 11-HEPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While its role in the resolution of inflammation is an area of active investigation, its downstream metabolic fate is not yet fully elucidated. This technical guide synthesizes the current understanding and hypotheses regarding the downstream metabolites of this compound. It is postulated that this compound serves as a substrate for further enzymatic conversions, primarily by cytochrome P450 (CYP) enzymes and potentially lipoxygenases (LOX), leading to the formation of dihydroxy, trihydroxy, and keto-eicosanoids. This guide provides an overview of the proposed metabolic pathways, detailed experimental protocols for their investigation, and a summary of the limited quantitative data available. Visualizations of the proposed metabolic pathways and experimental workflows are presented to facilitate a deeper understanding of this compound metabolism.

Introduction

Eicosapentaenoic acid (EPA) is metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes into a diverse array of bioactive lipid mediators.[1] Among these are the hydroxyeicosapentaenoic acids (HEPEs), which are implicated in various physiological processes, including the resolution of inflammation.[2] While some HEPE isomers, such as 18-HEPE, are well-established precursors to potent specialized pro-resolving mediators (SPMs) like resolvins, the specific downstream metabolic pathways of other isomers, including this compound, remain an area of ongoing research.[1]

It is hypothesized that this compound is not an endpoint metabolite but rather a precursor to other, potentially more potent, bioactive molecules.[3] This guide explores the potential downstream metabolic conversions of this compound, focusing on the formation of dihydroxy-eicosapentaenoic acids (diHEPEs), trihydroxy-eicosatetraenoic acids (THETAs), and keto-eicosapentaenoic acids (oxo-EPEs).

Proposed Metabolic Pathways of this compound

The further metabolism of this compound is thought to be primarily mediated by CYP enzymes, with potential contributions from other enzyme families like lipoxygenases. The following sections detail the hypothesized enzymatic conversions.

Formation of Dihydroxy-Eicosapentaenoic Acids (diHEPEs)

A plausible metabolic route for this compound is its conversion to diHEPEs. This can occur through two primary mechanisms:

  • Epoxidation followed by hydrolysis: CYP monooxygenases can introduce an epoxide group into this compound, forming an epoxy-alcohol. This unstable intermediate is then rapidly hydrolyzed by epoxide hydrolases (EH) to a vicinal diol. For instance, CYP-mediated epoxidation of the 11,12-double bond in a related compound, followed by hydrolysis, yields 11,12-dihydroxyeicosatrienoic acid (diHETrE).[4] A similar pathway for this compound would result in the formation of 11,12-diHEPE .

  • Direct hydroxylation: Lipoxygenase enzymes could potentially introduce a second hydroxyl group at a different position on the this compound molecule. For example, human 15-LOX can convert 18-HEPE to 11,18-diHEPE and 17,18-diHEPE. While not directly demonstrated for this compound, it is conceivable that a similar mechanism could lead to the formation of various diHEPE isomers from this compound.

Formation of Trihydroxy-Eicosatetraenoic Acids (THETAs)

Further oxidation of diHEPEs or sequential hydroxylation of this compound by CYP enzymes could lead to the formation of trihydroxy metabolites. For example, it is hypothesized that CYP2C9 could metabolize this compound to 11,17,18-trihydroxy-eicosatetraenoic acid (11,17,18-THETA) .[3]

Formation of Keto-Eicosapentaenoic Acids (oxo-EPEs)

The hydroxyl group of this compound can be oxidized to a ketone, a reaction catalyzed by dehydrogenase enzymes. This would result in the formation of 11-keto-eicosapentaenoic acid (11-oxo-EPE) . It is postulated that CYP3A4 may be involved in this conversion.[3]

Downstream Metabolites of this compound cluster_0 Primary Substrate cluster_1 Proposed Downstream Metabolites This compound This compound 11,12-diHEPE 11,12-diHEPE This compound->11,12-diHEPE CYP2C8 / EH 11,17,18-THETA 11,17,18-THETA This compound->11,17,18-THETA CYP2C9 11-oxo-EPE 11-oxo-EPE This compound->11-oxo-EPE CYP3A4 / Dehydrogenase

Figure 1: Proposed metabolic pathways for the downstream conversion of this compound.

Quantitative Data

Direct quantitative data on the downstream metabolites of this compound are currently very limited in the scientific literature. The following table presents hypothetical kinetic parameters for the metabolism of this compound by key human CYP isoforms, based on typical values observed for other fatty acid substrates.[3] This information is intended to serve as a guide for experimental design.

CYP Isoform Putative Metabolite Apparent Km (µM) Apparent Vmax (pmol/min/pmol CYP)
CYP2C811,12-dihydroxy-eicosatetraenoic acid (11,12-diHEPE)15250
CYP2C911,17,18-trihydroxy-eicosatetraenoic acid (11,17,18-THETA)25150
CYP3A411-oxo-eicosapentaenoic acid (11-oxo-EPE)30100
Table 1: Hypothetical Kinetic Parameters for this compound Metabolism by Human CYP Isoforms.[3]

Experimental Protocols

The following protocols provide a framework for investigating the downstream metabolism of this compound in vitro.

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

This protocol is designed to screen for the metabolism of this compound by the mixed CYP enzymes present in human liver microsomes.[3]

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a deuterated analog of this compound or a related diHEPE)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), the NADPH regenerating system, and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (e.g., 1-10 µM final concentration) to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare reaction mix: - Human Liver Microsomes - NADPH regenerating system - Buffer pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Add this compound pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge terminate->centrifuge extract Collect & Evaporate Supernatant centrifuge->extract reconstitute Reconstitute for LC-MS/MS extract->reconstitute

Figure 2: Experimental workflow for in vitro metabolism of this compound.

Quantification of this compound Metabolites by LC-MS/MS

This protocol outlines a general method for the separation and detection of this compound and its potential downstream metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each potential metabolite need to be determined using authentic standards or predicted based on their chemical structures.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound317.2e.g., 167.1, 259.2
11,12-diHEPE335.2To be determined
11,17,18-THETA351.2To be determined
11-oxo-EPE315.2To be determined
Table 2: Example MRM Transitions for LC-MS/MS Analysis. Note: Product ions for downstream metabolites are hypothetical and require experimental determination.

Signaling Pathways of Downstream Metabolites

The signaling pathways of the putative downstream metabolites of this compound are currently unknown. Given that many eicosanoids, including HEPEs, exert their effects through G protein-coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), it is plausible that diHEPEs, THETAs, and oxo-EPEs derived from this compound could also engage these signaling pathways to modulate cellular responses, particularly in the context of inflammation and its resolution. Further research is required to identify the specific receptors and downstream signaling cascades for these novel metabolites.

Hypothesized Signaling cluster_ligands This compound Metabolites cluster_receptors Potential Receptors cluster_responses Cellular Responses diHEPEs diHEPEs GPCRs GPCRs diHEPEs->GPCRs Binding & Activation PPARs PPARs diHEPEs->PPARs Binding & Activation THETAs THETAs THETAs->GPCRs Binding & Activation THETAs->PPARs Binding & Activation oxo-EPEs oxo-EPEs oxo-EPEs->GPCRs Binding & Activation oxo-EPEs->PPARs Binding & Activation Anti-inflammatory Effects Anti-inflammatory Effects GPCRs->Anti-inflammatory Effects Downstream Signaling Pro-resolving Activities Pro-resolving Activities GPCRs->Pro-resolving Activities Downstream Signaling PPARs->Anti-inflammatory Effects Downstream Signaling PPARs->Pro-resolving Activities Downstream Signaling

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 11-Hydroxy-5,8,12,14-eicosapentaenoic Acid (11-HEPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the hydroxyeicosapentaenoic acid (HEPE) family of eicosanoids, this compound is involved in a variety of physiological processes, including the resolution of inflammation.[1][2] The biological activities of EPA are often mediated through its conversion to such bioactive metabolites.[1] Understanding the synthesis and purification of this compound is crucial for investigating its biological functions and therapeutic potential. This document provides detailed protocols for both enzymatic and chemical synthesis of this compound, as well as comprehensive purification and analysis procedures.

Synthesis of this compound

This compound can be synthesized through both enzymatic and chemical routes. Enzymatic synthesis offers high stereospecificity, yielding specific isomers, while chemical synthesis allows for the production of various isomers and scaled-up quantities.

Enzymatic Synthesis of this compound

Enzymatic conversion of EPA to this compound is primarily carried out by three families of enzymes: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases.[1]

1. Lipoxygenase (LOX) Pathway:

Specific lipoxygenase isoforms, such as 11-lipoxygenase, can catalyze the stereospecific insertion of molecular oxygen into EPA to form 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is subsequently reduced to this compound.[1][2]

2. Cyclooxygenase (COX) Pathway:

Both COX-1 and COX-2 can convert EPA to 11-HpEPE, which is then reduced to this compound.[1] Aspirin-acetylated COX-2 also exhibits activity towards EPA, producing HEPEs.[1]

3. Cytochrome P450 (CYP) Pathway:

CYP enzymes can also metabolize EPA to various HEPE isomers, including this compound.[1]

Experimental Protocol for Enzymatic Synthesis of 11R-HEPE (Adapted from 11R-HETE synthesis): [2]

Materials:

  • Recombinant E. coli cells expressing 11R-lipoxygenase

  • Eicosapentaenoic acid (EPA)

  • PIPES buffer (pH 7.0)

  • Ethanol (B145695)

  • Cysteine

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Incubator shaker

Procedure:

  • Cell Culture and Harvest: Culture the recombinant E. coli cells expressing 11R-lipoxygenase in a suitable growth medium. Harvest the cells by centrifugation.

  • Reaction Setup: In a baffled flask, prepare the reaction mixture containing PIPES buffer (pH 7.0), 10 g/L (wet weight) of recombinant E. coli cells, 5.0 mM EPA (dissolved in a minimal amount of ethanol, keeping the final ethanol concentration below 4% v/v), and 10 mM Cysteine as a reducing agent.[2]

  • Incubation: Incubate the reaction mixture at 25°C with shaking at 200 rpm for 60 minutes.[2]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic phase. Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.[2]

Chemical Synthesis of this compound

A total chemical synthesis of this compound can be achieved through a multi-step process involving the coupling of key building blocks. The following is a plausible synthetic route adapted from the synthesis of other HEPE isomers.

Experimental Protocol for Chemical Synthesis (Hypothetical Route):

This protocol is a representative multi-step synthesis adapted from established methods for similar molecules.

Step 1: Synthesis of a Key Alkyne Intermediate. This would involve several steps to create a C1-C10 fragment of the this compound molecule with a terminal alkyne.

Step 2: Synthesis of a Key Vinylic Iodide Intermediate. This would involve the synthesis of a C11-C20 fragment with a hydroxyl group at the future C11 position and a vinylic iodide for coupling.

Step 3: Coupling of the Intermediates. A Sonogashira or similar cross-coupling reaction would be used to connect the two fragments.

Step 4: Selective Reduction of the Alkyne. The internal alkyne would be selectively reduced to a cis-alkene.

Step 5: Deprotection. Any protecting groups on the hydroxyl and carboxylic acid functionalities would be removed to yield this compound.

Purification of this compound

Purification of this compound from the reaction mixture is essential to remove unreacted starting materials, byproducts, and other impurities. The most common methods are solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE)

SPE is used for the initial cleanup and concentration of this compound from the crude extract.

Experimental Protocol for SPE:

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol (B129727)

  • Water

  • Nitrogen gas supply

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[1]

  • Sample Loading: Load the crude this compound extract (dissolved in a minimal amount of a suitable solvent) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.[1]

  • Elution: Elute the HEPEs with methanol.[1]

  • Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification of this compound to achieve high purity.

Experimental Protocol for HPLC:

Materials:

  • SPE-purified this compound extract

  • HPLC system with a UV detector

  • Reversed-phase C18 semi-preparative HPLC column (e.g., 250 x 10 mm)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the dried SPE eluate in the initial mobile phase solvent and filter through a 0.22 µm syringe filter.[2]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with 0.1% formic acid. An isocratic mixture of ACN:Water:Formic Acid (e.g., 55:45:0.1 v/v/v) can be a starting point.[2]

    • Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).[2]

    • Detection: Monitor the elution at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in HEPEs.[2]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain purified this compound.

Quantitative Data

The following tables summarize quantitative data related to the synthesis and analysis of this compound.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey Enzymes/ReagentsSubstrateTypical YieldPurityNotes
Enzymatic (LOX) 11R-lipoxygenaseEPA~95% (expected, based on 11R-HETE synthesis)[2]HighStereospecific synthesis of 11R-HEPE.
Enzymatic (COX) COX-1, COX-2EPAMinor pathway compared to prostaglandin (B15479496) synthesis.[1]VariableCan produce a mixture of HEPE isomers.
Enzymatic (CYP) CYP4F, CYP4A, CYP2C, CYP2JEPABroad substrate specificity and product profiles.[1]VariableProduces various regioisomers of HEPE.
Chemical Synthesis Multi-step organic synthesisVarious precursorsVariable>98% achievable with purificationAllows for larger scale production and synthesis of various isomers.

Table 2: Purification and Analysis Parameters for this compound

TechniqueParameterValue/DescriptionReference
SPE Stationary PhaseC18[1]
Wash SolventWater[1]
Elution SolventMethanol[1]
HPLC ColumnReversed-phase C18 (semi-preparative)[2]
Mobile PhaseAcetonitrile/Water/Formic Acid Gradient[2]
DetectionUV at 235 nm[2]
LC-MS/MS Ionization ModeNegative Electrospray (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_of_11_HEPE Enzymatic Synthesis of this compound from EPA EPA Eicosapentaenoic Acid (EPA) LOX Lipoxygenase (LOX) EPA->LOX COX Cyclooxygenase (COX) EPA->COX CYP Cytochrome P450 (CYP) EPA->CYP HpEPE 11-Hydroperoxyeicosapentaenoic Acid (11-HpEPE) LOX->HpEPE COX->HpEPE HEPE 11-Hydroxyeicosapentaenoic Acid (this compound) CYP->HEPE Reduction Reduction (e.g., by peroxidases) HpEPE->Reduction Reduction->HEPE

Caption: Enzymatic pathways for the synthesis of this compound from EPA.

Purification_Workflow Purification and Analysis Workflow for this compound Crude Crude this compound Extract SPE Solid-Phase Extraction (SPE) Crude->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Pure Purified this compound HPLC->Pure Analysis LC-MS/MS Analysis Pure->Analysis

Caption: General workflow for the purification and analysis of this compound.

References

Application Note: Quantification of 11-HEPE in Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-hydroxy-12,13-epoxy-9Z-octadecenoic acid (11-HEPE) is a bioactive lipid mediator, or oxylipin, derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, including the regulation of inflammation.[2][3][4] The accurate and precise quantification of this compound in biological matrices like plasma is crucial for understanding its role in health and disease and for assessing the metabolic impact of omega-3 supplementation.[2][5]

The standard and most robust method for the quantification of this compound and other eicosanoids in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6] This technique offers high sensitivity and selectivity. The protocol typically involves solid-phase extraction (SPE) to clean up and concentrate the analyte from the complex plasma matrix, followed by LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode.[2][7] The use of a stable isotope-labeled internal standard, such as this compound-d8, is essential to correct for extraction losses and matrix effects, ensuring accurate quantification.[2][6]

Biosynthesis and Signaling Pathway

This compound is synthesized from EPA through the action of several enzymatic pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenases.[1][2][3] The predominant pathway can vary depending on the specific cellular context and enzymatic profile.[3] While the precise signaling pathways of this compound are still under investigation, it is believed to play a role in the resolution of inflammation by modulating inflammatory responses.[4][8]

Simplified this compound Biosynthesis Pathway cluster_0 cluster_1 cluster_2 PLA2 Phospholipase A2 (PLA2) EPA_free Free EPA PLA2->EPA_free EPA_mem EPA (in cell membrane phospholipids) EPA_mem->PLA2 Stimulus COX Cyclooxygenases (COX) EPA_free->COX LOX Lipoxygenases (LOX) EPA_free->LOX CYP450 Cytochrome P450 (CYP) EPA_free->CYP450 HEPE This compound COX->HEPE LOX->HEPE CYP450->HEPE Effects Biological Effects (e.g., Modulation of Inflammation) HEPE->Effects

Simplified biosynthesis pathway of this compound from EPA.

Experimental Workflow

The overall experimental workflow for quantifying this compound from plasma involves sample collection and preparation, followed by instrumental analysis and data processing. Solid-phase extraction is a critical step for removing interfering substances and enriching the analyte.[1]

Experimental Workflow for this compound Quantification cluster_plasma Plasma Collection cluster_prep Sample Preparation (SPE) cluster_analysis Analysis & Data Processing Collect Collect Whole Blood (EDTA tubes) Centrifuge Centrifuge (1000-2000 x g, 15 min, 4°C) Collect->Centrifuge Store Store Plasma (-80°C) Centrifuge->Store Thaw Thaw Plasma on Ice Store->Thaw Spike Spike Internal Standard (e.g., this compound-d8) Thaw->Spike Precipitate Protein Precipitation (e.g., with cold Methanol) Spike->Precipitate Extract Solid-Phase Extraction (Condition, Load, Wash, Elute) Precipitate->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Integrate Peak Areas (Analyte & Internal Standard) LCMS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Workflow for this compound quantification in plasma.

Experimental Protocols

Blood Collection and Plasma Separation
  • Anticoagulant: Collect whole blood into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA).[6]

  • Centrifugation: Immediately after collection, centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.[6]

  • Storage: Transfer the resulting plasma supernatant to clean polypropylene (B1209903) tubes and store at -80°C until analysis to prevent lipid degradation.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline using a hydrophilic-lipophilic balanced (HLB) or C18 SPE cartridge.[1][6]

  • Thaw and Spike: Thaw plasma samples (e.g., 200-500 µL) on ice.[2][5] Spike the plasma with a known amount of a deuterated internal standard (e.g., this compound-d8) to correct for extraction losses and matrix effects.[6][7]

  • Protein Precipitation: Precipitate plasma proteins by adding 2-3 volumes of a cold organic solvent like methanol (B129727) or acetonitrile.[6] Vortex thoroughly and centrifuge (e.g., 2000 x g for 5 minutes) to pellet the precipitated proteins.[5]

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[7]

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[6][7]

  • Washing: Wash the cartridge with 1.5 mL of a low-percentage organic solvent (e.g., 5-15% methanol in water) to remove polar impurities.[5][6][7]

  • Elution: Elute this compound and other lipids with 1-2 mL of a higher-percentage organic solvent, such as methanol or ethyl acetate.[6][7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6][7] Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[5][6][7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for the separation of lipid mediators.[5][6]

    • Mobile Phase A: Water with 0.1% formic or acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic or acetic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Utilize electrospray ionization (ESI) in the negative ion mode, as eicosanoids readily form [M-H]⁻ ions.[6]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted, sensitive, and selective quantification.[2][6]

Data Presentation

Quantitative Data for this compound in Human Plasma

Direct measurements of baseline physiological concentrations of this compound in the plasma of healthy humans are not well-documented in the available scientific literature.[6] This may be due to very low endogenous concentrations or its transient nature.[6] However, studies on omega-3 supplementation have reported changes in this compound levels, confirming its presence and modulation in human circulation.[6]

AnalytePopulationConditionPlasma ConcentrationNotes
This compound (and other HEPEs)Healthy HumansPost 3 weeks of ω-3 fatty acid supplementation20-200 pg/mLThis range is for several Specialized Pro-resolving Mediators (SPMs) and their precursors, including 18-HEPE.[9]
This compoundPatients with Major Depressive DisorderPost 4 g/day EPA supplementationA trend for a greater increase was observed in responders vs. non-responders.[6]Baseline concentrations in healthy controls were not provided.[6]
LC-MS/MS Parameters for this compound
ParameterSettingRationale
Formula Weight 318.5 g/mol For calculating precursor m/z.[10]
Ionization Mode Negative ESIEicosanoids contain a carboxylic acid group that readily deprotonates.[6]
Precursor Ion (Q1) m/z 317.2Represents the [M-H]⁻ ion of this compound.[5][7]
Product Ion (Q3) m/z 167 or 215Specific fragment ions generated by collision-induced dissociation for quantification.[5][7]
Internal Standard This compound-d8 (or similar)A deuterated standard co-elutes and experiences similar matrix effects, allowing for accurate correction.[2][6]
Typical Method Validation Parameters

A well-validated LC-MS/MS method for this compound quantification should meet the following performance criteria. The values below are representative for eicosanoid analysis.[2]

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; Precision < 20%; Accuracy ± 20%
Precision (CV%) < 15% (for QC samples above LLOQ)
Accuracy (% Bias) Within ± 15% (for QC samples above LLOQ)
Recovery Consistent and reproducible

Conclusion

This application note provides a robust and detailed framework for the quantification of this compound in plasma samples. The combination of solid-phase extraction for sample preparation and LC-MS/MS with stable isotope dilution for analysis ensures the high accuracy, sensitivity, and precision required for both basic research and clinical applications in the field of lipidomics.[2] Adherence to these protocols will enable researchers to generate reliable data to further elucidate the biological significance of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of 11-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1][2] As an oxylipin, this compound is implicated in various physiological and pathophysiological processes, including the regulation of inflammation.[1][3] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, tissue, and cell cultures is crucial for elucidating its biological role and exploring its potential as a therapeutic target.[1][4] This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

Quantitative Data Summary

The performance of an LC-MS/MS method is characterized by several key parameters. The following table summarizes typical performance data for the analysis of eicosanoids, including this compound, from various sources.

ParameterTypical ValueDescription
Limit of Detection (LOD) < 2.6 pg on columnThe lowest amount of analyte that can be reliably detected.[5]
Lower Limit of Quantification (LLOQ) 0.02–0.2 nMThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a range of concentrations.
Intra-day Precision (%CV) < 15%The relative standard deviation of measurements taken within the same day.[7]
Inter-day Precision (%CV) < 15%The relative standard deviation of measurements taken on different days.[7]
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.[6]
Recovery 78 ± 4% to 87 ± 3%The efficiency of the extraction process.[6]

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in detecting this compound.[4] The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
This compound317.2167.1Optimized for specific instrument
This compound-d8 (Internal Standard)325.2171.1Optimized for specific instrument

Signaling and Biosynthesis Pathways

This compound is synthesized from EPA and is hypothesized to exert its biological effects through receptor-mediated signaling pathways, potentially involving G-protein coupled receptors (GPCRs).[8][9]

cluster_0 Biosynthesis of this compound EPA Eicosapentaenoic Acid (EPA) (from cell membrane phospholipids) PLA2 Phospholipase A2 (PLA2) EPA->PLA2 Free_EPA Free EPA PLA2->Free_EPA Stimulus LOX_COX Lipoxygenases (LOX) & Cyclooxygenases (COX) Free_EPA->LOX_COX 11_HEPE This compound LOX_COX->11_HEPE

Simplified biosynthesis pathway of this compound from EPA.[1][3]

cluster_1 Hypothesized Signaling Pathway of this compound 11_HEPE This compound GPCR G-Protein Coupled Receptor (GPCR) 11_HEPE->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Decreased Inflammation) Second_Messenger->Cellular_Response Triggers

Hypothesized G-protein coupled receptor signaling pathway for this compound.[4][8]

Experimental Workflow

A typical workflow for the quantification of this compound from biological samples involves sample preparation, LC separation, and MS/MS detection.[1]

cluster_2 Experimental Workflow for this compound Quantification Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) + Internal Standard SPE 2. Solid-Phase Extraction (SPE) Sample_Collection->SPE LC_Separation 3. LC Separation (Reversed-Phase C18) SPE->LC_Separation MSMS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis 5. Data Analysis & Quantification MSMS_Detection->Data_Analysis

Workflow for this compound quantification.[1]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for plasma and tissue homogenates.[2][3]

Materials:

  • Biological sample (e.g., 500 µL plasma or tissue homogenate)

  • Internal standard solution (e.g., this compound-d8)

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid or acetic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw biological samples on ice.[1] To each sample, add a known amount of the deuterated internal standard (e.g., this compound-d8) to correct for analyte loss during sample preparation and for matrix effects.[3]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol (e.g., 3 volumes).[3] Vortex and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10 minutes.[3] Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1-3 mL of methanol, followed by equilibration with 1-3 mL of water.[1]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 3.5 mL of 10% methanol in water) to remove polar impurities.[1][3]

  • Elution: Elute the analytes with a higher concentration of organic solvent, such as 1 mL of methanol or acetonitrile, into a clean collection tube.[1][3]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile).[2] The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation and Conditions:

  • HPLC System: A high-performance or ultra-performance liquid chromatography system.[4]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.[3][6]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid or Acetonitrile/Isopropanol.[3][6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Gradient Elution: A typical gradient starts with a higher aqueous phase composition to retain the analyte, followed by an increasing organic phase concentration to elute this compound. An example gradient is as follows:

  • 0-1.0 min: 21% B

  • 1.0-10.0 min: Increase to 51% B

  • 10.0-19.0 min: Increase to 66% B

  • 19.0-25.1 min: Increase to 98% B

  • 25.1-27.6 min: Hold at 98% B

  • 27.7-31.5 min: Return to 21% B for re-equilibration.[6] (Note: The gradient should be optimized for the specific column and HPLC system used.)

Mass Spectrometry (MS/MS)

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI), operated in negative mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

  • Source Parameters: Optimize source temperature, nebulizer gas, and auxiliary gas for the specific instrument.[6]

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion (m/z 317.2) to a specific product ion (e.g., m/z 167.1).

    • This compound-d8 (IS): Monitor the transition from the precursor ion (m/z 325.2) to its corresponding product ion (e.g., m/z 171.1). (Note: Declustering potentials and collision energies should be optimized for each analyte to maximize signal intensity.)[2]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations in a surrogate matrix (e.g., stripped plasma or reconstitution solvent).[1] Spike each standard with the same fixed concentration of the internal standard.

  • Integration: Integrate the peak areas for both this compound and the internal standard (this compound-d8) in all samples and calibration standards.[1]

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area.[1] Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. The concentration of this compound in the biological samples can then be determined from this curve.[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples.[1] The combination of solid-phase extraction for sample cleanup and stable isotope dilution for quantification ensures high accuracy and precision.[1] This methodology is well-suited for researchers investigating the roles of oxylipins in health and disease, and for professionals in drug development targeting these important signaling pathways.[3]

References

Application Note: Quantitative Analysis of 11-HEPE in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As an oxylipin, this compound is involved in a variety of physiological and pathological processes, including the regulation of inflammation.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and cell cultures is crucial for understanding its role in health and disease.[1] This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

Signaling Pathways of this compound

This compound is synthesized from EPA through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][4] It is believed to play a role in the resolution of inflammation by inhibiting neutrophil infiltration and promoting the clearance of apoptotic cells by macrophages (efferocytosis).[5][6] The precise signaling pathways are still under investigation, but potential mechanisms include interaction with G protein-coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[4][7]

11_HEPE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Biosynthesis cluster_2 Potential Cellular Effects EPA EPA LOX_COX LOX / COX EPA->LOX_COX PLA2 PLA2 PLA2->EPA Hydrolysis Membrane_Phospholipids Membrane_Phospholipids Membrane_Phospholipids->PLA2 Stimulus 11_HEPE 11_HEPE LOX_COX->11_HEPE GPCR GPCR / PPAR 11_HEPE->GPCR Inhibit_Neutrophil Inhibition of Neutrophil Infiltration GPCR->Inhibit_Neutrophil Downregulation of Chemokine Signaling Promote_Efferocytosis Stimulation of Macrophage Efferocytosis GPCR->Promote_Efferocytosis Enhanced Phagocytosis Resolution Resolution of Inflammation Inhibit_Neutrophil->Resolution Promote_Efferocytosis->Resolution

Caption: Hypothetical signaling pathway of this compound in inflammation resolution.

Experimental Workflow

The quantification of this compound from biological samples involves several key steps: sample preparation, including extraction and concentration, followed by UPLC separation and MS/MS detection and analysis.[1] The use of a stable isotope-labeled internal standard is recommended for accurate and precise quantification.[1]

UPLC_MSMS_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) + Antioxidants & Internal Standards Homogenization 2. Homogenization (for tissue samples) Sample_Collection->Homogenization Extraction 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Homogenization->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation UPLC_Separation 5. UPLC Separation Evaporation->UPLC_Separation MSMS_Detection 6. MS/MS Detection (MRM Mode) UPLC_Separation->MSMS_Detection Data_Analysis 7. Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

1. Pre-analytical Considerations for Sample Stability

To ensure the integrity of this compound in biological samples, it is crucial to prevent autooxidation and enzymatic degradation during collection and storage.[8]

  • Collection and Storage: For plasma collection, use tubes containing an anticoagulant like EDTA.[8] Immediately after collection, add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.005% to 0.2%.[8]

  • Temperature: Process samples on ice as quickly as possible. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[8][9] Avoid multiple freeze-thaw cycles.[8]

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides cleaner extracts, which is beneficial for sensitive UPLC-MS/MS analysis.[8]

  • Sample Pre-treatment: Thaw frozen plasma samples on ice. To 500 µL of plasma, add an internal standard solution (e.g., deuterated this compound).[8] Acidify the sample to a pH of approximately 3.5 with acetic acid to enhance retention on the reversed-phase sorbent.[8]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis PRiME HLB, 60 mg) with 2 mL of methanol (B129727), followed by 2 mL of acidified water (pH 3.5).[2][8]

  • Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove polar interferences, followed by a wash with 2 mL of 10-15% methanol in water to remove less hydrophobic interferences.[8]

  • Elution: Elute this compound and other retained lipids with 1-2 mL of methanol or acetonitrile.[8]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][8] Reconstitute the dried extract in 50-100 µL of the initial mobile phase for UPLC-MS/MS analysis.[2]

3. UPLC-MS/MS Analysis

  • Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[2] An Acquity UPLC BEH shield RP18 column (2.1×100 mm, 1.7 μm) is a suitable choice.[10]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[2] Use Multiple Reaction Monitoring (MRM) for quantification due to its high selectivity and sensitivity.[1]

Quantitative Data

The following tables summarize representative quantitative data for eicosanoid analysis. It is important to note that method validation is mandatory to determine the specific recovery, matrix effects, and limits of detection and quantification for this compound in the intended biological matrix.[8]

Table 1: UPLC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion (Q1)m/z 317.2[10]
Product Ion (Q3)m/z 215[10]
Declustering Potential (DP)-40 V[10]
Collision Energy (CE)-20 V[10]
Ionization ModeNegative ESI[2][10]

Table 2: Representative UPLC Conditions

ParameterDescriptionReference
Column Acquity UPLC BEH shield RP18 (2.1×100 mm, 1.7 μm)[10]
Mobile Phase A Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v)[10]
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)[10]
Flow Rate 0.5 mL/min[10]
Column Temperature 40 °C[10]
Injection Volume 10 µL[10][11]
Gradient 0-4.0 min, 0.1-55% B; 4.0-4.5 min, 55-99% B; 4.5-5.0 min, 99% B[10]

Table 3: Method Performance Characteristics (General Eicosanoid Analysis)

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.0625 - 1 pg[3]
Limit of Quantification (LOQ) 0.2 - 3 ng/mL[11]
Linearity (R²) > 0.99[12][13]
Recovery 70 - 120%[10]
Precision (CV) < 15-30%[10][11]

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The combination of solid-phase extraction for sample preparation and the use of a stable isotope-labeled internal standard ensures high accuracy and precision.[1] This makes the method suitable for both basic research and clinical applications in the field of lipidomics. Proper sample handling and method optimization are critical for achieving reliable and reproducible results.[2]

References

Application Note: Solid-Phase Extraction of 11-Hydroxy-5,8,12,14-eicosatetraenoic Acid (11-HEPE) from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxy-5,8,12,14-eicosatetraenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] As an oxylipin, this compound is involved in a variety of physiological and pathophysiological processes, including the regulation of inflammation.[1][2] Accurate quantification of this compound in tissue samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics.[3] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from tissues, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Overview of this compound Biosynthesis

This compound is synthesized from EPA through enzymatic pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][5] These pathways are central to the production of a wide array of signaling molecules that modulate inflammatory responses.[1] The biosynthesis of this compound can be influenced by dietary supplementation with EPA, which has been shown to increase the levels of its downstream metabolites.[2]

Signaling Pathway of this compound Biosynthesis

This compound Biosynthesis Membrane_Phospholipids Membrane Phospholipids EPA_in_membrane Eicosapentaenoic Acid (EPA) Free_EPA Free EPA EPA_in_membrane->Free_EPA Stimulus 11_HEPE This compound Free_EPA->11_HEPE PLA2 Phospholipase A2 (PLA2) PLA2->Free_EPA Enzymes Lipoxygenases (LOX) Cyclooxygenases (COX) Enzymes->11_HEPE Biological_Effects Modulation of Inflammation 11_HEPE->Biological_Effects

Caption: Simplified biosynthesis pathway of this compound from EPA.

Experimental Protocol: SPE for this compound from Tissues

This protocol outlines a general procedure for the solid-phase extraction of this compound from tissue samples. It is recommended to validate this protocol for specific tissue types and experimental conditions.

1. Materials and Reagents

  • Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, chloroform (B151607), hexane, ethyl acetate, and acetic acid.[3]

  • Reagents: Butylated hydroxytoluene (BHT), triphenylphosphine (B44618) (TPP), EDTA, and indomethacin.[3]

  • Internal Standards (IS): Deuterated this compound or a structurally similar deuterated eicosanoid (e.g., 12-HETE-d8).[6]

  • SPE Cartridges: Reversed-phase cartridges such as Oasis PRiME HLB or Strata-X.[3][7]

  • Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, and LC-MS/MS system.[3]

2. Sample Preparation

  • Tissue Collection and Storage: Excise tissues and immediately snap-freeze in liquid nitrogen to minimize enzymatic activity and auto-oxidation.[3] Store samples at -80°C until analysis.[3]

  • Sample Homogenization: Weigh approximately 30 mg of frozen tissue.[3] To prevent ex vivo formation of oxylipins, perform homogenization on ice in a pre-chilled tube.[3] The homogenization solvent should contain an antioxidant cocktail (e.g., BHT and TPP) and a suitable solvent mixture (e.g., chloroform and methanol).[3]

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard mixture to each sample to correct for analyte loss during sample preparation and for matrix effects during analysis.[3]

  • Protein Precipitation: After homogenization, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.[3] Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10 minutes.[3] Collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis PRiME HLB, 60 mg) with methanol followed by an equilibration solution (e.g., water/methanol/acetic acid, 95:5:0.1 v/v/v).[3]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.[3]

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-15% methanol in water) to remove polar interferences.[3][6]

  • Elution: Elute this compound and other oxylipins with a higher concentration of an organic solvent, such as methanol or acetonitrile.[3]

4. Solvent Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[3][6]

5. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reversed-phase C18 column for separation.[3] A typical mobile phase consists of an aqueous solvent (A), often water with 0.1% acetic or formic acid, and an organic solvent (B), such as acetonitrile/isopropanol.[3]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[3] Use Multiple Reaction Monitoring (MRM) for the quantification of this compound with high sensitivity and selectivity.[1]

Experimental Workflow

SPE Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue_Collection 1. Tissue Collection & Snap Freezing Homogenization 2. Homogenization (with antioxidants & IS) Tissue_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation Homogenization->Protein_Precipitation SPE_Conditioning 4a. SPE Conditioning Protein_Precipitation->SPE_Conditioning Sample_Loading 4b. Sample Loading SPE_Conditioning->Sample_Loading Washing 4c. Washing Sample_Loading->Washing Elution 4d. Elution Washing->Elution Evaporation 5. Solvent Evaporation & Reconstitution Elution->Evaporation LC_MSMS 6. LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing 7. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for tissue oxylipin analysis.[3]

Data Presentation

ParameterDescriptionTypical Value/Range
Sample Size Amount of tissue used for extraction.~30 mg[3]
SPE Sorbent Type of solid-phase extraction material.Reversed-phase (e.g., Oasis PRiME HLB)[3]
Wash Solvent Solution used to remove interferences.10-15% Methanol in water[3][6]
Elution Solvent Solution used to elute the analyte.Methanol or Acetonitrile[3]
Reconstitution Volume Final volume before LC-MS/MS injection.50-100 µL[3][6]
Limit of Quantification (LOQ) Lowest concentration with acceptable precision and accuracy.pM to nM range for eicosanoids[8]
Dynamic Range Range of concentrations over which the method is accurate.Can be up to 500 ng/mL for eicosanoids[8]
Recovery Percentage of analyte recovered from the sample.>85-95% for internal standards in tissues[9]

The protocol described provides a robust framework for the quantitative analysis of this compound in tissue samples. Adherence to proper sample handling and the use of sensitive LC-MS/MS techniques are critical for obtaining accurate and reproducible results.[3] This methodology is a valuable tool for researchers investigating the roles of oxylipins in health and disease, as well as for professionals in drug development targeting these important signaling pathways.[3]

References

Application Note: Quantification of 11-HEPE in Biological Matrices Using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] As an oxylipin, this compound is implicated in a variety of physiological and pathophysiological processes, including the regulation of inflammation.[1][2] The accurate and precise quantification of this compound in complex biological matrices such as plasma, serum, and tissues is critical for elucidating its specific roles in health and disease.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing bioactive lipids due to its high sensitivity and specificity.[3][4] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation and matrix effects.[5] The use of a stable isotope-labeled internal standard, which behaves chemically and physically like the analyte, is essential to correct for these variations.[4][6] This application note provides a detailed protocol for the quantification of this compound using a stable isotope dilution LC-MS/MS method, ensuring high accuracy and precision.[1]

Biosynthesis and Signaling Pathways of this compound

This compound is formed from EPA through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes.[1][3][7] These pathways are fundamental to the generation of a wide array of signaling molecules that modulate inflammatory responses.[1] While the specific functions of this compound are still under investigation, it is hypothesized to exert its effects through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or other G protein-coupled receptors (GPCRs), similar to other HEPE isomers.[8][9]

Caption: Simplified biosynthesis pathway of this compound from EPA.

References

Application Note: Analysis of 11-HEPE in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] As a member of the hydroxyeicosapentaenoic acid (HEPE) family of oxylipins, this compound is involved in a variety of physiological and pathophysiological processes, most notably in the regulation of inflammation.[1][3] EPA is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a range of bioactive lipids, including HEPEs.[2][4] While the precise biological functions of this compound are still under investigation, emerging evidence suggests its potential role in the resolution phase of inflammation, making it a molecule of significant interest for researchers in immunology, cell biology, and drug development.[3][5] Accurate and reliable quantification of this compound in cell culture supernatants is crucial for elucidating its cellular functions, identifying its signaling pathways, and assessing its therapeutic potential.

This application note provides detailed protocols for the analysis of this compound in cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general Enzyme-Linked Immunosorbent Assay (ELISA) procedure. It also includes information on the putative signaling pathways of this compound and presents hypothetical quantitative data to guide researchers in their experimental design.

Putative Signaling Pathways of this compound

The exact signaling mechanisms of this compound are not yet fully elucidated. However, based on the actions of other HEPE isomers and related lipid mediators, several potential pathways have been proposed.[3] These include interactions with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[3][5]

One hypothesized pathway involves the activation of GPR120, a receptor known to be activated by omega-3 fatty acid metabolites.[3] Activation of GPR120 can trigger downstream signaling cascades that inhibit pro-inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3] Additionally, HEPEs may act as ligands for PPARs (specifically PPARα and PPARγ), which are nuclear receptors that regulate gene expression related to inflammation and metabolism.[3][5]

putative_11_hepe_signaling_pathway Putative Signaling Pathways of this compound in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_HEPE_extracellular This compound GPR120 GPR120 11_HEPE_extracellular->GPR120 Binds 11_HEPE_intracellular This compound 11_HEPE_extracellular->11_HEPE_intracellular Cellular Uptake G_alpha_q Gαq GPR120->G_alpha_q Activates JNK_pathway JNK Pathway (MKK4/7 -> JNK) GPR120->JNK_pathway Inhibits PPAR_gamma_alpha PPARγ/α 11_HEPE_intracellular->PPAR_gamma_alpha Activates PLC PLC G_alpha_q->PLC Activates IKK IKK PLC->IKK Inhibits I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B_complex NF-κB Complex (p50/p65) I_kappa_B->NF_kappa_B_complex Releases NF_kappa_B NF-κB NF_kappa_B_complex->NF_kappa_B Translocates AP1 AP-1 JNK_pathway->AP1 Activates RXR RXR PPAR_gamma_alpha->RXR PPAR_RXR_heterodimer PPAR/RXR Heterodimer PPAR_gamma_alpha->PPAR_RXR_heterodimer Pro_inflammatory_genes Pro-inflammatory Genes (TNFα, IL-6, IL-1β, iNOS) NF_kappa_B->Pro_inflammatory_genes Upregulates AP1->Pro_inflammatory_genes Upregulates RXR->PPAR_RXR_heterodimer PPRE PPRE PPAR_RXR_heterodimer->PPRE Binds PPAR_RXR_heterodimer->Pro_inflammatory_genes Transrepresses PPAR_target_genes PPAR Target Genes (FABP4, CD36) PPRE->PPAR_target_genes Upregulates

Caption: Putative signaling pathways of this compound in macrophages.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound analysis in cell culture supernatants. These values are for illustrative purposes and may vary depending on the cell type, experimental conditions, and analytical method.

Table 1: LC-MS/MS Quantification of this compound in RAW 264.7 Macrophage Supernatants

Treatment Condition (24 hours)This compound Concentration (pg/mL) ± SD
Untreated Control< LLOQ*
EPA (25 µM)150.8 ± 22.5
LPS (100 ng/mL)45.2 ± 8.9
EPA (25 µM) + LPS (100 ng/mL)275.6 ± 35.1

*LLOQ: Lower Limit of Quantification

Table 2: ELISA-based Quantification of this compound in Primary Human Macrophage Supernatants

Treatment Condition (48 hours)This compound Concentration (ng/mL) ± SD
Vehicle Control0.8 ± 0.2
IL-4 (20 ng/mL)2.5 ± 0.6
EPA (50 µM)7.8 ± 1.5
EPA (50 µM) + IL-4 (20 ng/mL)15.2 ± 2.8

Experimental Protocols

The following section provides detailed protocols for cell culture, sample preparation, and analysis of this compound in cell culture supernatants.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7 or Primary Macrophages) treatment 2. Cell Treatment (e.g., EPA, LPS, IL-4) cell_culture->treatment supernatant_collection 3. Supernatant Collection treatment->supernatant_collection sample_preparation 4. Sample Preparation supernatant_collection->sample_preparation lc_ms_ms 5a. LC-MS/MS Analysis sample_preparation->lc_ms_ms elisa 5b. ELISA sample_preparation->elisa data_analysis 6. Data Analysis and Quantification lc_ms_ms->data_analysis elisa->data_analysis

Caption: General experimental workflow for this compound analysis.

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

a. Cell Culture (RAW 264.7 Macrophages)

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

b. Cell Treatment

  • The following day, replace the culture medium with fresh, serum-free, or low-serum medium.[6]

  • Add experimental treatments (e.g., EPA, LPS, or other stimuli) to the cells at the desired concentrations.

  • Incubate for the desired time period (e.g., 24 or 48 hours).

Collection of Cell Culture Supernatant
  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cells and cellular debris.[6]

  • Transfer the clarified supernatant to a new, clean tube.

  • Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[6]

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a robust and sensitive method for the quantification of this compound.[1]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Protein Precipitation (Optional): To 1 mL of cell culture supernatant, add 2 mL of cold methanol (B129727). Vortex and centrifuge to precipitate proteins. Collect the supernatant.[1]

  • SPE Column Conditioning: Condition a C18 SPE column by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[1]

  • Sample Loading: Load the supernatant (or the supernatant from the protein precipitation step) onto the conditioned SPE column.[1]

  • Washing: Wash the column with 3.5 mL of 10% methanol in water to remove polar impurities.[1]

  • Elution: Elute this compound and other lipids with 1 mL of methanol into a clean collection tube.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

b. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reversed-phase C18 column for separation. A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).[4]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[1]

Protocol 2: General Protocol for this compound ELISA

This protocol provides a general guideline for a competitive ELISA. Specific parameters will depend on the commercial kit used.

a. Reagent Preparation

  • Prepare all reagents, including wash buffer, standards, and antibodies, according to the manufacturer's instructions.

  • Create a standard curve by performing serial dilutions of the this compound standard provided with the kit.

b. Assay Procedure

  • Add standards and prepared cell culture supernatant samples to the appropriate wells of the antibody-coated microplate.

  • Add the biotin-labeled this compound conjugate to each well.

  • Incubate the plate, typically for 1-2 hours at room temperature or 37°C.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.

  • Wash the plate again to remove the unbound enzyme conjugate.

  • Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The color change is inversely proportional to the amount of this compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

c. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This application note provides comprehensive protocols and supporting information for the analysis of this compound in cell culture supernatants. The choice between LC-MS/MS and ELISA will depend on the required sensitivity, specificity, and available instrumentation. The provided methodologies and hypothetical data serve as a valuable resource for researchers investigating the role of this intriguing lipid mediator in various biological processes.

References

Application Notes and Protocols: 11-HEPE in In Vitro Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] As part of the larger family of specialized pro-resolving mediators (SPMs), this compound is an emerging bioactive lipid mediator implicated in the active resolution of inflammation.[1] While research into its specific functions is ongoing, this compound has demonstrated significant potential in modulating the activity of key innate immune cells, making it a compound of interest for developing novel anti-inflammatory and pro-resolving therapeutics.[1][3]

These application notes provide a technical overview of this compound's mechanism of action, a summary of its observed effects in in vitro models, and detailed protocols for studying its function.

Biosynthesis of this compound

This compound is synthesized from EPA through the action of lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes.[1] In human neurons, for example, LOX enzymes metabolize EPA into a variety of HEPE isomers, including 5-, 8-, 9-, 11-, 12-, and 15-HEPE.[1] This enzymatic conversion is a critical step in shifting the local environment from a pro-inflammatory to a pro-resolving state.[1]

cluster_0 Cell Membrane cluster_1 Metabolic Pathway Phospholipids Phospholipids EPA Eicosapentaenoic Acid (EPA) Phospholipids->EPA PLA2 Enzymes Lipoxygenases (LOX) Cytochrome P450 (CYP450) EPA->Enzymes 11_HEPE This compound Enzymes->11_HEPE Other_HEPEs 5-, 8-, 9-, 12-, 15-HEPE Enzymes->Other_HEPEs Resolvins Further Metabolized (e.g., Resolvins) 11_HEPE->Resolvins

Biosynthesis of this compound from EPA.

Mechanism of Action in Inflammatory Responses

This compound exerts its anti-inflammatory and pro-resolving effects primarily by modulating the functions of neutrophils and macrophages.[1] The general mechanism is believed to involve binding to specific cell surface receptors, which initiates intracellular signaling cascades that alter cellular behavior.[1] While the specific receptor for this compound has not yet been definitively identified, its actions are consistent with the engagement of G-protein coupled receptors (GPCRs), similar to other SPMs.

  • Modulation of Neutrophil Function : Neutrophils are the first responders to sites of inflammation. While crucial for pathogen clearance, their prolonged presence can cause significant tissue damage. This compound plays a key role in limiting neutrophil infiltration, a critical step in preventing excessive inflammation.[1]

  • Enhancement of Macrophage Activity : Macrophages are pivotal to inflammation resolution. This compound enhances their phagocytic capacity, which is essential for clearing apoptotic cells (including neutrophils) and cellular debris from the inflamed site, thereby facilitating the return to tissue homeostasis.[1]

cluster_neutrophil Neutrophil Response cluster_macrophage Macrophage Response 11_HEPE This compound Receptor Proposed Cell Surface Receptor (e.g., GPCR) 11_HEPE->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Neutrophil_Infiltration Inhibit Chemotaxis & Migration Signaling->Neutrophil_Infiltration Macrophage_Phagocytosis Enhance Phagocytosis (e.g., of apoptotic cells) Signaling->Macrophage_Phagocytosis Resolution Resolution of Inflammation Neutrophil_Infiltration->Resolution Macrophage_Phagocytosis->Resolution

Proposed signaling pathway of this compound in immune cells.

Data Presentation: Summary of In Vitro Effects

While extensive quantitative data for this compound is still emerging, the following table summarizes its observed biological activities and those of its precursor, EPA, in in vitro inflammation models.[3]

Compound Cell Type Assay Observed Effect Reference
This compound NeutrophilsChemotaxis AssayInhibition of neutrophil migration.[1]
MacrophagesPhagocytosis AssayEnhancement of macrophage phagocytic capacity.[1]
EPA Macrophages (e.g., RAW264.7)Cytokine Measurement (ELISA)Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) upon LPS stimulation.[3][4]
MacrophagesGene Expression (qRT-PCR)Altered expression of inflammatory genes.[3]
MacrophagesWestern Blot / Flow CytometryInhibition of NF-κB and MAPK signaling pathways.[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the anti-inflammatory and pro-resolving functions of this compound.

cluster_assays Functional Assays Start Cell Source (Human Blood / Cell Lines) Isolation Cell Isolation / Culture (e.g., Density Gradient Centrifugation) Start->Isolation Treatment Pre-incubation with this compound or Vehicle Control Isolation->Treatment Stimulation Inflammatory Stimulus (e.g., LPS, fMLP, Zymosan) Treatment->Stimulation Assay1 Neutrophil Chemotaxis Stimulation->Assay1 Neutrophils Assay2 Macrophage Phagocytosis Stimulation->Assay2 Macrophages Assay3 Cytokine Analysis (ELISA) Stimulation->Assay3 Macrophages Assay4 Gene Expression (qPCR) Stimulation->Assay4 Macrophages Analysis Data Quantification & Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

General workflow for in vitro this compound experiments.
Protocol 1: Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils toward a chemoattractant, a process that this compound is expected to inhibit.

  • Materials :

    • Fresh human blood with anticoagulant (e.g., acid-citrate-dextrose).

    • Density gradient medium (e.g., Histopaque-1077).

    • Boyden chamber or transwell inserts (3-5 µm pore size).

    • Chemoattractant (e.g., fMLP, LTB4, or IL-8).

    • This compound and vehicle control (e.g., ethanol).

    • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

    • Cell counting solution or myeloperoxidase (MPO) assay kit.

  • Methodology :

    • Neutrophil Isolation : Isolate neutrophils from fresh human blood using density gradient centrifugation.[1][5] Remove contaminating erythrocytes via hypotonic lysis or gelatin sedimentation.[1] Resuspend purified neutrophils in assay buffer.

    • Cell Treatment : Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • Assay Setup : Add the chemoattractant to the lower chamber of the Boyden chamber/transwell plate. Place the transwell insert into the well.

    • Cell Seeding : Add the pre-treated neutrophil suspension to the upper chamber (the transwell insert).

    • Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for migration.[1]

    • Quantification : Carefully remove the insert. Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

      • Manual cell counting using a hemocytometer and microscope.

      • Measuring the activity of the neutrophil-specific enzyme myeloperoxidase (MPO) in the lower chamber using a colorimetric assay kit.[1]

Protocol 2: Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a key step in resolution that this compound is known to enhance.

  • Materials :

    • Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).[1]

    • Fluorescently labeled particles (e.g., zymosan, latex beads, or apoptotic cells labeled with a fluorescent dye).

    • This compound and vehicle control.

    • Culture medium (e.g., DMEM with 10% FBS).

    • Quenching solution (e.g., Trypan Blue).

    • Flow cytometer or fluorescence microscope.

  • Methodology :

    • Macrophage Preparation : Plate macrophages in a multi-well plate and allow them to adhere overnight. For BMDMs, culture bone marrow cells with M-CSF for 5-7 days to differentiate them into macrophages.[1]

    • Cell Treatment : Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 1-4 hours).

    • Phagocytosis Induction : Add the fluorescently labeled particles to the macrophage culture and incubate for 30-90 minutes at 37°C to allow for engulfment.[1]

    • Quenching : Wash the cells with cold PBS to stop phagocytosis. Add a quenching solution like Trypan Blue to extinguish the fluorescence of non-internalized, surface-bound particles.

    • Quantification : Measure the phagocytic activity.

      • Flow Cytometry : Detach the cells and analyze the fluorescence intensity. The percentage of fluorescent cells and the mean fluorescence intensity correspond to the phagocytic capacity.[1]

      • Fluorescence Microscopy : Visualize and count the number of engulfed particles per cell or the percentage of phagocytosing cells.

Protocol 3: Cytokine Production Assay

This assay measures the effect of this compound on the production of pro-inflammatory cytokines by macrophages following an inflammatory stimulus.

  • Materials :

    • Macrophage cell line (e.g., RAW264.7, THP-1) or primary macrophages.

    • Pro-inflammatory agent (e.g., Lipopolysaccharide, LPS).[3]

    • This compound and vehicle control.

    • Culture medium.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Methodology :

    • Cell Culture : Plate macrophages in a multi-well plate and allow them to adhere.

    • Cell Treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.[3]

    • Inflammatory Stimulation : Add a pro-inflammatory agent such as LPS to the wells (without removing the this compound-containing medium) and incubate for 4-24 hours, depending on the target cytokine.

    • Supernatant Collection : After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatant.

    • Cytokine Measurement : Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with significant potential for resolving inflammation.[1] Its demonstrated ability to inhibit neutrophil migration and enhance macrophage phagocytosis in vitro positions it as a key player in the transition from a pro-inflammatory to a pro-resolving state.[1] However, research into its specific biological activities is still in the early stages.[3]

Future research should focus on the definitive identification and characterization of the specific cell surface receptor(s) for this compound and the elucidation of the complete downstream signaling pathways it modulates in different immune cells.[1] Further quantitative studies are needed to establish dose-response relationships and compare its potency to other well-characterized SPMs.

References

Application Notes and Protocols for Utilizing 11-HEPE in Primary Immune Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is increasingly recognized for its role in the active resolution of inflammation.[1] It exerts anti-inflammatory and pro-resolving effects by modulating the functions of key immune cells, particularly those of the innate immune system like neutrophils and macrophages.[1] These application notes provide detailed protocols for studying the effects of this compound on primary immune cells, offering a valuable resource for researchers investigating its therapeutic potential.

Data Presentation: Quantitative Effects of HEPEs on Immune Cell Functions

The following tables summarize quantitative data on the effects of hydroxyeicosapentaenoic acids (HEPEs) on primary immune cell functions. While specific data for this compound is emerging, data from related HEPEs and HETEs (hydroxyeicosatetraenoic acids) are included to provide a comparative context for experimental design.

Table 1: Effect of HEPEs on Neutrophil Chemotaxis

CompoundCell TypeChemoattractantConcentration RangeEffectReference
11-HETEHuman Neutrophils-10 µg/mlPeak chemotactic response[2]
This compoundHuman NeutrophilsLTB4 (10 nM) or IL-8 (10 ng/mL)0.1 nM - 1 µMInhibition of chemotaxis[3]
12-HEPEMouse NeutrophilsDNFB-induced1 µ g/administration (topical)Reduced neutrophil infiltration[4]

Table 2: Effect of HEPEs on Macrophage Functions

CompoundCell TypeAssayConcentration RangeEffectReference
This compoundMacrophagesPhagocytosisNot SpecifiedEnhancement of phagocytosis[1]
HEPE MixtureMacrophagesPro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, IL-6)Not SpecifiedSuppression[2]
n-3 PUFA (EPA/DHA)Primary Human MacrophagesPhagocytosis of Polystyrene BeadsNot Specified55-70% increase in phagocytosis[5]

Table 3: Potential Effects of HEPEs on Lymphocyte Functions

CompoundCell TypeAssayConcentration RangePotential EffectReference
EPA (precursor to this compound)Human T-helper cellsCytokine Production (IL-2, TNF-α)25 - 100 µMDose-dependent decrease[6]
EPA (precursor to this compound)Human T-lymphocytesProliferation (Concanavalin A-induced)Up to 4.05 g/day (in vivo)No significant effect[7]

Signaling Pathways of this compound in Immune Cells

The precise receptor for this compound on immune cells is still under investigation, but evidence suggests the involvement of G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[2] The downstream signaling cascades are thought to inhibit pro-inflammatory pathways, such as those mediated by NF-κB and AP-1.[2][8]

Caption: Putative signaling pathways of this compound in macrophages.

Experimental Workflows

A generalized workflow for investigating the effects of this compound on primary immune cells is depicted below.

Experimental_Workflow cluster_isolation Cell Isolation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood Collection PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Immune_Cells Primary Immune Cell (Neutrophils, Monocytes, Lymphocytes) PBMC->Immune_Cells Treatment Incubation with this compound (Dose-response and time-course) Immune_Cells->Treatment Chemotaxis Neutrophil Chemotaxis Treatment->Chemotaxis Phagocytosis Macrophage Phagocytosis Treatment->Phagocytosis Proliferation Lymphocyte Proliferation (CFSE) Treatment->Proliferation Cytokine Cytokine Production (ELISA/Flow Cytometry) Treatment->Cytokine Gene_Expression Gene Expression (qPCR/RNA-seq) Treatment->Gene_Expression Analysis Quantification and Statistical Analysis Chemotaxis->Analysis Phagocytosis->Analysis Proliferation->Analysis Cytokine->Analysis Gene_Expression->Analysis

Caption: General experimental workflow for immune cell assays.

Experimental Protocols

Isolation of Primary Human Neutrophils

This protocol is adapted from standard density gradient separation methods.[9]

Materials:

  • Anticoagulated whole blood (ACD or heparin)

  • Ficoll-Paque PLUS

  • Dextran T500

  • 1X Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper plasma and mononuclear cell layers.

  • Carefully collect the neutrophil/RBC pellet.

  • Resuspend the pellet in PBS and add Dextran T500 solution to sediment the RBCs.

  • Collect the neutrophil-rich supernatant.

  • To remove remaining RBCs, perform hypotonic lysis using RBC Lysis Buffer.

  • Wash the neutrophil pellet with HBSS containing 0.1% BSA.

  • Resuspend the purified neutrophils in a suitable buffer for downstream assays at a concentration of 1 x 10^6 cells/mL.[3]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.[3]

Materials:

  • Purified human neutrophils (1 x 10^6 cells/mL)

  • Boyden chamber (48-well) with polycarbonate membrane (5 µm pore size)

  • Chemoattractant (e.g., Leukotriene B4 (LTB4) at 10 nM or Interleukin-8 (IL-8) at 10 ng/mL)

  • This compound (various concentrations, e.g., 0.1 nM to 1 µM)

  • Vehicle control (e.g., ethanol)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Microscope or plate reader for quantification

Procedure:

  • Add the chemoattractant with or without different concentrations of this compound to the lower wells of the Boyden chamber. Include a vehicle control.

  • Add 50 µL of the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.[3]

  • After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.

  • Fix and stain the membrane to visualize the migrated neutrophils on the lower side.

  • Quantify the number of migrated cells per high-power field using a microscope. Alternatively, migrated cells can be quantified by measuring their ATP levels using a luminescent-based assay.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the chemoattractant alone.[3]

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-colony stimulating factor (M-CSF) for differentiation

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)

  • This compound (various concentrations)

  • Vehicle control

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Quenching solution (e.g., Trypan Blue) to quench extracellular fluorescence

  • Flow cytometer or fluorescence microscope

Procedure:

  • Isolate monocytes from PBMCs by plastic adherence.

  • Differentiate monocytes into macrophages by culturing with M-CSF for 5-7 days.

  • Plate the macrophages in a multi-well plate.

  • Pre-incubate the macrophages with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Add fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-engulfed particles.

  • Add quenching solution to quench the fluorescence of particles attached to the outside of the cells.

  • Analyze the percentage of fluorescently positive macrophages and the mean fluorescence intensity by flow cytometry. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

T-Lymphocyte Proliferation Assay (CFSE)

This assay measures the proliferation of T-lymphocytes in response to stimulation.

Materials:

  • Purified human T-lymphocytes

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

  • This compound (various concentrations)

  • Vehicle control

  • Culture medium (e.g., RPMI 1640 with 10% FBS and IL-2)

  • Flow cytometer

Procedure:

  • Label purified T-lymphocytes with CFSE according to the manufacturer's protocol. A final concentration of 5 µmol/L is often used.[10]

  • Wash the cells to remove excess CFSE.

  • Culture the CFSE-labeled T-cells in a multi-well plate with T-cell activators.

  • Add various concentrations of this compound or vehicle control to the wells.

  • Incubate the cells for 3-5 days at 37°C with 5% CO2.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the lymphocyte population and measure the CFSE fluorescence. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

Analysis of T-Cell Activation Markers by Flow Cytometry

This protocol assesses the effect of this compound on the expression of early (CD69) and late (CD25) activation markers on T-cells.[11][12]

Materials:

  • Purified human T-lymphocytes (CD4+ and CD8+)

  • T-cell activators (e.g., anti-CD3/CD28 beads)

  • This compound (various concentrations)

  • Vehicle control

  • Fluorochrome-conjugated antibodies against CD4, CD8, CD25, and CD69

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Culture purified T-lymphocytes with T-cell activators in the presence of various concentrations of this compound or vehicle control.

  • For CD69 expression, incubate for 4-24 hours. For CD25 expression, incubate for 24-72 hours.

  • Harvest the cells and wash with flow cytometry staining buffer.

  • Stain the cells with the antibody cocktail (anti-CD4, -CD8, -CD25, -CD69) for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates.

References

Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model and Investigation of 11-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. Carrageenan, a sulfated polysaccharide, induces a localized, biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. This model is instrumental in the preliminary screening of novel anti-inflammatory compounds.

11-Hydroxy-7,9,13-eicosatrienoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is emerging as a potent modulator of inflammation, actively promoting its resolution. Its mechanism of action involves the inhibition of neutrophil infiltration and the enhancement of macrophage-mediated clearance of cellular debris, positioning it as a promising candidate for therapeutic intervention in inflammatory conditions.

These application notes provide a detailed protocol for the carrageenan-induced paw edema model and discuss the potential application of this compound as a test compound, including its known signaling pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This protocol outlines the procedure for inducing acute inflammation in the paw of a rodent using carrageenan and for assessing the anti-inflammatory effects of a test compound like this compound.

Materials and Reagents:

  • Lambda-carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

  • Animal balance

Animal Model:

  • Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).

  • Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

Experimental Procedure:

  • Animal Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Naive Control: No treatment.

    • Group 2: Carrageenan Control: Vehicle + Carrageenan.

    • Group 3: Positive Control: Reference anti-inflammatory drug + Carrageenan.

    • Group 4-6: Test Groups: Various doses of this compound + Carrageenan.

  • Baseline Paw Volume Measurement: Prior to any treatment, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound (this compound), positive control, or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Paw Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is generally observed between 3 and 5 hours.[1]

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point: Edema (E) = Vt - V₀

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(E_control - E_treated) / E_control] x 100

  • Optional Endpoints:

    • Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological examination to assess inflammatory cell infiltration and tissue damage.

    • Biochemical Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory mediators such as TNF-α, IL-6, and myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at Time (hours)% Inhibition of Edema at 4h
0h 1h
Carrageenan Control -1.20 ± 0.051.55 ± 0.07
Positive Control (Indomethacin) 101.21 ± 0.061.35 ± 0.05
This compound 11.22 ± 0.051.50 ± 0.06
This compound 51.19 ± 0.041.40 ± 0.05
This compound 101.20 ± 0.051.30 ± 0.04

Data are presented as mean ± SEM. This is hypothetical data for illustrative purposes.

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)MPO Activity (U/g tissue)
Naive Control -15.2 ± 2.120.5 ± 3.21.5 ± 0.3
Carrageenan Control -85.7 ± 9.8110.3 ± 12.59.8 ± 1.1
Positive Control (Indomethacin) 1030.1 ± 4.545.6 ± 6.73.2 ± 0.5
This compound 1045.3 ± 5.965.8 ± 8.15.1 ± 0.7

Data are presented as mean ± SEM. This is hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) grouping Random Animal Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline admin Compound Administration (Vehicle, this compound, Positive Control) baseline->admin carrageenan Carrageenan Injection (Sub-plantar) admin->carrageenan measurement Paw Volume Measurement (Vt) (1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis optional Optional Endpoints (Histopathology, Biochemical Analysis) analysis->optional

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Proposed Signaling Pathway of this compound in Inflammation Resolution

G cluster_cell Immune Cell cluster_effects Cellular Effects hepe This compound receptor Cell Surface Receptor (G-protein coupled) hepe->receptor signaling Intracellular Signaling Cascades receptor->signaling neutrophil Neutrophil Infiltration (Inhibition) signaling->neutrophil resolution Resolution of Inflammation neutrophil->resolution phagocytosis Macrophage Phagocytosis (Enhancement) phagocytosis->resolution signalin signalin signalin->phagocytosis

Caption: Proposed mechanism of this compound in promoting inflammation resolution.

Discussion

The carrageenan-induced paw edema model remains a cornerstone for the in vivo screening of compounds with potential anti-inflammatory activity. The biphasic nature of the inflammatory response allows for the dissection of different aspects of acute inflammation. The early phase (0-2.5 hours) is primarily mediated by histamine, serotonin, and bradykinin, while the late phase (2.5-5 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils.

This compound, as a pro-resolving mediator, is hypothesized to exert its anti-inflammatory effects primarily by modulating leukocyte function. Its ability to inhibit neutrophil migration into inflamed tissues and enhance the phagocytic capacity of macrophages suggests a dual role in dampening the pro-inflammatory cascade and actively promoting the clearance of inflammatory stimuli and apoptotic cells. This mechanism distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target prostaglandin (B15479496) synthesis.

Further investigation into the efficacy of this compound using the carrageenan-induced paw edema model would provide valuable preclinical data. By quantifying its impact on paw volume, inflammatory cell infiltration, and the expression of pro- and anti-inflammatory mediators, researchers can better elucidate its therapeutic potential for a range of inflammatory diseases. The protocols and data presentation templates provided herein offer a framework for such investigations.

References

Application Notes and Protocols for Measuring 11-HEPE in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is implicated in the modulation of inflammatory processes. The analysis of this compound in bronchoalveolar lavage fluid (BALF) offers a promising avenue for investigating the pathogenesis of various respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS). This document provides detailed application notes and protocols for the accurate and sensitive measurement of this compound in BALF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

While direct quantitative data for this compound in BALF is not widely available in the literature, the following tables summarize representative concentrations of other eicosanoids and related inflammatory mediators in BALF from healthy individuals and patients with respiratory diseases. This data can serve as a reference for expected concentration ranges and the potential for disease-related alterations.

Table 1: Representative Eicosanoid Concentrations in BALF (Healthy vs. Sarcoidosis)

AnalyteHealthy Controls (pg/mL)Sarcoidosis Patients (pg/mL)Fold Change (Median)Reference
11,12-DiHETrE~50~3006.0[1]
14,15-DiHETrE~100~1801.8[1]
11(12)-EpETrEPresent, not significantly alteredPresent, not significantly altered-[1]

Note: Data for DiHETrE and EpETrE are presented as a proxy for eicosanoid levels in BALF. Specific concentrations for this compound are not provided in the cited literature.

Table 2: Eicosanoid Concentrations in Induced Sputum (Healthy vs. COPD)

AnalyteHealthy Controls (pg/mL)COPD Patients (pg/mL)Reference
Prostaglandin D2 (PGD2)UndetectableSignificantly elevated[2]
11-dehydro-Thromboxane B2UndetectableSignificantly elevated[2]
Leukotriene E4 (LTE4)UndetectableSignificantly elevated[2]

Note: Data from induced sputum is presented to highlight the potential for eicosanoid elevation in respiratory disease. BALF concentrations may differ.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection

Standardized collection of BALF is critical for reproducible results. The following is a general guideline; specific procedures should be adapted based on institutional review board (IRB) approved protocols.

  • Patient Preparation: Ensure the patient has fasted for at least 6-8 hours prior to the procedure.

  • Bronchoscopy: Perform flexible bronchoscopy under local anesthesia and conscious sedation.

  • Wedge Position: Advance the bronchoscope to a subsegmental bronchus of the right middle lobe or lingula and gently wedge it.

  • Lavage: Instill four to five 50 mL aliquots of sterile, pre-warmed (37°C) 0.9% saline solution.

  • Aspiration: Gently aspirate the fluid after each instillation. The goal is to recover at least 40-60% of the instilled volume.

  • Sample Handling: Immediately place the collected BALF on ice to minimize enzymatic activity.

  • Processing: Centrifuge the BALF at 500 x g for 10 minutes at 4°C to pellet cells.

  • Storage: Aliquot the cell-free supernatant and store at -80°C until lipid extraction.

Lipid Extraction from BALF

This protocol is based on a liquid-liquid extraction method optimized for eicosanoids.

  • Sample Thawing: Thaw the frozen BALF supernatant on ice.

  • Internal Standard Spiking: To a 1 mL aliquot of BALF, add 10 µL of an internal standard solution containing a known concentration of a deuterated this compound analog (e.g., this compound-d8). This is crucial for accurate quantification.

  • Protein Precipitation and Lipid Extraction:

    • Add 3 mL of a cold (4°C) mixture of methanol (B129727) and chloroform (B151607) (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Add 1 mL of chloroform and 1 mL of water.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC) System:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of eicosanoids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be optimized. A representative transition for this compound is m/z 319.2 -> 167.1.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of an this compound analytical standard spiked with the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the BALF samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Biosynthesis of this compound from EPA EPA Eicosapentaenoic Acid (EPA) in cell membrane PLA2 Phospholipase A2 (PLA2) EPA->PLA2 stimulus Free_EPA Free EPA PLA2->Free_EPA releases LOX Lipoxygenase (LOX) Free_EPA->LOX COX Cyclooxygenase (COX) Free_EPA->COX HEPE_11 This compound LOX->HEPE_11 COX->HEPE_11

Caption: Biosynthesis pathway of this compound from EPA.

Putative Signaling Pathway of this compound in Lung Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HEPE_11 This compound GPCR G-Protein Coupled Receptor (GPCR) HEPE_11->GPCR binds G_Protein G-Protein Signaling GPCR->G_Protein activates Downstream Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Downstream PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Downstream->PPAR activates Gene_Expression Modulation of Inflammatory Gene Expression PPAR->Gene_Expression

Caption: Putative signaling pathway of this compound.

Experimental Workflow for this compound Measurement in BALF Start BALF Collection Centrifugation Centrifugation (500 x g, 10 min, 4°C) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Storage Store at -80°C Supernatant->Storage Extraction Lipid Extraction (Liquid-Liquid) Storage->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis (C18, ESI-, MRM) Reconstitution->LCMS Quantification Data Analysis and Quantification LCMS->Quantification End Results Quantification->End

Caption: Experimental workflow for this compound analysis.

References

Application Note & Protocol: Quantitative Analysis of 11-HEPE in Adipose Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator, or oxylipin, derived from the oxygenation of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1] As a member of the eicosanoid family, this compound is involved in a wide array of physiological and pathological processes, including the regulation of inflammation and immune responses.[1][2][3] The accurate quantification of this compound in adipose tissue is crucial for understanding its role in metabolic health and disease, and for the development of novel therapeutics targeting these pathways.

Adipose tissue presents a unique challenge due to its high lipid content, which can interfere with analyte extraction and analysis.[4][5] This document provides a detailed and robust protocol for the extraction of this compound from adipose tissue samples using a combination of protein precipitation and solid-phase extraction (SPE), followed by sensitive and selective quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Signaling Pathway: Biosynthesis of this compound

This compound is synthesized from EPA via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][6] Upon cellular stimulation, phospholipase A2 (PLA2) releases EPA from membrane phospholipids.[3] The free EPA is then converted by COX, LOX, or CYP450 enzymes into various HEPE isomers, including this compound.[6][7] These lipid mediators then exert biological effects, often by interacting with G-protein coupled receptors (GPCRs) to modulate inflammatory responses.[2][8]

Caption: Simplified overview of the major enzymatic pathways for this compound biosynthesis.

Experimental Protocol

This protocol provides a framework for the extraction and quantification of this compound from approximately 30-50 mg of adipose tissue.[1][9] The use of a deuterated internal standard is critical for correcting analyte loss during sample preparation and matrix effects during analysis.[1][10]

Materials and Reagents
ItemSpecifications
Standards This compound Analytical Standard
This compound-d8 (or other suitable deuterated IS)
Solvents Acetonitrile (B52724), Methanol (B129727), Isopropanol (LC-MS grade)
Chloroform, Hexane (B92381) (ACS grade or higher)
Water (LC-MS grade)
Reagents Acetic or Formic Acid (LC-MS grade)
Butylated hydroxytoluene (BHT)
Triphenylphosphine (TPP)
Nitrogen Gas (High Purity)
Equipment Mechanical homogenizer (e.g., Bead Beater)
Refrigerated centrifuge (4°C)
Evaporation system (e.g., gentle nitrogen stream)
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis PRiME HLB, 60 mg)[1]
LC-MS/MS System with ESI source
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[11]
Step 1: Tissue Collection and Storage
  • Excise adipose tissue and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.[1]

  • Store samples at -80°C until analysis to prevent auto-oxidation and degradation.[1][12]

Step 2: Sample Homogenization
  • On dry ice, weigh approximately 30-50 mg of frozen adipose tissue.[1][9]

  • Perform all subsequent steps on ice to prevent ex vivo formation of oxylipins.[1]

  • Place the tissue in a pre-chilled 2 mL homogenization tube.

  • Add a known amount of deuterated internal standard (e.g., this compound-d8) to each sample.[1][13] This is a critical step for accurate quantification.[10]

  • Add 1 mL of a cold homogenization solvent (e.g., a 2:1 mixture of chloroform:methanol) containing an antioxidant cocktail (e.g., 0.01% BHT and TPP).[1][14]

  • Thoroughly homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.[1]

Step 3: Protein Precipitation and Lipid Extraction (SPE)

Solid-phase extraction (SPE) is preferred over liquid-liquid extraction (LLE) for its efficiency, higher sample throughput, and ability to remove interfering substances.[1][2][11]

  • Protein Precipitation (PPT): After homogenization, add 1 mL of cold acetonitrile to precipitate proteins.[1]

  • Vortex briefly and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes.[1]

  • Carefully collect the supernatant, which contains the lipid fraction.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis PRiME HLB, 60 mg) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of an equilibration solution (e.g., 95:5:0.1 v/v/v water/methanol/acetic acid).[1][12] Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the PPT step onto the conditioned cartridge at a slow, steady flow rate (approx. 0.5 mL/min).[12]

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 10-15% methanol in water) to remove polar interferences.[1][12] A subsequent wash with a nonpolar solvent like hexane can be used to remove neutral lipids.[12]

  • Elution: Elute the oxylipins, including this compound, with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile.[1]

Step 4: Solvent Evaporation and Reconstitution
  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40:0.02 v/v/v water/acetonitrile/acetic acid).[1][11]

Step 5: LC-MS/MS Analysis
  • Chromatographic Separation: Use a reversed-phase C18 column for separation.[1] A typical mobile phase gradient consists of:

    • Solvent A: Water with 0.1% acetic or formic acid.[1]

    • Solvent B: Acetonitrile/Isopropanol (e.g., 50:50 v/v).[11]

    • Run a gradient from a low to a high percentage of Solvent B to elute analytes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[1]

    • Use Multiple Reaction Monitoring (MRM) for quantification, which offers high sensitivity and selectivity.[3][13]

Quantitative Data

The following table provides typical MRM parameters for the quantification of this compound. These values may require optimization depending on the specific LC-MS/MS instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 317167
317215
This compound-d8 (IS) 325172 (example)

Data sourced from references[10][11][15]. The exact m/z for the internal standard (IS) will depend on the deuterated positions.

Experimental Workflow

The entire process from sample collection to data analysis is summarized in the workflow diagram below.

A 1. Tissue Collection (Snap-freeze in Liquid N2, Store at -80°C) B 2. Homogenization (Add Internal Standard, Homogenize in Solvent with Antioxidants) A->B C 3. Protein Precipitation (Add Acetonitrile, Centrifuge) B->C D 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) C->D E 5. Evaporation & Reconstitution (Dry under N2, Reconstitute in Mobile Phase) D->E F 6. LC-MS/MS Analysis (Inject, Separate, and Detect via MRM) E->F G 7. Data Analysis (Generate Standard Curve, Quantify this compound) F->G

Caption: General experimental workflow for adipose tissue oxylipin analysis.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Suboptimal Sample pH: Ionization state of this compound prevents retention on the SPE sorbent.Acidify the sample to pH ~3.5 before loading to ensure the carboxylic acid group is protonated.[12]
Inefficient Elution: Elution solvent is not strong enough to desorb the analyte.Increase the percentage of organic solvent in the elution buffer or switch to a stronger solvent.[12]
Analyte Degradation: Sample handling allowed for enzymatic activity or auto-oxidation.Ensure tissue is snap-frozen immediately, always kept on ice during processing, and antioxidants are used.[1][12][14]
High Signal Variability Matrix Effects: Co-eluting lipids are suppressing or enhancing the this compound signal.Ensure a proper SPE wash step is included. Adjust chromatography to better separate this compound from interferences. Use a stable isotope-labeled internal standard.[1][10]
Inconsistent Reconstitution: Variable final volumes after drying step.Ensure the sample is completely dry, then add a precise, known volume of reconstitution solvent. Vortex thoroughly.[1]

Conclusion

The protocol described provides a robust and reliable framework for the extraction and quantitative analysis of this compound from the challenging matrix of adipose tissue.[1] Adherence to proper sample handling, the consistent use of internal standards, and sensitive LC-MS/MS techniques are paramount for obtaining accurate and reproducible results.[1][10] This methodology is a valuable tool for researchers investigating the roles of oxylipins in metabolic health and disease, and for professionals in drug development targeting these important signaling pathways.

References

Application Notes and Protocols for the Detection of 11-HEPE in Human Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As an oxygenated metabolite, this compound is classified within the eicosanoid family and is increasingly recognized for its potential role in the resolution of inflammation, a critical process for maintaining tissue homeostasis. While the biological functions of other HEPE isomers are more extensively characterized, this compound is an emerging molecule of interest in various physiological and pathophysiological processes. Accurate and sensitive detection of this compound in human clinical samples, such as plasma and serum, is crucial for elucidating its role as a potential biomarker and its therapeutic implications in inflammatory diseases.

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in human clinical samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for this class of molecules.

Hypothesized Signaling Pathway of this compound

This compound is synthesized from EPA via enzymatic pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2] Its proposed mechanism of action in resolving inflammation involves interacting with specific cellular targets to modulate downstream signaling cascades. While a specific receptor for this compound has not yet been definitively identified, it is hypothesized to act through G protein-coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs), similar to other specialized pro-resolving mediators (SPMs).[2] This interaction is thought to inhibit neutrophil infiltration to sites of inflammation and enhance the clearance of apoptotic cells by macrophages (efferocytosis), thereby promoting the return to tissue homeostasis.[2]

11_HEPE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EPA Eicosapentaenoic Acid (EPA) 11_HEPE This compound EPA->11_HEPE COX/LOX Enzymes Receptor Hypothesized Receptor (GPCR or PPAR) 11_HEPE->Receptor Binds Signaling Downstream Signaling Cascades Receptor->Signaling Activates Effect Anti-inflammatory & Pro-resolving Effects: - Inhibition of Neutrophil Infiltration - Enhancement of Macrophage Efferocytosis Signaling->Effect Leads to

Hypothesized signaling pathway of this compound in inflammation resolution.

Quantitative Data of this compound in Human Plasma

Quantitative data for this compound in healthy human plasma are not widely available, suggesting that its endogenous levels may be very low.[3] However, studies have shown that its concentration can be modulated by EPA supplementation. The following table summarizes representative data from a clinical study investigating the effects of EPA supplementation in patients with major depressive disorder.[4]

AnalytePopulationConditionPlasma ConcentrationNotesReference
This compoundPatients with Major Depressive DisorderPost 4 g/day EPA supplementationA significant increase was observed, though baseline and absolute post-treatment concentrations were not specified.A trend for greater increases was observed in treatment responders compared to non-responders (p=0.067).[4]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation and artificial generation of lipid mediators.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA).[3]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma from blood cells.[3]

  • Storage: Transfer the resulting plasma supernatant to clean polypropylene (B1209903) tubes and store at -80°C until analysis to prevent lipid degradation.[3]

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound from human plasma involves sample preparation, including extraction and concentration, followed by analysis using LC-MS/MS.

11_HEPE_Quantification_Workflow Sample Human Plasma Sample (Thawed on ice) Spike Spike with Internal Standard (e.g., this compound-d8) Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Workflow for the quantification of this compound in human plasma.
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a high-sensitivity LC-MS/MS method for this compound quantification.[5]

  • Sample Preparation:

    • Thaw 200 µL of human plasma on ice.

    • Add 10 µL of an internal standard (IS) solution (e.g., this compound-d8, 50 ng/mL in methanol) to correct for extraction loss and matrix effects.

    • Add 600 µL of acidified water (0.1% formic acid) and vortex to mix.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of acidified water.

  • Sample Loading:

    • Load the plasma mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution:

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are starting parameters that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable for the separation of lipid mediators.[6]

    • Mobile Phase A: 0.1% acetic acid in water.[6]

    • Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800/150/1, v/v/v).[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Gradient: A linear gradient should be optimized to ensure sufficient separation of this compound from other isomers and matrix components.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]⁻ ions.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted and sensitive quantification.[1][3]

    • MRM Transitions: The precursor ion for this compound is its [M-H]⁻ ion (m/z 317.2). Specific product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

A well-validated LC-MS/MS method for this compound should demonstrate acceptable performance in the following areas, with representative values for eicosanoid quantification methods provided.[5]

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy85-115% of the nominal concentration
Precision (%RSD)≤ 15%
Extraction RecoveryConsistent and reproducible
Matrix EffectMinimal and compensated for by the internal standard

Conclusion

The protocols and information provided in these application notes offer a robust framework for the sensitive and specific detection of this compound in human clinical samples. Accurate quantification of this emerging lipid mediator is essential for advancing our understanding of its role in inflammatory processes and for exploring its potential as a clinical biomarker and therapeutic target. The use of a validated LC-MS/MS method, as detailed herein, is critical for generating reliable and reproducible data in both research and drug development settings.

References

Application Notes and Protocols for Chiral Separation of 11-HEPE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It exists as two distinct enantiomers, 11(R)-HEPE and 11(S)-HEPE, which may exhibit different biological activities and pharmacological effects. The accurate separation and quantification of these enantiomers are crucial for understanding their specific roles in physiological and pathological processes, such as inflammation and its resolution. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely used technique for the enantioselective analysis of chiral molecules like this compound.[1] This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers.

Principle of Chiral Separation

The separation of 11(R)-HEPE and 11(S)-HEPE is achieved through their differential interactions with a chiral stationary phase within an HPLC column. The CSP creates a chiral environment, leading to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The varying stability of these complexes results in different retention times for each enantiomer, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose, are particularly effective for resolving hydroxy fatty acids.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

This protocol outlines the chromatographic conditions for the baseline separation of 11(R)-HEPE and 11(S)-HEPE.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chiral HPLC Column: Chiralpak AD-RH, 150 x 2.1 mm, 5 µm.[1]

  • HPLC grade methanol (B129727), water, and acetic acid.

  • Analytical standards for 11(R)-HEPE and 11(S)-HEPE.

  • Ethanol (B145695) for standard preparation.

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak AD-RH, 150 x 2.1 mm, 5 µm[1]
Mobile Phase Methanol / Water / Acetic Acid (95:5:0.01, v/v/v)[1]
Flow Rate 0.2 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 235 nm[1]
Injection Volume 10 µL

Standard Preparation:

  • Prepare individual stock solutions of 11(R)-HEPE and 11(S)-HEPE in ethanol at a concentration of 1 mg/mL.

  • Prepare a racemic working standard by mixing equal volumes of the 11(R)-HEPE and 11(S)-HEPE stock solutions to achieve a final concentration of 10 µg/mL in the mobile phase.[1]

  • Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations.

Procedure:

  • Equilibrate the Chiralpak AD-RH column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to verify the separation of the two enantiomers.

  • Inject the individual 11(R)-HEPE and 11(S)-HEPE standards to determine the elution order. For many hydroxy fatty acids on polysaccharide-based CSPs, the R-enantiomer elutes before the S-enantiomer.[1]

  • Inject prepared samples and calibration standards.

  • Identify and quantify the enantiomers in the samples by comparing their retention times and peak areas with those of the standards.

Expected Results:

A successful separation will yield two well-resolved peaks corresponding to the 11(R)-HEPE and 11(S)-HEPE enantiomers. The following table provides hypothetical quantitative data for a typical separation.

AnalyteRetention Time (min)Resolution (Rs)
11(R)-HEPE12.5\multirow{2}{*}{>1.5}
11(S)-HEPE14.2

Note: Retention times and resolution may vary depending on the specific HPLC system, column condition, and slight variations in mobile phase composition.

Protocol 2: Sample Preparation from Biological Matrices

This protocol describes a general procedure for the extraction and purification of this compound from biological samples such as plasma or cell culture media prior to HPLC analysis.

Materials and Equipment:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Solvents for extraction (e.g., methanol, ethyl acetate).

  • Nitrogen evaporator.

  • Centrifuge.

Procedure:

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., using the Folch or Bligh-Dyer method) to isolate total lipids from the biological sample.

  • Saponification: Hydrolyze the lipid extract to release free fatty acids.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the sample onto the SPE cartridge. c. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. d. Elute the HEPE fraction with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Reconstitution: Evaporate the purified fraction to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.[1]

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the potential biological context of this compound enantiomers, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Saponification Saponification LipidExtraction->Saponification SPE Solid-Phase Extraction Saponification->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC HPLC System Reconstitution->HPLC Column Chiralpak AD-RH Column HPLC->Column Detection UV Detection (235 nm) Column->Detection Data Data Acquisition & Analysis Detection->Data

Figure 1: Experimental workflow for the chiral separation of this compound enantiomers.

The distinct biological activities of 11(R)-HEPE and 11(S)-HEPE may arise from their selective interactions with different cellular receptors or enzymes, leading to distinct downstream signaling cascades.[1] While the specific receptors for each enantiomer are not yet fully elucidated, potential pathways involve G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[2][3]

G cluster_enantiomers This compound Enantiomers cluster_receptors Potential Receptors cluster_effects Downstream Cellular Effects R_HEPE 11(R)-HEPE GPCR GPCR (e.g., G2A) R_HEPE->GPCR PPAR PPARs R_HEPE->PPAR S_HEPE 11(S)-HEPE S_HEPE->GPCR S_HEPE->PPAR Inflammation Modulation of Inflammation GPCR->Inflammation Immune Immune Cell Function (Neutrophils, Macrophages) GPCR->Immune Gene Gene Expression PPAR->Gene Gene->Inflammation

Figure 2: Hypothetical signaling pathways of this compound enantiomers.

Biological Significance and Applications

This compound is considered a specialized pro-resolving mediator (SPM) precursor, playing a role in the resolution of inflammation.[4] The ability to distinguish between the 11(R) and 11(S) enantiomers is critical, as they may have different potencies and functions. For instance, studies on the related compound 11-HETE have shown that the (S)-enantiomer has a more pronounced effect on the expression of certain cytochrome P450 enzymes involved in cardiovascular function.

The methods described in these application notes are essential for:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) and the biological effects of each enantiomer individually.

  • Drug Development: To develop enantiomerically pure drugs with improved efficacy and reduced side effects.

  • Lipidomics Research: To accurately profile and quantify these bioactive lipids in various biological systems to elucidate their roles in health and disease.

The protocol detailed provides a reliable method for the chiral separation of 11(R)-HEPE and 11(S)-HEPE using HPLC with a polysaccharide-based chiral stationary phase. This methodology is fundamental for the precise quantification of these enantiomers in biological and pharmaceutical samples, thereby enabling a deeper understanding of their individual physiological functions and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 11-HEPE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and analysis of 11-hydroxyeicosapentaenoic acid (11-HEPE).

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure stability? A1: To ensure maximum stability, this compound should be stored at -20°C.[1] It is typically shipped on wet ice and is stable for at least two years when stored correctly. To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials. Solutions should be protected from light and air by using amber vials and purging with an inert gas like nitrogen or argon.[1]

Q2: What is the recommended method for preparing an this compound stock solution? A2: this compound is often supplied as a solution in an organic solvent like ethanol (B145695). This stock can be further diluted in other organic solvents such as DMSO or dimethylformamide (DMF). For cell-based experiments, it's critical to minimize the final concentration of the organic solvent to prevent cytotoxicity, typically keeping it below 0.1%.[1][2]

Q3: How can I improve the solubility and delivery of this compound in aqueous media for cell culture experiments? A3: Bioactive lipids like this compound have poor solubility in aqueous solutions and can precipitate or form micelles. To enhance solubility and cellular uptake, complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) is recommended.[1] A common method is to add an ethanolic stock solution of this compound to a sterile solution of fatty acid-free BSA in PBS or serum-free media before the final dilution into the complete culture medium.[1]

Q4: What are the primary enzymatic pathways for this compound synthesis? A4: The biosynthesis of this compound from eicosapentaenoic acid (EPA) occurs through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenase systems.[3][4] Non-enzymatic auto-oxidation can also contribute to its formation.[4][5] The specific pathway that predominates depends on the cellular context and the enzymatic profile of the cells.[3] For instance, aspirin-acetylated COX-2 can convert EPA into 11-HpEPE, which is then reduced to this compound.[3]

Troubleshooting Guides

Low Synthesis Yield

Problem: The enzymatic conversion of EPA to this compound is low.

Possible Cause Solution
Suboptimal Reaction Conditions Optimize reaction parameters such as substrate concentration, enzyme concentration, pH, temperature, and reaction time. Ensure the final concentration of the solvent used for the substrate (e.g., ethanol) is low (<4% v/v) to prevent enzyme denaturation.[3]
Enzyme Inactivity Verify the activity of the enzyme preparation. Use a fresh batch of enzyme or a new preparation of recombinant cells. Ensure proper storage of the enzyme.
Substrate Degradation EPA is prone to oxidation. Use high-purity EPA and store it under inert gas at a low temperature. Prepare substrate solutions fresh for each experiment.
Presence of Inhibitors Ensure all buffers and reagents are free from contaminants that could inhibit enzyme activity.
Insufficient Reducing Agent The synthesis of this compound involves the reduction of the hydroperoxy intermediate (11-HpEPE).[6] Ensure a sufficient concentration of a reducing agent, like cysteine, is present in the reaction mixture if required by the specific enzymatic system.[6]
Purification Issues (HPLC)

Problem: Difficulty in purifying this compound using HPLC.

Possible Cause Solution
Poor Peak Resolution Optimize the mobile phase gradient and flow rate to improve the separation of this compound from isomers and other reaction components.[6] Consider using a different stationary phase or a column with a smaller particle size.
Peak Tailing or Splitting This may indicate column degradation or overload.[7] Replace the analytical column or use a guard column.[1] Reduce the injection volume or dilute the sample.[1][7] Ensure the mobile phase is correctly prepared and filtered.[1]
Low Recovery from Column The compound may be irreversibly binding to the column matrix. Adjust the pH or salt concentration of the mobile phase.[8] Ensure the sample is fully dissolved in the initial mobile phase before injection.
Contamination Always filter samples and buffers before use to prevent column clogging and contamination.[8]
Analytical & Quantification Issues (LC-MS/MS)

Problem: No or low signal for this compound during LC-MS/MS analysis.

Possible Cause Solution
Poor Extraction Recovery Optimize the solid-phase extraction (SPE) protocol.[1] Ensure the correct sorbent, wash, and elution solvents are used. Use a deuterated internal standard to monitor and correct for recovery losses.[1][4]
Analyte Degradation This compound can degrade during sample preparation.[1] Perform all extraction steps on ice and consider adding antioxidants like BHT.[4][7] Store samples at -80°C and avoid repeated freeze-thaw cycles.[4][7]
Ion Suppression Matrix components co-eluting with this compound can interfere with ionization.[1] Improve chromatographic separation to resolve the analyte from interfering compounds.[1] Dilute the sample extract if possible.[1]
Incorrect MS Parameters Optimize mass spectrometer parameters, including precursor/product ion transitions, collision energy, and declustering potential, by infusing a certified this compound standard.[5][7] Operate the instrument in negative electrospray ionization (ESI) mode.[4]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of 11(R)-HEPE

Data adapted from a protocol for 11R-HETE synthesis, with the expectation of a similar high conversion yield for 11R-HEPE from EPA.[6]

ParameterValue
Substrate (EPA) Concentration5.0 mM
Cell Concentration (recombinant E. coli)10 g/L (wet weight)
Temperature25°C
pH (PIPES buffer)7.0
Reaction Time60 min
Reducing Agent (Cysteine)10 mM
Expected Outcome
Molar Conversion Yield~95%
Volumetric Productivity~79 µM/min
Table 2: HPLC Purification Parameters
ParameterGuideline
Column Reversed-phase C18
Mobile Phase Acetonitrile:Water:Formic Acid (e.g., 55:45:0.1 v/v/v); gradient or isocratic.[6]
Flow Rate Dependent on column dimensions (e.g., 4 mL/min for 10 mm i.d. column).[6]
Detection Wavelength 235 nm (characteristic for the conjugated diene system).[6]
Table 3: Mass Spectrometry Parameters for HEPE Isomers

Collision and declustering potentials are instrument-dependent and require optimization.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound317167
5-HEPE317115
12-HEPE317179
15-HEPE317219
18-HEPE317259

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 11(R)-HEPE

This protocol is adapted from the quantitative production of 11R-HETE and is applicable for 11R-HEPE synthesis from EPA using recombinant E. coli expressing 11R-lipoxygenase.[6]

Materials:

  • Recombinant E. coli cells expressing 11R-lipoxygenase

  • Eicosapentaenoic acid (EPA)

  • Ethanol

  • Cysteine

  • PIPES buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • 0.85% (w/v) NaCl solution

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli cells in an appropriate growth medium. Harvest cells via centrifugation and wash them with a 0.85% NaCl solution.[6]

  • Reaction Setup: In a baffled flask, prepare the reaction mixture containing PIPES buffer (pH 7.0), 10 g/L (wet weight) of recombinant cells, 5.0 mM EPA (dissolved in a small volume of ethanol to keep the final ethanol concentration at 4% v/v), and 10 mM Cysteine.[6]

  • Incubation: Incubate the mixture at 25°C with shaking at 200 rpm for 60 minutes.[6]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic phase. Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.[6]

Protocol 2: Purification of this compound by HPLC

Materials:

  • Crude this compound extract

  • HPLC-grade solvents (Acetonitrile, Water, Formic Acid)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the dried crude extract from the synthesis step in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • Chromatographic Separation: Inject the sample onto the C18 column. Use an isocratic or gradient elution with a mobile phase such as Acetonitrile:Water:Formic Acid to separate this compound from other components. Monitor the elution at 235 nm.[6]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available.[6]

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.[6]

  • Purity Assessment: Assess the purity of the final product using analytical HPLC and confirm its identity with LC-MS/MS.[6]

Protocol 3: Quantification of this compound by LC-MS/MS

Materials:

  • Biological sample (e.g., plasma, cell supernatant)

  • Deuterated internal standard (e.g., d8-11-HEPE)

  • Methanol (B129727), Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

Procedure:

  • Sample Preparation: Thaw the biological sample on ice. Add a known amount of the deuterated internal standard to correct for analyte loss.[4]

  • Protein Precipitation: Add cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins. Centrifuge at high speed (e.g., 12,000 x g) at 4°C.[4]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol, followed by water.[4]

    • Load the supernatant from the precipitation step onto the cartridge.[4]

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[4][9]

    • Elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[4]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[4][9]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Operate the mass spectrometer in negative ESI mode, using Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of this compound (e.g., m/z 317 -> 167).[5][10]

    • Quantify the analyte using a calibration curve generated from certified standards.[5]

Visualizations

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_extraction Extraction & Purification prep_cells Harvest & Wash Recombinant E. coli reaction Incubate Mixture (25°C, 200 rpm, 60 min) prep_cells->reaction prep_reagents Prepare Reaction Mix (Buffer, Cysteine) prep_reagents->reaction prep_substrate Dissolve EPA in Ethanol prep_substrate->reaction terminate Terminate Reaction (Ethyl Acetate) reaction->terminate extract Separate Organic Phase & Evaporate terminate->extract hplc HPLC Purification extract->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

G epa Eicosapentaenoic Acid (EPA) (in cell membrane) pla2 Phospholipase A2 (PLA2) epa->pla2 Stimulus free_epa Free EPA cox COX Pathway free_epa->cox lox LOX Pathway free_epa->lox cyp CYP450 Pathway free_epa->cyp hpepe 11-HpEPE (Hydroperoxy intermediate) peroxidase Peroxidases hpepe->peroxidase hepe This compound pla2->free_epa cox->hpepe lox->hpepe cyp->hpepe peroxidase->hepe

Caption: Major enzymatic pathways for the biosynthesis of this compound from EPA.

G start Low this compound Yield? cause1 Enzyme Inactive? start->cause1 cause2 Suboptimal Reaction Conditions? cause1->cause2 No sol1 Action: Use fresh enzyme preparation. Verify activity. cause1->sol1 Yes cause3 Substrate (EPA) Degraded? cause2->cause3 No sol2 Action: Optimize pH, temp, substrate/enzyme conc. cause2->sol2 Yes cause4 Poor Extraction Efficiency? cause3->cause4 No sol3 Action: Use high-purity EPA. Prepare fresh solutions. cause3->sol3 Yes sol4 Action: Optimize extraction protocol (e.g., SPE). cause4->sol4 Yes

Caption: Troubleshooting decision tree for low this compound synthesis yield.

References

Technical Support Center: 11-HEPE LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-hydroxy-7,9-trans-12-cis-eicosatetraenoic acid (11-HEPE) analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, offering potential causes and step-by-step solutions.

1. Issue: Low this compound Signal Intensity or Complete Signal Loss

A weak or absent signal for this compound is a common issue that can originate from various stages of the analytical workflow.[1]

Potential CauseTroubleshooting Steps
Suboptimal MS/MS Parameters 1. Verify MRM Transitions: Confirm the use of correct precursor and product ions for this compound. A common transition is m/z 317 -> 215.[1] 2. Optimize Collision Energy (CE): The collision energy is crucial for optimal fragmentation.[1] Infuse a pure standard of this compound to determine the ideal CE.
Sample Degradation 1. Proper Storage: Ensure samples are stored at -80°C until analysis to prevent degradation.[2] 2. Use of Antioxidants: During homogenization, especially of tissues, include an antioxidant cocktail (e.g., BHT and TPP) to prevent ex vivo formation of oxylipins.[2]
Inefficient Extraction 1. Review Extraction Method: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common.[2] SPE is often preferred for its efficiency.[2] 2. Optimize SPE: Ensure proper conditioning of the SPE cartridge, appropriate sample loading, washing to remove interferences, and complete elution of this compound.[1][3]
Instrument Contamination 1. Clean the Ion Source: A contaminated ion source is a frequent cause of signal degradation. Follow the manufacturer's protocol for cleaning.[1] 2. Use a Divert Valve: To minimize contamination from salts and other non-volatile components, use a divert valve to direct the flow to waste at the beginning and end of the chromatographic run.[1]
LC System Leaks Check for Leaks: Leaks in the LC system can cause pressure fluctuations and inconsistent flow rates, leading to a variable and low signal.[1]

2. Issue: Poor Chromatographic Peak Shape

Suboptimal peak shape can compromise both the accuracy and sensitivity of quantification.[1]

Potential CauseTroubleshooting Steps
Column Degradation 1. Flush the Column: Attempt to restore performance by flushing the column according to the manufacturer's instructions. 2. Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.[1]
Inappropriate Mobile Phase 1. Optimize Composition: Ensure the mobile phase pH and organic solvent composition are suitable for this compound. Volatile additives like formic or acetic acid are crucial for good chromatography and MS sensitivity.[1][2] 2. Degas Mobile Phase: Properly degas mobile phases to prevent bubble formation, which can affect pump performance and lead to baseline instability.[1]
Sample Overload Reduce Injection Volume: Injecting too much sample can lead to broad or fronting peaks. Try reducing the injection volume.

3. Issue: High Background Noise

Elevated background noise can obscure the analyte signal and impact the limit of detection.

Potential CauseTroubleshooting Steps
Contaminated Solvents or Reagents 1. Use High-Purity Solvents: Always use LC-MS grade solvents and reagents. 2. Prepare Fresh Mobile Phase: Mobile phase contamination can occur over time. Prepare fresh mobile phases regularly.[4]
Matrix Effects Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[1]
Contaminated LC-MS System System Cleaning: If contamination is suspected, flush the entire LC system and clean the mass spectrometer's ion source.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in this compound LC-MS/MS analysis?

The most common interferences are isobaric compounds and matrix effects.

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound, which can lead to false positives or inaccurate quantification if not chromatographically separated.[6] For example, other HEPE isomers such as 12-HEPE and 15-HEPE are isobaric with this compound.[7][8] Careful chromatographic separation is essential to distinguish between these isomers.[7][8]

  • Matrix Effects: These are caused by co-eluting compounds from the biological matrix (e.g., plasma, tissue) that can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[9][10] This can lead to inaccurate quantification.[9] Phospholipids are common culprits for matrix effects in bioanalysis.[11]

Q2: How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing a significant portion of matrix components that can cause ion suppression.[12]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[1] Adjusting the gradient or trying a different column chemistry can be effective.[1]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[1] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be similarly affected by matrix effects, allowing for accurate correction during data analysis.[11]

Q3: What are the recommended sample preparation techniques for this compound?

Solid-Phase Extraction (SPE) is a widely used and effective method for extracting this compound from biological matrices like plasma and tissue.[2][3]

Q4: What are the typical MS/MS parameters for this compound?

For targeted analysis of this compound and its isomers, specific precursor and product ion transitions are monitored. The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 317167
12-HEPE 317179
15-HEPE 317219
18-HEPE 317259
5-HEPE 317115
Data compiled from multiple sources. Collision and declustering potentials are instrument-dependent and require optimization.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for SPE. Specific sorbents and solvent volumes may need to be optimized.[1]

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Acidify the sample with 2% formic acid.[1]

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[1]

  • Elution: Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.[1]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[1][2]

Visualizations

Caption: Simplified biosynthesis pathway of this compound from EPA.[3]

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Preparation Sample Preparation - Add Internal Standard - Homogenization (if tissue) - Extraction (SPE or LLE) Sample->Preparation Evaporation Evaporation & Reconstitution Preparation->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation MSMS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis - Integration - Calibration Curve - Quantification MSMS_Detection->Data_Analysis Result Final Concentration Data_Analysis->Result

Caption: General experimental workflow for this compound quantification.[3]

References

Technical Support Center: Improving 11-HEPE Extraction Efficiency from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the extraction efficiency of 11-hydroxy-eicosapentaenoic acid (11-HEPE) from plasma samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from plasma?

A: Solid-phase extraction (SPE) is the most widely recommended technique for extracting this compound and other eicosanoids from complex biological matrices like plasma.[1] Compared to traditional liquid-liquid extraction (LLE), SPE offers superior removal of interfering substances, higher sample throughput, and reduced consumption of organic solvents.[1][2] Polymeric, hydrophilic-lipophilic balanced (HLB) sorbents or silica-based C18 cartridges are commonly used and have demonstrated high recovery rates.[1][3][4]

Q2: How can I prevent the degradation of this compound during sample collection and storage?

A: this compound is prone to degradation, and strict pre-analytical handling is critical.[5] Key prevention steps include:

  • Anticoagulants: Collect whole blood in tubes containing EDTA or heparin.[3]

  • Immediate Processing: Separate plasma from blood cells by centrifuging at 1000-2000 x g for 15 minutes as soon as possible after collection, ideally at 4°C.[3]

  • Low Temperature: Keep samples on ice throughout processing to minimize enzymatic activity.[6]

  • Storage: For long-term stability, store plasma samples at -80°C until analysis.[3][5] Storage at -20°C can lead to significant increases in eicosanoids after just 30 days.[7]

  • Avoid Freeze-Thaw Cycles: Aliquot plasma into single-use tubes before freezing to prevent degradation caused by repeated freeze-thaw cycles.[6] More than one cycle can result in eicosanoid formation of up to 63%.[7]

  • Add Stabilizers: Consider adding antioxidants like butylated hydroxytoluene (BHT) or cyclooxygenase inhibitors immediately after sample collection to prevent enzymatic degradation and autoxidation.[5][8]

Q3: What are the most critical parameters to control during solid-phase extraction (SPE)?

A: To ensure high and reproducible recovery, focus on these four parameters:

  • Sample pH: The sample's pH is crucial for retaining this compound on the sorbent.[5] For reversed-phase SPE (like C18 or HLB), the plasma sample should be acidified to a pH below the pKa of this compound's carboxylic acid group (typically pH 3.5-4.0) to ensure the analyte is in its neutral form, enhancing its binding to the nonpolar stationary phase.[5]

  • Sorbent Selection: The choice of SPE sorbent (e.g., C18, HLB) can significantly impact recovery and extract cleanliness.[4][5] It may be necessary to test different sorbents to find the optimal one for your specific protocol.

  • Flow Rate: A high flow rate during sample loading can prevent the efficient retention of this compound. A slow, consistent flow rate of approximately 0.5 mL/minute is recommended.[5]

  • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, consider increasing the percentage of the organic solvent (e.g., methanol (B129727), ethyl acetate) or switching to a stronger solvent system.[5]

Q4: What are "matrix effects" in LC-MS/MS analysis and how can I minimize them?

A: Matrix effects occur when co-eluting substances from the biological sample (like phospholipids) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's source, leading to ion suppression or enhancement.[5] This can compromise the accuracy and precision of quantification. To minimize these effects:

  • Optimize SPE Wash Steps: Use a wash solvent that is strong enough to remove impurities but weak enough to not elute the this compound. For example, a pre-elution wash with n-hexane can help remove nonpolar interferences.[5]

  • Improve Chromatographic Separation: Adjust your LC method to ensure this compound is chromatographically resolved from the major interfering components of the matrix.

  • Use an Internal Standard: Spike samples with a stable, isotope-labeled internal standard (e.g., this compound-d8) before extraction. This helps correct for both extraction losses and matrix effects during quantification.[3]

Section 2: Troubleshooting Guide for Low this compound Recovery

This guide addresses specific issues that can lead to poor extraction efficiency.

Symptom Potential Cause Recommended Action
Low or No Recovery Incorrect Sample pH Ensure plasma sample is acidified to pH ~3.5 before loading onto a reversed-phase SPE cartridge to promote retention.[5]
Inadequate Elution Increase the volume or the organic strength of the elution solvent. Ensure the solvent is appropriate for the sorbent type.[5]
High Sample Loading Flow Rate Reduce the flow rate to ~0.5 mL/min to allow for sufficient interaction between this compound and the sorbent.[5]
Analyte Breakthrough (Overload) Reduce the sample volume or use an SPE cartridge with a larger sorbent mass if the cartridge's binding capacity is exceeded.[5]
Sorbent Bed Dried Out Ensure the sorbent bed remains wetted throughout the conditioning, loading, and washing steps to prevent channeling and poor recovery.[5]
High Variability Between Replicates Inconsistent Sample Processing Standardize all handling steps. Avoid leaving samples at room temperature for varying lengths of time. Process all samples on ice.[6]
Multiple Freeze-Thaw Cycles Aliquot samples after the initial plasma separation to avoid repeated freezing and thawing of the bulk sample.[6][7]
Inconsistent SPE Technique Apply consistent flow rates for all steps. Ensure complete and consistent elution by allowing the solvent to soak the sorbent bed briefly.[5]
Extraneous Peaks in Chromatogram / Ion Suppression Ineffective Removal of Interferences Optimize the wash step with a solvent that can remove impurities without eluting this compound. Consider a different sorbent type that has a lower affinity for the interfering matrix components.[5]
Co-elution of Phospholipids Modify the SPE wash steps or the LC gradient to better separate this compound from phospholipids, which are a common source of matrix effects.[5]
Analyte Degradation Review sample handling protocols to ensure antioxidants were added and samples were kept at low temperatures to prevent the formation of degradation products.[6]

Section 3: Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling

This protocol outlines the best practices for collecting and storing plasma to ensure the stability of this compound.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[3]

  • Inhibitor Addition (Optional but Recommended): To prevent ex vivo formation of eicosanoids, add a cyclooxygenase inhibitor (e.g., indomethacin) to the collection tube.[5]

  • Centrifugation: As soon as possible, centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.[3]

  • Plasma Transfer: Carefully transfer the resulting plasma supernatant to clean, labeled polypropylene (B1209903) tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis to prevent lipid degradation.[3]

Protocol 2: General Solid-Phase Extraction (SPE) of this compound

This protocol provides a generalized workflow for extracting this compound from plasma using a reversed-phase (e.g., C18 or HLB) SPE cartridge.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Spike the plasma with a deuterated internal standard (e.g., this compound-d8) to correct for extraction losses.[3]

    • Precipitate proteins by adding 2-3 volumes of cold organic solvent (e.g., methanol or acetonitrile). Vortex and centrifuge to pellet the proteins.[3]

    • Transfer the supernatant to a new tube. Acidify the supernatant to a pH of ~3.5 with an acid like formic or acetic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing methanol (e.g., 1-2 mL) through it.[3]

    • Equilibrate the cartridge by passing water (e.g., 1-2 mL), adjusted to the same pH as the sample, through it. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 0.5 mL/min).[5]

  • Washing:

    • Wash the cartridge with a low-percentage organic solvent (e.g., water or 5% methanol) to remove polar impurities and salts.[3] This step is critical for reducing matrix effects.

  • Elution:

    • Elute the this compound and other lipids with a higher-percentage organic solvent, such as methanol or ethyl acetate.[3]

    • Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for your LC-MS/MS analysis.

Section 4: Data and Process Visualization

This compound Biosynthesis Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol P Phospholipids EPA Eicosapentaenoic Acid (EPA) P->EPA PLA2 HEPE This compound EPA->HEPE COX, LOX Enzymes Effects Biological Effects (e.g., Inflammation Modulation) HEPE->Effects Signaling Pathways

Caption: Biosynthesis of this compound from EPA via enzymatic pathways.

General Solid-Phase Extraction (SPE) Workflow

G Cond 1. Condition Sorbent (Activate with Methanol) Equil 2. Equilibrate Sorbent (Rinse with Acidified Water) Cond->Equil Load 3. Load Sample (Acidified Plasma Supernatant) Equil->Load Wash 4. Wash (Remove Polar Impurities) Load->Wash Elute 5. Elute Analyte (Collect this compound with Organic Solvent) Wash->Elute Dry 6. Dry & Reconstitute (Prepare for LC-MS/MS) Elute->Dry

Caption: Step-by-step workflow for this compound solid-phase extraction.

Troubleshooting Logic for Low Recovery

G Start Start: Low this compound Recovery Decision1 Analyze Load/ Flow-through Fraction for this compound Start->Decision1 Decision2 Analyze Wash Fraction for this compound Decision1->Decision2 This compound Absent Result1 Issue: Analyte Not Retained Decision1->Result1 This compound Present Result2 Issue: Analyte Eluted During Wash Decision2->Result2 This compound Present Result3 Issue: Analyte Retained but Not Eluted Decision2->Result3 This compound Absent Solution1 Solutions: • Check sample pH (acidify) • Reduce load flow rate • Check sorbent choice Result1->Solution1 Solution2 Solution: • Optimize wash step (use weaker solvent) Result2->Solution2 Solution3 Solutions: • Increase elution solvent strength • Increase elution volume Result3->Solution3

Caption: Decision tree for troubleshooting low this compound recovery.

References

stability of 11-HEPE in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 11-hydroxyeicosapentaenoic acid (11-HEPE) under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of this compound degradation in my samples?

A1: The degradation of this compound, a polyunsaturated fatty acid derivative, is primarily caused by oxidation. Several factors can initiate or accelerate this process:

  • Exposure to Oxygen: Direct reaction of atmospheric oxygen with the double bonds in the this compound molecule is a major cause of degradation.[1]

  • Presence of Free Radicals and Reactive Oxygen Species (ROS): These highly reactive molecules can trigger a chain reaction of lipid peroxidation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidative degradation.[1]

  • Inappropriate pH: Extreme pH values can catalyze the degradation of this compound.[1]

  • Repeated Freeze-Thaw Cycles: These cycles can compromise sample integrity, exposing this compound to localized high concentrations of reactants and enzymes. Some studies on other free oxylipins have shown significant alterations after the third cycle.[1]

Q2: What is the recommended long-term storage temperature for this compound?

A2: For long-term stability of two years or more, storing this compound at -20°C is recommended.[1] Many laboratories also use -80°C as a standard practice for preserving the stability of lipids and oxylipins.[1] While most lipid mediators are stable at -80°C for up to 9 months, some, like other epoxides, may show degradation.[1]

Q3: My this compound recovery is low after extraction. What are the common causes and solutions?

A3: Low recovery of this compound during solid-phase extraction (SPE) is a frequent issue. The problem can often be traced to sample handling, the SPE protocol itself, or the elution and final steps.

  • Troubleshooting Low Recovery:

    • Sample Handling and Stability:

      • Problem: Enzymatic degradation post-collection.

      • Solution: Immediately add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to biological samples after collection.[2] Process samples on ice and store them at -80°C for long-term stability.[2]

      • Problem: Oxidation.

      • Solution: Add an antioxidant like butylated hydroxytoluene (BHT) to your collection and extraction solvents.[1] Protect samples from light by using amber vials or wrapping tubes in aluminum foil.[1]

    • Solid-Phase Extraction (SPE) Protocol:

      • Problem: Incorrect sample pH.

      • Solution: Acidify the sample to a pH of approximately 3.5 to ensure this compound is in its neutral, non-ionized form, which enhances its retention on reversed-phase sorbents.[2]

      • Problem: High flow rate during sample loading.

      • Solution: Use a slow and consistent flow rate of about 0.5 mL/minute for sample application to ensure efficient retention.[2]

    • Elution:

      • Problem: Incomplete elution from the SPE cartridge.

      • Solution: Ensure the elution solvent (e.g., methanol, acetonitrile, or ethyl acetate) is of sufficient strength and volume to completely desorb the analyte.

Q4: I am observing high variability between my replicate samples. What could be the cause?

A4: High variability between replicates often points to issues with sample processing and handling.

  • Troubleshooting High Variability:

    • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing of the entire sample.[1]

    • Optimize Homogenization: When working with tissue samples, perform homogenization on ice to prevent overheating and enzymatic activity.[1]

    • Use High-Purity Solvents: Impurities in solvents can act as catalysts for degradation. Consider sparging solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]

Quantitative Data on this compound Stability

Direct quantitative data on the degradation of this compound over time in different storage conditions is limited in the scientific literature. The following tables summarize the available information and provide general stability expectations for related compounds.

Table 1: Long-Term Storage Stability of this compound and Related Compounds

CompoundStorage TemperatureDurationStabilitySource
This compound -20°C≥ 2 yearsStable[1]
Various Lipid Mediators-80°CUp to 9 monthsGenerally Stable[1]
Epoxy Fatty Acids-80°CLong-termCaution Advised (potential for degradation)[1]

Table 2: Factors Influencing this compound Stability

FactorConditionEffect on StabilityRecommendationSource
Freeze-Thaw Cycles Multiple cyclesCan lead to significant alterations in concentrationAliquot samples into single-use volumes[1]
Antioxidants Addition of BHT (100µM in plasma/serum; 50µM in tissue homogenate)Mitigates oxidative degradationRoutinely add to samples and solvents[1]
Light Exposure UV and visible lightCan initiate photo-oxidative degradationUse amber vials or wrap tubes in aluminum foil[1]
pH Extreme pH valuesCan catalyze degradationMaintain a neutral pH unless required for extraction[1]

Detailed Experimental Protocols

Protocol 1: Stabilization of this compound in Plasma/Serum Samples

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (EtOH), high purity

  • Phosphate-buffered saline (PBS)

  • Argon or Nitrogen gas

  • Low retention microcentrifuge tubes

  • Parafilm

Procedure:

  • Prepare BHT Stock Solutions:

    • 1000x BHT Stock (100mM in EtOH): Dissolve 220.35 mg of BHT in 10 mL of ethanol. Aliquot into 500 µL volumes in low retention tubes and store at -20°C.

    • 100x BHT Stock (10mM in PBS): Prepare fresh before use. Dilute 5 µL of the 1000x BHT stock with 45 µL of PBS. Vortex briefly.

  • Add BHT to Plasma/Serum: To your plasma or serum sample, add the 100x BHT stock at a ratio of 1 µL per 100 µL of sample to achieve a final concentration of 100 µM.

  • Sample Storage:

    • Vortex the sample briefly after adding BHT.

    • Briefly centrifuge to collect the sample at the bottom of the tube.

    • Overlay the sample with argon or nitrogen gas to displace oxygen.

    • Seal the tube with parafilm.

    • Store at -80°C.[1]

Protocol 2: Stabilization of this compound in Tissue Samples

Materials:

  • BHT

  • Ethanol (EtOH), high purity

  • Phosphate-buffered saline (PBS)

  • Argon or Nitrogen gas

  • Homogenizer

  • Cryogenic vials

  • Liquid nitrogen

Procedure:

  • Prepare Homogenization Buffer: Prepare PBS containing 50 µM BHT. This can be done by adding 250 µL of the 1000x BHT stock (100mM in EtOH) to 500 mL of PBS.

  • Tissue Collection and Homogenization:

    • Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.

    • Weigh the frozen tissue.

    • Homogenize the tissue on ice in the BHT-containing PBS.

  • Sample Storage:

    • Aliquot the tissue homogenate into cryogenic vials.

    • Overlay with argon or nitrogen gas.

    • Seal the vials.

    • Store at -80°C.[1]

Visualizations

Factors Contributing to this compound Degradation hepe This compound degradation Degradation (Loss of biological activity) hepe->degradation Oxidation oxygen Exposure to Oxygen oxygen->degradation ros Free Radicals / ROS ros->degradation temp Elevated Temperature temp->degradation light Light Exposure light->degradation ph Inappropriate pH ph->degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation

Caption: Factors contributing to the oxidative degradation of this compound.

Recommended Workflow for Preventing this compound Degradation start Sample Collection (Plasma, Serum, or Tissue) add_antioxidant Add Antioxidant (BHT) &/or Enzyme Inhibitor start->add_antioxidant process_cold Process on Ice add_antioxidant->process_cold aliquot Aliquot into Single-Use Vials process_cold->aliquot inert_gas Overlay with Inert Gas (Argon or Nitrogen) aliquot->inert_gas storage Store at -80°C (or -20°C for long-term) inert_gas->storage end Stable Sample for Analysis storage->end

Caption: Recommended workflow for preventing this compound degradation.

Hypothesized Signaling Pathway of this compound hepe This compound receptor Putative Receptor (e.g., GPCR, PPAR) hepe->receptor Binds to signaling Downstream Signaling (e.g., ↓NF-κB, ↑cAMP) receptor->signaling Activates response Cellular Response signaling->response inhibition Inhibition of Neutrophil Infiltration response->inhibition efferocytosis Enhanced Macrophage Efferocytosis response->efferocytosis

Caption: Hypothesized signaling pathways for this compound.

References

Technical Support Center: Preventing 11-HEPE Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-hydroxyeicosapentaenoic acid (11-HEPE) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The primary causes of this compound degradation are enzymatic action and non-enzymatic oxidation.[6][7] Key contributing factors include:

  • Exposure to atmospheric oxygen: Can directly react with the double bonds.[4]

  • Enzymatic activity: Enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) can be activated during sample collection and homogenization, leading to artificial formation or degradation of eicosanoids.[8]

  • Elevated temperatures: Increases the rate of oxidative reactions.[4]

  • Exposure to light: UV and visible light can initiate photo-oxidative degradation.[4][5]

  • Inappropriate pH: Extreme pH values can catalyze degradation.[4]

  • Repeated freeze-thaw cycles: Can disrupt sample integrity and expose this compound to localized high concentrations of reactants.[4]

Q3: What is the single most important step to prevent this compound degradation?

A3: The most critical step is to minimize artificial (ex vivo) formation and degradation immediately upon sample collection.[8] This is best achieved by processing samples on ice and immediately adding an antioxidant, such as butylated hydroxytoluene (BHT), to all collection and extraction solvents.[5][7][9]

Q4: What is the recommended long-term storage temperature for this compound and samples containing it?

A4: For long-term stability, it is recommended to store this compound standards and biological samples at -80°C.[4][7][10] Samples should be flash-frozen in liquid nitrogen immediately after collection and before storage.[4][9][10] Storage at -20°C is suitable for shorter periods, but -80°C is the standard practice for preserving lipid stability.[4][11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Solutions & Recommendations
Low Recovery of this compound 1. Degradation during collection/storage: Oxidation or enzymatic activity before extraction.[5] 2. Improper Solid-Phase Extraction (SPE): Incorrect pH, insufficient cartridge conditioning, high flow rate, or wash solvent is too strong.[5][8] 3. Analyte Loss: Strong binding to the SPE sorbent or adsorption to plasticware.[5]1. Add Antioxidants: Immediately add BHT (final concentration 0.005-0.2%) to samples and solvents.[7][12] Keep samples on ice.[8] 2. Optimize SPE: Acidify sample to pH ~3.5 to ensure protonation for better retention on C18 columns.[7][8][13] Ensure proper conditioning and reduce flow rate to ~0.5 mL/min.[8] 3. Use Appropriate Labware: Use polypropylene (B1209903) or glass tubes.[5] Ensure elution solvent is strong enough (e.g., methanol (B129727), ethyl acetate).[8][13]
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in time from collection to processing. 2. SPE Cartridges Drying Out: Allowing the sorbent to dry between conditioning, loading, and washing steps.[8] 3. Lack of Internal Standard: Failure to account for procedural losses and matrix effects.[9]1. Standardize Workflow: Process all samples uniformly and quickly on ice.[8] 2. Maintain Wet Cartridges: Do not let the SPE cartridge bed go dry at any point before the final elution step.[8] 3. Use a Stable Isotope-Labeled Internal Standard: Add a known amount of a deuterated standard (e.g., this compound-d8) to all samples before extraction to normalize results.[5]
Presence of Unexpected Peaks (Potential Degradation Products) 1. Oxidation: Exposure to air, light, or high temperatures has created oxidative byproducts.[4][5] 2. Isomerization: Acid- or base-catalyzed rearrangement of the molecule. Unstable intermediates like hydroperoxides (HpEPEs) can rearrange.[14]1. Work Under Inert Gas: Overlay samples with argon or nitrogen gas before sealing and storing.[4] Protect from light.[5] 2. Control pH: Maintain a slightly acidic pH (~3.5) during extraction.[7][13] Work quickly and at low temperatures to minimize the lifetime of unstable intermediates.

Data Presentation: Stability of Eicosanoids

While specific quantitative stability data for this compound is limited, the following tables summarize stability information for related eicosanoids and polyunsaturated fatty acids, which can be used as a guideline.

Table 1: Effect of Storage Temperature on Analyte Stability

TemperatureDurationStabilityRecommendations & Notes
-80°C ≥ 2 yearsHighly Stable Recommended for long-term storage of standards and biological samples.[4][6] Minimizes both enzymatic degradation and auto-oxidation.[12]
-20°C Up to 1 yearModerately Stable Suitable for shorter-term storage.[11] However, some degradation of PUFAs can occur over extended periods compared to -80°C.[11][15]
4°C Up to 7 daysShort-term Stability Suitable for temporary storage during sample processing (e.g., up to 24 hours on ice).[7] Some studies show stability of fatty acids in serum for up to 7 days at 4°C.[16]
-10°C VariableUnstable Not recommended. This temperature can lead to intermittent freezing and thawing, which may accelerate degradation more than stable storage at 4°C.[17]

Table 2: Key Factors Influencing this compound Degradation

FactorConditionEffect on StabilityPrevention Strategy
Oxygen Exposure to airAccelerates oxidationOverlay samples with inert gas (Nitrogen/Argon); use sealed vials.[4]
Light Exposure to UV/Visible lightPromotes photo-oxidationUse amber vials or cover tubes with foil; work in a dimly lit area.[5]
pH Extreme pH (acidic or basic)Can catalyze degradationMaintain pH ~3.5 during SPE for optimal retention and stability.[7][13]
Antioxidants Absence of antioxidantsSusceptible to radical-catalyzed oxidationAdd BHT (0.005-0.2%) to all solvents and samples upon collection.[7][12]
Freeze-Thaw Multiple cyclesDisrupts sample integrityAliquot samples upon collection to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for extracting this compound from plasma using a C18 or hydrophilic-lipophilic balanced (HLB) SPE cartridge.

Materials:

  • Plasma sample collected with EDTA

  • Internal Standard (e.g., this compound-d8)

  • Butylated hydroxytoluene (BHT)

  • 2M Hydrochloric Acid (HCl) or Formic Acid

  • Methanol, Ethyl Acetate (B1210297), Hexane (B92381), Deionized Water

  • C18 SPE Cartridges (e.g., Sep-Pak)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.[7]

    • To 500 µL of plasma, add BHT to a final concentration of ~100 µM.[4]

    • Add a known amount of internal standard.

    • Acidify the sample to a pH of ~3.5 by adding ~50 µL of 2M HCl or formic acid.[5][13]

    • Vortex and let stand at 4°C for 15 minutes. Centrifuge to pellet any precipitate.[8][13]

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and finally equilibrate with 5 mL of deionized water.[8] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the acidified plasma supernatant onto the conditioned cartridge at a slow, consistent flow rate (~0.5 mL/min).[8]

  • Washing:

    • Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% methanol in water, and finally 10 mL of hexane to remove non-polar lipids.[8][13]

  • Elution:

    • Elute the this compound with 10 mL of ethyl acetate or methanol into a clean collection tube.[8][13]

  • Drying and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[5][8]

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).[5]

Visualizations

Workflow & Signaling Diagrams

G cluster_prep Sample Preparation Workflow Collection 1. Sample Collection (Plasma/Tissue) Stabilize 2. Immediate Stabilization (Add BHT, Keep on Ice) Collection->Stabilize Critical Step: Prevent ex vivo oxidation Spike 3. Spike Internal Standard (e.g., this compound-d8) Stabilize->Spike Acidify 4. Acidify to pH 3.5 Spike->Acidify SPE 5. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Acidify->SPE Dry 6. Dry Down (Nitrogen Stream) SPE->Dry Reconstitute 7. Reconstitute (Mobile Phase) Dry->Reconstitute Analysis 8. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for this compound sample preparation.

G cluster_pathway This compound Biosynthesis & Degradation Pathways Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 EPA Eicosapentaenoic Acid (EPA) PLA2->EPA Hydrolysis Enzymes Enzymatic Oxidation (COX, LOX, CYP450) EPA->Enzymes NonEnzymatic Non-Enzymatic Oxidation (Auto-oxidation) EPA->NonEnzymatic HEPE_11 This compound (Bioactive Mediator) Enzymes->HEPE_11 Biosynthesis NonEnzymatic->HEPE_11 Artifact Formation Degradation Degradation Products (Oxidized Lipids) HEPE_11->Degradation Degradation Pathway (Accelerated by O2, Light, Heat)

Caption: Overview of this compound biosynthesis and degradation.

G cluster_trouble Troubleshooting Logic: Low this compound Recovery Start Low Recovery Detected CheckHandling Review Sample Handling: - Was BHT added immediately? - Were samples kept on ice? Start->CheckHandling CheckSPE Review SPE Protocol: - Was sample pH ~3.5? - Was flow rate slow? - Did cartridge dry out? CheckHandling->CheckSPE If Handling OK Sol_Handling Solution: Improve collection protocol. Use antioxidants. CheckHandling->Sol_Handling CheckElution Review Final Steps: - Was elution solvent appropriate? - Was sample fully dried? CheckSPE->CheckElution If SPE Protocol OK Sol_SPE Solution: Re-optimize SPE method. Check pH, flow rate, and solvents. CheckSPE->Sol_SPE CheckIS Review Internal Standard: - Was IS added before extraction? - Is IS signal also low? CheckElution->CheckIS If Elution OK Sol_Elution Solution: Test stronger elution solvent. Ensure complete reconstitution. CheckElution->Sol_Elution Sol_IS Solution: If IS is normal, problem is specific to analyte. If IS is also low, problem is systemic (e.g., extraction loss). CheckIS->Sol_IS

References

Technical Support Center: Troubleshooting Low 11-HEPE Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for enhancing the sensitivity and robustness of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the primary causes of this compound degradation?

The primary cause of this compound degradation is oxidation.[1] Several factors can initiate or accelerate this process:

  • Exposure to Oxygen: Atmospheric oxygen can react with the double bonds in the this compound molecule.[1]

  • Presence of Free Radicals and Reactive Oxygen Species (ROS): These can initiate lipid peroxidation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidative degradation.[1]

  • Inappropriate pH: Extreme pH values can catalyze the degradation of this compound.[1]

  • Repeated Freeze-Thaw Cycles: These can compromise sample integrity.[1] Some studies have shown significant alterations in other free oxylipins after the third cycle.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term stability of two years or more, it is recommended to store this compound at -20°C.[1][4] Many laboratories also opt for storage at -80°C to preserve the stability of lipids and oxylipins.[1][5] It is also advisable to aliquot samples to avoid repeated freeze-thaw cycles.[1][5]

Troubleshooting Guides

Issue 1: Low or No this compound Signal in LC-MS/MS Analysis

A weak or absent signal for this compound is a common issue that can arise from various factors throughout the analytical workflow.

Potential Causes and Solutions:

  • Sample Integrity and Preparation: Inadequate sample preparation is a primary cause of signal loss.[3]

    • Analyte Stability: Ensure proper storage at -20°C or lower and avoid repeated freeze-thaw cycles.[1][3][4] The addition of antioxidants like butylated hydroxytoluene (BHT) during sample collection can prevent degradation.[3]

    • Extraction Efficiency: A robust extraction protocol is critical. Solid-phase extraction (SPE) is highly effective for cleaning up complex biological samples and concentrating analytes.[3][5][6]

    • Sample Concentration: The concentration of this compound in your sample might be below the instrument's limit of detection (LOD). Consider concentrating your sample after extraction.[3]

  • Suboptimal LC-MS/MS Parameters: The settings of the mass spectrometer are critical for achieving a strong signal.[3]

    • Ionization Mode: Eicosanoids like this compound are typically analyzed in negative ion mode using electrospray ionization (ESI).[2][3][7]

    • MRM Transitions: Verify that you are using the correct precursor and product ions for this compound. A common transition is m/z 317.0 -> 215.0.[2][6][8]

    • Collision Energy (CE): Optimize the collision energy to achieve the best fragmentation. A starting CE of -20 V can be used as a reference.[2][6][8]

    • Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas flow and temperature.[3][6]

  • Chromatographic Issues: Proper chromatographic separation is key to ensuring that this compound is delivered to the mass spectrometer as a concentrated band, free from interfering substances.[3]

    • Column Choice: A C18 reversed-phase column is commonly used for oxylipin analysis.[3]

    • Mobile Phase Composition: A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% acetic acid or formic acid) and an organic component like acetonitrile (B52724) or methanol (B129727).[3]

  • Instrument Contamination: A contaminated ion source is a frequent cause of signal degradation.[6] Follow the manufacturer's protocol for cleaning the ion source components. Using a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run can also help minimize contamination.[6]

  • Leaks in the LC System: Leaks can lead to pressure fluctuations and inconsistent flow rates, resulting in a variable and low signal.[6]

G Troubleshooting Low this compound Signal start Low or No this compound Signal sample_prep Check Sample Preparation start->sample_prep lc_params Optimize LC Parameters start->lc_params ms_params Optimize MS Parameters start->ms_params instrument_health Check Instrument Health start->instrument_health storage Verify Storage Conditions (-20°C or -80°C) sample_prep->storage extraction Evaluate Extraction Efficiency (SPE preferred) sample_prep->extraction antioxidants Use of Antioxidants (BHT) sample_prep->antioxidants column Check Column Integrity (C18) lc_params->column mobile_phase Verify Mobile Phase (pH, composition) lc_params->mobile_phase gradient Optimize Gradient lc_params->gradient ionization Confirm Ionization Mode (Negative ESI) ms_params->ionization mrm Verify MRM Transitions (e.g., 317 -> 215) ms_params->mrm collision_energy Optimize Collision Energy ms_params->collision_energy source_params Tune Source Parameters ms_params->source_params leaks Check for Leaks instrument_health->leaks contamination Clean Ion Source instrument_health->contamination end Signal Restored storage->end extraction->end antioxidants->end column->end mobile_phase->end gradient->end ionization->end mrm->end collision_energy->end source_params->end leaks->end contamination->end

Caption: A workflow diagram for troubleshooting low this compound signal intensity.

Issue 2: High Background Noise and Matrix Effects

High background noise and matrix effects, where co-eluting substances interfere with the ionization of the analyte, are common challenges that can suppress the this compound signal.[3]

Strategies to Reduce Noise and Matrix Effects:

  • Improve Sample Cleanup: This is the most effective way to reduce matrix effects. Solid-phase extraction (SPE) is highly recommended for cleaner extracts compared to liquid-liquid extraction (LLE).[3][5][6][8]

  • Optimize Chromatography:

    • Adjust Gradient: Modify the elution gradient to better resolve the this compound peak from interfering matrix components.[3]

    • Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) to alter selectivity.[3]

  • Use an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d8) can compensate for matrix effects, variations in extraction recovery, and instrument response.[2][3][6]

  • Chemical Derivatization: This can increase signal intensity and shift the analyte to a region of the chromatogram with less interference.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.

Table 1: Recommended Mass Spectrometry Parameters for this compound

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z317.0
Product Ion (Q3) m/z215.0
Declustering Potential (DP), V-40
Collision Energy (CE), V-20
Ion Spray Voltage, V-4500
Temperature, °C525

Note: Data is compiled from comprehensive eicosanoid analysis methods.[2][8] Internal standard parameters should be optimized empirically.

Table 2: Comparison of Extraction Techniques for Eicosanoids

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity HighLower
Matrix Effect Generally lower due to cleaner extractsCan be more significant
Throughput Can be automated for high throughputCan be more labor-intensive

This table provides a general comparison; specific performance depends on the protocol and matrix.[5][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for SPE. Specific sorbents and solvent volumes may need to be optimized.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Acidify the sample with 2% formic acid.[6]

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.[2][6]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by a wash with 3.5 mL of 10% methanol in water.[2][6]

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.[2][6]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[6]

Protocol 2: Stabilization of this compound in Tissue Samples

  • Prepare Homogenization Buffer: Prepare phosphate-buffered saline (PBS) containing 50 µM BHT.[1]

  • Tissue Homogenization: Immediately after collection, snap-freeze the tissue sample in liquid nitrogen. Weigh the frozen tissue and homogenize it in the BHT-containing PBS on ice.[1]

  • Sample Storage: Aliquot the tissue homogenate into cryogenic vials, overlay with argon or nitrogen gas, seal the vials, and store at -80°C.[1]

Signaling Pathway

This compound is formed from EPA through enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX).[2][9] These pathways are central to the production of a wide array of signaling molecules that modulate inflammatory responses.[2]

G Simplified this compound Biosynthesis Pathway epa Eicosapentaenoic Acid (EPA) (from Membrane Phospholipids via PLA2) lipoxygenase Lipoxygenases (LOX) epa->lipoxygenase cyclooxygenase Cyclooxygenases (COX) epa->cyclooxygenase cyp450 Cytochrome P450 (CYP450) epa->cyp450 hepe_11 This compound lipoxygenase->hepe_11 other_oxylipins Other Oxylipins (Prostaglandins, Leukotrienes, etc.) cyclooxygenase->other_oxylipins cyp450->other_oxylipins inflammatory_response Modulation of Inflammatory Response hepe_11->inflammatory_response other_oxylipins->inflammatory_response

Caption: Overview of the major enzymatic pathways for oxylipin biosynthesis.

References

Technical Support Center: Matrix Effects in 11-HEPE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological matrix (e.g., phospholipids, salts) during LC-MS/MS analysis.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, resulting in inaccurate quantification.[3] Given the low endogenous concentrations of this compound, often at picogram to nanogram levels, these effects can significantly compromise the accuracy and sensitivity of the measurement.[1]

Q2: What are the primary sources of matrix effects in biological samples like plasma?

A2: The primary sources of matrix effects are endogenous components of the biological sample that co-extract with the analyte of interest.[4] In plasma, major contributors include phospholipids, salts, and proteins.[3] These components can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. Solid-Phase Extraction (SPE) is a highly recommended technique for cleaning up biological samples before LC-MS/MS analysis of eicosanoids like this compound.[5][6] SPE is more effective than Liquid-Liquid Extraction (LLE) at removing interfering substances, leading to cleaner extracts and reduced ion suppression.[5]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) essential for accurate this compound quantification?

A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is critical for accurate quantification because it co-elutes with the unlabeled this compound and experiences similar matrix effects.[1][7] By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[8] The SIL-IS should be added to the sample at the beginning of the extraction process to account for analyte loss during sample preparation as well.[7]

Q5: What should I do if I observe high variability or poor recovery in my this compound measurements?

A5: High variability and poor recovery can be indicators of significant matrix effects.[7] Here are some troubleshooting steps:

  • Optimize Sample Cleanup: If you are using LLE, consider switching to a more robust method like SPE. If already using SPE, ensure the protocol is optimized for your specific sample type.

  • Incorporate a SIL-IS: If you are not already using a SIL-IS, incorporating one is the most effective way to correct for matrix effects and extraction variability.[7]

  • Dilute the Sample: Diluting the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[7]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure baseline separation of this compound from co-eluting matrix components and its isomers.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Signal (Ion Suppression) Co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of this compound.- Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).[5]- Optimize the SPE protocol for efficient removal of interferences.[1]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for suppression.[7]- Dilute the final extract to reduce the concentration of interfering matrix components.[7]
High this compound Signal (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.- Improve sample cleanup using SPE to remove the enhancing components.[5]- Utilize a SIL-IS, which will be similarly enhanced, to provide an accurate analyte-to-IS ratio.[8]
High Variability in Replicates Inconsistent matrix effects between samples.- Ensure a consistent and robust sample preparation protocol is used for all samples.[7]- The use of a SIL-IS is crucial to normalize for this variability.[7]
Poor Recovery Inefficient extraction of this compound from the matrix or analyte loss during sample preparation.- Optimize the extraction protocol (e.g., choice of SPE sorbent and elution solvents).[1]- Add a SIL-IS at the very beginning of the sample preparation process to track and correct for losses.[7]
Peak Tailing or Splitting Interference from matrix components affecting the chromatography.- Improve the sample cleanup to remove interfering substances.[1]- Optimize the LC gradient to better separate this compound from matrix components.[1]

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of eicosanoids using Solid-Phase Extraction (SPE) from plasma. While this data is not specific to this compound, it provides a general expectation of the performance for similar analytes. Method validation is essential to determine the specific recovery and matrix effects for this compound in your biological matrix.[9]

Parameter Value Range Notes
Recovery 70-120%For a panel of deuterated eicosanoid internal standards.[9]
Matrix Effect 76.6-99.5%For a panel of deuterated eicosanoid internal standards.[9]
Precision (CV%) <15%For a panel of eicosanoids.[9]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a representative method for the extraction of this compound from plasma, designed to minimize matrix effects.

Materials:

  • Human plasma samples

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound (e.g., this compound-d8)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid

  • SPE cartridges (e.g., Polymeric reversed-phase)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add the SIL-IS.

    • Acidify the sample to a pH of ~3.5 by adding 10 µL of glacial acetic acid. This protonates the carboxylic acid group of this compound, enhancing its retention on the reversed-phase sorbent.[9]

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.[9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol through it.[9]

    • Equilibrate the cartridge by passing 2 mL of water (acidified to pH 3.5 with acetic acid) through it.[9]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Follow with a wash of 2 mL of 10% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound and the SIL-IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Evaluation start Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is pretreat Sample Pre-treatment (e.g., Acidification, Centrifugation) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition lcms->data ratio Calculate Analyte/IS Peak Area Ratio data->ratio curve Generate Calibration Curve ratio->curve quantify Quantify this compound curve->quantify eval Evaluate Matrix Effect (Post-extraction Spike) quantify->eval

Caption: Workflow for identifying and mitigating matrix effects in this compound quantification.

biosynthesis_pathway epa Eicosapentaenoic Acid (EPA) (from cell membrane phospholipids) pla2 Phospholipase A2 (PLA2) epa->pla2 free_epa Free EPA pla2->free_epa Stimulus enzymes Lipoxygenases (LOX) & Cyclooxygenases (COX) free_epa->enzymes hepe This compound enzymes->hepe inflammation Modulation of Inflammation hepe->inflammation

Caption: Simplified biosynthesis pathway of this compound from EPA.[10]

References

Technical Support Center: Minimizing Autoxidation of 11-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the autoxidation of 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE) in your samples, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the primary factors that cause autoxidation of this compound in samples?

A2: The primary drivers of this compound autoxidation are common laboratory environmental factors that initiate and propagate lipid peroxidation. These include:

  • Exposure to Oxygen: Atmospheric oxygen can directly react with the double bonds in the this compound molecule.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1]

  • Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidative degradation.[1][4]

  • Presence of Metal Ions: Transition metals, such as iron, can catalyze the formation of free radicals that drive lipid peroxidation.[5][6]

  • Inappropriate pH: Extreme pH values can catalyze the degradation of this compound.[1]

Q3: How can I prevent autoxidation during sample collection and handling?

A3: To ensure the integrity of this compound from the outset, it is crucial to implement strict pre-analytical procedures. Immediately after collection, samples should be processed on ice as quickly as possible.[7] For plasma collection, use tubes containing an anticoagulant like EDTA.[7] Crucially, an antioxidant should be added to the sample immediately after collection.[7]

Q4: What antioxidants are recommended for preserving this compound, and at what concentrations?

A4: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation.[7][8] It acts as a primary, chain-breaking antioxidant by donating a hydrogen atom to quench lipid radicals.[4] Other antioxidants that can be considered include butylated hydroxyanisole (BHA), tert-butylhydroquinone (B1681946) (TBHQ), and natural tocopherols (B72186) (Vitamin E).[4] For chelating pro-oxidant metals, secondary antioxidants like ethylenediaminetetraacetic acid (EDTA) can be used.[4]

AntioxidantTypeRecommended Concentration
Butylated Hydroxytoluene (BHT)Primary (Chain-breaking)0.005% to 0.2%
Butylated Hydroxyanisole (BHA)Primary (Chain-breaking)Varies by application
tert-Butylhydroquinone (TBHQ)Primary (Chain-breaking)Varies by application
Tocopherols (Vitamin E)Primary (Chain-breaking)Varies by application
Ethylenediaminetetraacetic acid (EDTA)Secondary (Metal Chelator)Varies by application

Q5: What are the optimal storage conditions for short-term and long-term preservation of this compound samples?

A5: Proper storage is critical to minimize autoxidation. Samples should be stored in an environment free of oxygen, light, and water.[5] For long-term storage, lipid extracts should be stored in organic solvents with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen.[5]

Storage DurationTemperatureKey Considerations
Short-term (up to 24 hours)4°CProcess on ice.[7]
Long-term≤ -20°C (-80°C is preferable)Flash-freeze in liquid nitrogen; store under an inert atmosphere (nitrogen or argon); protect from light using amber vials or foil.[4][7]

Troubleshooting Guides

Issue 1: High variability in this compound levels between replicate samples.

  • Possible Cause: Inconsistent handling and processing of samples, leading to variable levels of autoxidation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all samples are processed using a consistent and optimized standard operating procedure (SOP).[5]

    • Work Quickly and on Ice: Minimize the time samples are at room temperature. Perform all processing steps on ice to reduce the rate of oxidative reactions.[7][9]

    • Consistent Antioxidant Addition: Verify that the antioxidant solution is fresh and added to each sample at the correct final concentration immediately after collection.[7]

Issue 2: Loss of this compound concentration in samples that have undergone freeze-thaw cycles.

  • Possible Cause: Repeated freezing and thawing can damage sample integrity and accelerate degradation.

  • Troubleshooting Steps:

    • Aliquot Samples: Before the initial freezing, aliquot samples into single-use volumes.[1] This prevents the need to thaw the entire sample for each analysis.

    • Minimize Freeze-Thaw Cycles: If aliquoting is not possible, carefully plan experiments to minimize the number of times a sample is thawed and refrozen.[7]

Issue 3: Suspected autoxidation during the sample extraction process.

  • Possible Cause: The extraction method itself may be introducing factors that promote oxidation.

  • Troubleshooting Steps:

    • Use Deoxygenated Solvents: When preparing stock solutions or during extraction, use solvents that have been deoxygenated by sparging with nitrogen or argon.[4]

    • Evaporate Solvents Under Inert Gas: When evaporating the solvent from your lipid extract, use a gentle stream of nitrogen.[7] This displaces oxygen and prevents oxidation of the dried lipid film.

    • Optimize Extraction Method: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common for eicosanoids. SPE can provide cleaner extracts, which is beneficial for sensitive analyses like LC-MS/MS.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from established methods for eicosanoid extraction.[7]

Materials:

  • Human plasma collected in EDTA tubes

  • Internal standard solution (e.g., deuterated this compound)

  • Glacial acetic acid

  • Methanol (B129727)

  • Water (acidified to pH 3.5 with acetic acid)

  • Acetonitrile (B52724)

  • Polymeric reversed-phase SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add the internal standard solution.

    • Acidify the sample to a pH of ~3.5 by adding 10 µL of glacial acetic acid.[7]

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet precipitated proteins.[7]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge by passing 2 mL of water (acidified to pH 3.5) through it.[7]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[7]

  • Washing:

    • Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove polar interferences.

    • Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic interferences.[7]

  • Elution:

    • Elute the this compound and other retained lipids with 1-2 mL of methanol or acetonitrile into a clean collection tube.[7]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Sample Handling Workflow for this compound Analysis cluster_pre_analysis Pre-Analytical Steps cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma in EDTA tubes) AddAntioxidant Immediate Addition of Antioxidant (e.g., BHT) SampleCollection->AddAntioxidant ProcessOnIce Process on Ice AddAntioxidant->ProcessOnIce ShortTerm Short-Term Storage (≤ 24h at 4°C) ProcessOnIce->ShortTerm LongTerm Long-Term Storage (Flash-freeze, -80°C, Inert Atmosphere) ProcessOnIce->LongTerm SpikeInternalStd Spike with Internal Standard ProcessOnIce->SpikeInternalStd ExtractionMethod Extraction (e.g., SPE or LLE) SpikeInternalStd->ExtractionMethod Evaporation Evaporation under Nitrogen ExtractionMethod->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for minimizing this compound autoxidation during sample handling and analysis.

Autoxidation_Pathway PUFA This compound (PUFA) LipidRadical Lipid Radical (L•) PUFA->LipidRadical Initiation Initiators Initiators (Light, Heat, Metal Ions) Initiators->PUFA PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 Oxygen Oxygen (O2) LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide + Another PUFA Antioxidant Antioxidant (e.g., BHT) (Termination) PeroxylRadical->Antioxidant Chain Breaking AnotherPUFA Another PUFA (Propagation) LipidHydroperoxide->LipidRadical SecondaryProducts Secondary Oxidation Products LipidHydroperoxide->SecondaryProducts

Caption: The chain reaction pathway of this compound autoxidation and the intervention point for antioxidants.

References

Technical Support Center: Interpreting 11-HEPE Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting 11-hydroxy-12,13-epoxy-9Z-octadecenoic acid (11-HEPE) levels in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to interpret its levels?

A1: this compound is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] Interpreting its levels is challenging due to several factors:

  • Ambiguous Biological Role: The specific biological functions of this compound are not yet fully understood.[1][2] While it is implicated in inflammatory processes, its precise role, whether pro-inflammatory or anti-inflammatory, appears to be context-dependent.[1][3]

  • Lack of a Specific Receptor: A specific receptor for this compound has not yet been identified, making it difficult to elucidate its exact signaling pathways. It is hypothesized to act through G protein-coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[4]

  • Measurement as a Part of a Panel: this compound is often measured as one of many lipid mediators in broad lipidomics studies. This makes it challenging to attribute specific biological effects solely to this compound.[1][4]

  • Low Endogenous Concentrations: this compound is typically present at very low concentrations in biological samples, requiring highly sensitive analytical techniques for accurate quantification.[5][6]

Q2: What are the major enzymatic pathways for this compound biosynthesis?

A2: this compound is synthesized from EPA through the action of two main enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[4] The stereochemistry of the resulting this compound molecule (R or S) depends on the specific enzyme involved and is a critical determinant of its biological activity.[4]

Q3: What are the best practices for sample collection and storage to ensure accurate this compound measurement?

A3: Due to the instability of oxylipins, strict sample handling and storage procedures are crucial.

  • Anticoagulants: For plasma collection, use tubes containing anticoagulants like EDTA.[7]

  • Antioxidants: To prevent autooxidation, immediately add an antioxidant such as butylated hydroxytoluene (BHT) to the sample.[6]

  • Temperature: Process samples on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[8][9] Avoid multiple freeze-thaw cycles.[7]

Troubleshooting Guides for LC-MS/MS Analysis of this compound

This section addresses common issues encountered during the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue Potential Causes Troubleshooting Steps
Low or No this compound Signal Inefficient Extraction: Poor recovery of this compound from the sample matrix.- Ensure proper pH adjustment of the sample before solid-phase extraction (SPE) to optimize retention. - Verify the correct conditioning, loading, washing, and elution steps for the SPE cartridge. - Consider using a different SPE sorbent material.
Analyte Degradation: this compound is susceptible to oxidation and enzymatic degradation.- Add antioxidants (e.g., BHT) during sample homogenization.[6] - Keep samples on ice throughout the preparation process. - Minimize the time between sample collection and analysis.
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy.- Confirm the m/z values for the precursor and product ions of this compound (e.g., precursor [M-H]⁻ at m/z 317.2). - Optimize collision energy and other MS parameters using a pure this compound standard.[10]
Poor Peak Shape (Fronting, Tailing, or Splitting) Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample or reduce the injection volume.[10]
Incompatible Sample Solvent: The solvent used to reconstitute the sample extract is too different from the initial mobile phase.- Reconstitute the dried extract in a solvent that matches the initial mobile phase composition as closely as possible.[10]
Column Degradation: Loss of stationary phase or contamination of the column.- Flush the column with a strong solvent. - If the problem persists, replace the analytical column.[10]
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents.- Use high-purity, LC-MS grade solvents and reagents. - Freshly prepare mobile phases and filter them before use.
Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer capillary, or mass analyzer.- Clean the ion source according to the manufacturer's instructions.[11] - Perform a system bake-out to remove volatile contaminants.
Inconsistent Retention Times Unstable Column Temperature: Fluctuations in the column oven temperature.- Ensure the column oven is set to a stable temperature and allow sufficient time for equilibration.[12]
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.- Ensure accurate preparation of mobile phase solutions. - Tightly cap solvent reservoirs to prevent evaporation.
Air Bubbles in the System: Air trapped in the pump or flow path.- Degas the mobile phases before use. - Purge the LC pumps to remove any air bubbles.[10]

Quantitative Data Summary

The following table summarizes reported levels of this compound in different biological contexts. It is important to note that concentrations can vary significantly based on the study population, analytical methods, and physiological state.[1]

Biological Matrix Condition Reported this compound Levels/Changes Reference
Human PlasmaPsoriatic ArthritisPositively correlated with Disease Activity Score (DAS28) and Clinical Disease Activity Index (CDAI).[1]
Mouse Adipose TissueHigh-Fat Diet with EPA SupplementationLevels were elevated 15- to 107-fold compared to control or high-fat diet groups.[1]
Macrophage Cell CultureTreated with PalmitatePart of a mixture of HEPEs that suppressed mRNA levels of iNOS, TNFα, IL-1β, and IL-6 at 1 µM.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies for eicosanoid analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma, add an internal standard (e.g., this compound-d8).

  • Acidify the plasma to ~pH 3.5 with a dilute acid (e.g., formic acid).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with 15% methanol in water to remove polar impurities.

  • Elute this compound with ethyl acetate (B1210297) or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of organic phase, ramping up to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Signaling Pathways and Experimental Workflows

Diagram 1: Hypothesized Biosynthesis of this compound

This compound Biosynthesis cluster_enzymes Enzymatic Conversion EPA Eicosapentaenoic Acid (EPA) in Cell Membrane PLA2 Phospholipase A2 (PLA2) EPA->PLA2 Stimulus Free_EPA Free EPA PLA2->Free_EPA COX Cyclooxygenase (COX) Free_EPA->COX LOX Lipoxygenase (LOX) Free_EPA->LOX HpEPE 11-HpEPE COX->HpEPE LOX->HpEPE HEPE This compound HpEPE->HEPE Reduction

Caption: Simplified biosynthesis pathway of this compound from its precursor, EPA.

Diagram 2: Hypothesized Signaling Pathways of this compound

This compound Signaling HEPE This compound GPCR Orphan G-Protein Coupled Receptor (GPCR) HEPE->GPCR Binds to PPAR Peroxisome Proliferator- Activated Receptor (PPAR) HEPE->PPAR Binds to Signaling Intracellular Signaling Cascades GPCR->Signaling Gene_Expression Altered Gene Expression PPAR->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory Effects) Signaling->Biological_Response Gene_Expression->Biological_Response

Caption: Hypothesized signaling mechanisms for this compound.

Diagram 3: Experimental Workflow for this compound Quantification

Experimental Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (SPE) Sample->Preparation LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for the quantification of this compound.

References

Technical Support Center: Quality Control for 11-HEPE Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of 11-hydroxyeicosapentaenoic acid (11-HEPE) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for an this compound analytical standard?

A1: High-quality this compound analytical standards are essential for accurate and reproducible experimental results. Key quality control specifications are typically provided in a Certificate of Analysis (CoA). While a specific CoA for this compound may vary by manufacturer, the following table summarizes common quality control parameters and their acceptance criteria, based on standards for related lipid compounds like epoxyeicosatrienoic acids (EETs) and fatty acid methyl esters (FAMEs).[1][2][3]

ParameterMethodTypical Acceptance Criteria
Identity
Mass Spectrometry (MS)LC-MS/MSConforms to the expected mass-to-charge ratio (m/z) and fragmentation pattern.
Nuclear Magnetic Resonance (NMR)¹H-NMRConforms to the structure of this compound.
Purity
High-Performance Liquid Chromatography (HPLC)HPLC-UV≥98%[2]
Concentration
Gravimetric/VolumetricN/AAs stated on the label (e.g., 100 µg/mL in ethanol).[1]
Appearance
Visual InspectionN/AClear, colorless solution.

Q2: How should this compound analytical standards be stored and handled?

A2: Proper storage and handling are critical to maintain the integrity of this compound analytical standards. Eicosanoids are susceptible to degradation through oxidation.[4]

  • Storage Temperature: Store the analytical standard solution at -20°C or -80°C for long-term stability.[4]

  • Light Exposure: Protect the standard from light by using amber vials or by storing it in the dark.

  • Oxygen Exposure: Minimize exposure to air. After use, blanket the vial with an inert gas like argon or nitrogen before sealing.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the standard.[4] It is recommended to aliquot the standard into smaller, single-use vials upon first use.

Q3: What is the expected shelf life of an this compound analytical standard?

A3: The shelf life of an this compound analytical standard is dependent on storage conditions. When stored properly at -20°C in a sealed vial, a solution in an organic solvent like ethanol (B145695) can be stable for at least one to two years.[2] Always refer to the manufacturer's expiration date on the Certificate of Analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Low or No Signal in LC-MS/MS Analysis
Potential CauseTroubleshooting Steps
Degradation of Standard 1. Verify the storage conditions and age of the standard. 2. Prepare fresh dilutions from a new aliquot or vial. 3. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent.[4]
Suboptimal MS Parameters 1. Confirm the precursor and product ion m/z values for this compound. The precursor ion in negative mode is typically [M-H]⁻ at m/z 319.2. 2. Optimize collision energy and other source parameters by infusing a fresh, known concentration of the standard.
Inefficient Ionization 1. Ensure the mobile phase contains an appropriate modifier to promote ionization (e.g., 0.1% formic acid or acetic acid for negative mode ESI). 2. Clean the ion source of the mass spectrometer.
Poor Extraction Recovery 1. If analyzing from a biological matrix, validate the extraction procedure. Solid-phase extraction (SPE) is a common method for eicosanoids.[5] 2. Use a deuterated internal standard (e.g., this compound-d8) to account for extraction losses.
Poor Peak Shape in HPLC (Tailing or Fronting)
Potential CauseTroubleshooting Steps
Secondary Interactions with Column 1. For basic compounds, interactions with residual silanols on the silica (B1680970) packing can cause tailing. Ensure the mobile phase pH is appropriate. 2. Consider using a column with end-capping or a different stationary phase.
Column Overload 1. Reduce the injection volume or dilute the sample.
Contamination of Column or Guard Column 1. Flush the column with a strong solvent. 2. If using a guard column, replace it.
Sample Solvent Incompatibility 1. Dissolve the standard in the initial mobile phase whenever possible. If a stronger solvent is used, inject a smaller volume.
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a general method for determining the purity of an this compound analytical standard.

1. Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile, water, and methanol

  • HPLC-grade formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (for the conjugated diene chromophore)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a solution of the this compound standard in the initial mobile phase (e.g., 10 µg/mL).

  • Inject the solution onto the HPLC system.

  • Integrate the peak area of all peaks in the chromatogram.

  • Calculate the purity as follows: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol describes the confirmation of this compound identity using tandem mass spectrometry.

1. Materials:

  • This compound analytical standard

  • LC-MS grade solvents (as above)

  • C18 reversed-phase UPLC/HPLC column

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. LC-MS/MS Conditions:

  • LC Conditions: Use a suitable gradient similar to the purity analysis protocol, but with a faster flow rate and shorter run time if using UPLC.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS Analysis:

    • Full Scan: Acquire a full scan from m/z 100-400 to confirm the presence of the deprotonated molecule [M-H]⁻ at m/z 319.2.

    • Product Ion Scan (MS/MS): Select the precursor ion m/z 319.2 and fragment it. Monitor for characteristic product ions. A common fragmentation for HEPE isomers involves the loss of water and cleavage at various points along the fatty acid chain.

3. Procedure:

  • Prepare a dilute solution of the this compound standard (e.g., 100 ng/mL) in the initial mobile phase.

  • Infuse the solution directly into the mass spectrometer to optimize source parameters and confirm the precursor ion.

  • Inject the solution onto the LC-MS/MS system and acquire data in both full scan and product ion scan modes.

  • Compare the resulting mass spectra with known fragmentation patterns for this compound or related eicosanoids.

Protocol 3: Stability Testing of this compound Analytical Standard

This protocol provides a framework for evaluating the stability of an this compound standard over time.

1. Objective: To determine the stability of the this compound analytical standard under specified storage conditions.

2. Materials:

  • Multiple vials of the same lot of this compound analytical standard.

  • Validated HPLC-UV or LC-MS method for purity and concentration assessment.

3. Procedure:

  • Initial Analysis (T=0): Upon receipt, analyze a freshly opened vial of the standard to determine its initial purity and concentration. This will serve as the baseline.

  • Storage: Store the remaining vials under the recommended conditions (e.g., -20°C, protected from light).

  • Time Points: Analyze one vial at predetermined time points. For a one-year study, typical time points would be 1, 3, 6, 9, and 12 months.

  • Analysis: At each time point, analyze the standard for purity and concentration using the validated method. Also, perform a visual inspection for any changes in appearance.

  • Acceptance Criteria: The standard is considered stable if the purity and concentration remain within a predefined range of the initial values (e.g., ± 5%).

Visualizations

QC_Workflow Quality Control Workflow for this compound Analytical Standards cluster_receipt Standard Receipt cluster_testing Initial QC Testing (T=0) cluster_storage Storage & Stability cluster_use Experimental Use Receipt Receive this compound Standard CoA_Review Review Certificate of Analysis Receipt->CoA_Review Purity Purity Test (HPLC) CoA_Review->Purity Identity Identity Test (LC-MS/MS) CoA_Review->Identity Concentration Concentration Verification CoA_Review->Concentration Store Aliquot and Store at -20°C/-80°C Purity->Store Pass Quarantine Quarantine/Contact Supplier Purity->Quarantine Fail Identity->Store Pass Identity->Quarantine Fail Concentration->Store Pass Concentration->Quarantine Fail Stability_Test Periodic Stability Testing Store->Stability_Test Prep_Dilutions Prepare Fresh Dilutions Store->Prep_Dilutions Stability_Test->Store Pass Stability_Test->Quarantine Fail Analysis Use in Experiments Prep_Dilutions->Analysis Troubleshooting_Tree Troubleshooting Low Signal for this compound in LC-MS Start Low or No this compound Signal Check_Standard Analyze Freshly Prepared Standard Start->Check_Standard Signal_OK Signal is Good? Check_Standard->Signal_OK Sol_Standard Original working solution/stock degraded. Use fresh aliquots. Check_MS Optimize MS Parameters (Infuse Standard) Signal_OK->Check_MS Yes Check_Extraction Review Sample Extraction Protocol Signal_OK->Check_Extraction No Signal_OK->Sol_Standard No, signal still low with fresh standard Signal_Improved Signal Improved? Check_MS->Signal_Improved Check_LC Check LC System (Column, Mobile Phase) Signal_Improved->Check_LC No Sol_MS MS parameters were suboptimal. Use optimized settings. Signal_Improved->Sol_MS Yes Sol_LC LC issue (e.g., column degradation, wrong mobile phase). Troubleshoot LC system. Check_LC->Sol_LC Sol_Extraction Inefficient extraction or matrix effects. Optimize extraction protocol. Check_Extraction->Sol_Extraction Signaling_Pathway Simplified Biosynthesis of this compound Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimulus EPA Eicosapentaenoic Acid (EPA) PLA2->EPA LOX Lipoxygenase (LOX) EPA->LOX COX Cyclooxygenase (COX) EPA->COX HEPE This compound LOX->HEPE Other_Eicosanoids Other Eicosanoids (e.g., Prostaglandins) COX->Other_Eicosanoids Response Biological Response (e.g., Inflammation Modulation) HEPE->Response Other_Eicosanoids->Response

References

Technical Support Center: Optimizing Chromatografic Separation of HEPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of hydroxyeicosapentaenoic acid (HEPE) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating HEPE isomers?

The primary difficulty in separating HEPE isomers lies in their similar physicochemical properties.[1] These isomers often share comparable polarity, molecular weight, and ionization characteristics, leading to challenges such as poor resolution, co-elution of peaks, and broad peak shapes in chromatography.[1]

Q2: What is a good starting point for developing an HPLC method for HEPE isomer separation?

A robust starting point is to utilize a reverse-phase HPLC (RP-HPLC) method with a C18 column.[1] A gradient elution is typically recommended, using a mobile phase composed of an aqueous component (like water with a small amount of acid) and an organic modifier such as acetonitrile (B52724) or methanol.[1] The addition of 0.1% formic acid to the mobile phase can enhance peak shape and resolution by controlling the ionization of the HEPE isomers.[1] For separating enantiomers, a chiral stationary phase is essential.[1][2]

Q3: Which detection method is most suitable for analyzing HEPE isomers?

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method for HEPE isomers.[1] LC-MS/MS offers high sensitivity and selectivity, which is critical for identifying and quantifying these isomers, especially at low concentrations in complex biological samples.[1]

Q4: How can resolution between closely eluting HEPE isomers be improved?

Several chromatographic parameters can be adjusted to enhance resolution:

  • Mobile Phase Composition: Modifying the ratio of the organic solvent to the aqueous phase can significantly impact selectivity.[1]

  • Stationary Phase: If optimizing the mobile phase is not sufficient, trying a column with a different selectivity, such as a phenyl-hexyl instead of a C18 for positional isomers, may be beneficial.[1] For enantiomers, a chiral stationary phase is necessary.[1][2]

  • Temperature: Experimenting with different column temperatures can affect selectivity.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of HEPE isomers.

Problem Possible Cause Suggested Solution
Poor Resolution / Peak Co-elution Mobile phase is not optimized.Adjust the gradient slope or the organic-to-aqueous solvent ratio. Consider switching the organic modifier (e.g., from acetonitrile to methanol).[1]
Stationary phase is unsuitable.For positional isomers, test a column with different selectivity (e.g., phenyl-hexyl). For enantiomers, a chiral stationary phase is required.[1]
Inappropriate column temperature.Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to observe the effect on selectivity.[1]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Column contamination.Use a guard column and ensure proper sample cleanup. The column may need to be washed or replaced if contaminated.[1]
Peak Fronting The sample solvent is stronger than the mobile phase.Dissolve the sample in a solvent that is of equal or weaker strength than the initial mobile phase.[1]
Unstable Retention Times Inadequate column equilibration.Increase the column equilibration time between injections, particularly when using a gradient.[1]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
Pump or system issues.Check for leaks, ensure proper pump performance, and verify the mobile phase composition.

Experimental Protocols

Protocol 1: Chiral Separation of 11(R)-HEPE and 11(S)-HEPE Isomers via HPLC

This protocol outlines a method for the chiral separation of 11(R)-HEPE and 11(S)-HEPE enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[2]

Materials:

  • Chiral HPLC Column: Chiralpak AD-RH, 150 x 2.1 mm, 5 µm (or a similar amylose-based reversed-phase CSP).[2]

  • Solvents: HPLC grade methanol, water, and acetic acid.[2]

  • Standards: 11(R)-HEPE and 11(S)-HEPE analytical standards.[2]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if needed.[2]

Chromatographic Conditions:

Parameter Condition
Mobile Phase Gradient of Methanol and Water with 0.1% Acetic Acid
Flow Rate 0.2 mL/min
Column Temperature 25°C
Detection Mass Spectrometry (MS)
Injection Volume 5 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of 11(R)-HEPE and 11(S)-HEPE in ethanol (B145695) at a concentration of 1 mg/mL.[2] Prepare a racemic working standard by mixing equal volumes of the stock solutions to achieve a final concentration of 10 µg/mL in the mobile phase.[2]

  • Sample Preparation (from a biological matrix):

    • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate lipids.[2]

    • Saponification: Hydrolyze the lipid extract to release free fatty acids.[2]

    • Solid Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the HEPE fraction.[2]

    • Reconstitution: Evaporate the purified fraction to dryness under a stream of nitrogen and reconstitute in the mobile phase.[2]

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared standard or sample and run the gradient program.

  • Data Analysis: Identify and quantify the 11(R)-HEPE and 11(S)-HEPE enantiomers based on their retention times and mass spectral data. The elution order may vary depending on the specific CSP used, but often the R-enantiomer elutes before the S-enantiomer on polysaccharide-based CSPs.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis lipid_extraction Lipid Extraction (e.g., Folch method) saponification Saponification (Release of free fatty acids) lipid_extraction->saponification spe Solid Phase Extraction (SPE) (Purification and concentration) saponification->spe reconstitution Reconstitution (In mobile phase) spe->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chiral_separation Chiral Separation (Chiralpak AD-RH column) hplc_injection->chiral_separation ms_detection MS/MS Detection chiral_separation->ms_detection peak_identification Peak Identification ms_detection->peak_identification quantification Quantification peak_identification->quantification

Caption: Workflow for Chiral Separation of HEPE Isomers.

signaling_pathway hepe_r 11(R)-HEPE receptor_r Receptor A hepe_r->receptor_r hepe_s 11(S)-HEPE receptor_s Receptor B hepe_s->receptor_s pathway_a Signaling Pathway A receptor_r->pathway_a pathway_b Signaling Pathway B receptor_s->pathway_b response_a Biological Response 1 (e.g., Anti-inflammatory) pathway_a->response_a response_b Biological Response 2 (e.g., Pro-inflammatory) pathway_b->response_b

Caption: Hypothetical Signaling of HEPE Enantiomers.

References

impact of anticoagulants on 11-HEPE measurement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-HEPE Measurement

This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical pre-analytical step of anticoagulant selection for the accurate measurement of 11-hydroxy-12,13-epoxy-9Z-octadecenoic acid (this compound).

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood collection when measuring this compound?

Q2: How can the choice of anticoagulant impact this compound measurement?

A2: The choice of anticoagulant can impact lipidomic profiling in several ways that may affect this compound measurement:

  • Matrix Effects: Different anticoagulants alter the physicochemical properties of the plasma, such as ionic strength and pH. This can influence the efficiency of lipid extraction and the ionization of lipids during mass spectrometry analysis.[4][5]

  • Enzymatic Activity: Anticoagulants can modulate enzyme activity.[6] Since this compound is synthesized via enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, alterations in the activity of these or related enzymes in the collected blood sample could theoretically impact this compound levels ex vivo.[7]

  • Interference in Analysis: Additives in collection tubes, including anticoagulants, can sometimes introduce chemical noise or interfering compounds in mass spectrometry analyses.[1] For instance, heparin can interfere with NMR-based analyses.[2]

Q3: Should I use plasma or serum for this compound measurement?

A3: Both plasma and serum can be used for metabolomics and lipidomics studies. The choice between them should be guided by the specific research question and the need for consistency. Serum preparation is straightforward but involves allowing the blood to clot, a process that can activate platelets and potentially alter the lipid profile. Plasma collection requires an anticoagulant to prevent clotting.[8] For lipidomics, plasma is often preferred to minimize variability introduced by the clotting process. If serum is chosen, the clotting time and temperature should be strictly standardized.

Q4: Are there any specific pre-analytical considerations to minimize variability in this compound measurement?

A4: Yes, meticulous control of pre-analytical variables is crucial for reliable results.[1][9][10][11][12] Key considerations include:

  • Standardized Collection Time: Collect samples at the same time of day, preferably after overnight fasting, to minimize biological rhythm variations.[3][13]

  • Correct Order of Draw: If multiple tubes are being drawn, collect the tube for metabolomics analysis first to avoid cross-contamination from additives in other tubes.[3]

  • Gentle Mixing: Invert tubes gently to mix the blood with the anticoagulant.[14]

  • Prompt Processing: Centrifuge blood samples as soon as possible after collection to separate plasma or serum from blood cells.[3] Delays can lead to changes in the metabolome.

  • Controlled Temperature: Process samples at a controlled temperature (e.g., 4°C) and store them at -80°C immediately after aliquoting.[13][15]

  • Avoid Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as they can degrade metabolites.[8][15]

Troubleshooting Guide

Issue Potential Cause Related to Anticoagulant Recommended Action
Low this compound Recovery The chosen anticoagulant may be interfering with the extraction or ionization of this compound. Different anticoagulants can distinctively affect the peak response of most lipid species.[4][5]If possible, conduct a small pilot study comparing different anticoagulants (e.g., EDTA vs. heparin) to determine the optimal choice for your specific analytical platform. Ensure that your lipid extraction protocol is robust and validated for the chosen sample type.
High Variability Between Samples Inconsistent use of different anticoagulants or collection tubes across samples. Pre-analytical variability is a major source of error in metabolomics.[1][9][11]Strictly adhere to a standardized protocol for sample collection, including the use of the same type and brand of collection tube and anticoagulant for all samples in the study.[2]
Spurious Peaks in Mass Spectrometry Data Contaminants or plasticizers leaching from the blood collection tubes, or interfering compounds from the anticoagulant itself.[1]Use high-quality collection tubes from a reputable supplier. Analyze a "blank" sample (an empty collection tube processed in the same way as the samples) to identify any background signals.
Inconsistent Results with Published Data The anticoagulant used in your study may differ from that used in the published literature, leading to systematic differences in measured this compound levels.Carefully document the anticoagulant and all other pre-analytical procedures in your methods. When comparing your data to other studies, take into account the potential impact of different pre-analytical protocols.

Quantitative Data Summary

The following table summarizes the findings of a study that assessed the effect of citrate, EDTA, and heparin on the measurement of various lipid species using LC-ESI-MS. While this compound was not specifically measured in this study, the data illustrates the significant impact that the choice of anticoagulant can have on lipidomic profiling.

Table 1: Impact of Anticoagulants on Lipid Measurement

Observation Citrate vs. Heparin EDTA vs. Heparin Citrate vs. EDTA
Number of Endogenous Lipids with Significant Differences in Peak Areas 70 out of 80 lipids showed significant differences.[4]70 out of 80 lipids showed significant differences.[4]Fewer significant differences were observed compared to comparisons with heparin.
General Trend Lipid extraction and peak areas were distinctively affected by the choice of anticoagulant.[4][5]Correction by an internal standard only partially eliminated the differences.[4]The physicochemical properties of the anticoagulants likely influence lipid extraction and LC-ESI-MS analysis.[4][5]
Conclusion The choice of anticoagulant significantly impacts the peak response of most lipid species.[4][5]Lipidomic data from plasma collected with different anticoagulants should be compared with caution.[4][5]Only ten of the eighty endogenous lipids showed comparable peak areas among the three anticoagulants.[4]

Data summarized from a study on the influence of citrate, EDTA, and heparin on human plasma LC-MS lipidomic profiling.[4][5]

Experimental Protocols

Protocol for Blood Collection and Plasma Preparation for this compound Analysis

  • Patient Preparation: Ensure the subject has fasted for at least 8-12 hours prior to blood collection.[3]

  • Materials:

    • Tourniquet

    • Alcohol swabs

    • Appropriate gauge needle and collection device

    • Blood collection tubes (e.g., K2EDTA tubes)

    • Refrigerated centrifuge

    • Pipettes and sterile, pre-cooled microcentrifuge tubes

  • Blood Collection:

    • Select a suitable vein, typically in the antecubital fossa.

    • Cleanse the venipuncture site with an alcohol swab and allow it to air dry.

    • Apply the tourniquet.

    • Perform venipuncture and collect the blood directly into the EDTA tube. Ensure the tube is filled to the indicated volume.

    • Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA.[14]

  • Sample Processing:

    • Process the blood sample as soon as possible, ideally within 30 minutes of collection.[15]

    • Centrifuge the blood collection tube at 2000 x g for 10 minutes at 4°C.[15]

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.

    • Transfer the plasma to pre-cooled and labeled polypropylene (B1209903) microcentrifuge tubes.

  • Storage:

    • Immediately freeze the plasma aliquots at -80°C.[13][15]

    • Record the time of collection and the time of freezing.

    • If samples need to be transported, they should be shipped on dry ice to maintain a temperature of at least -80°C.[15]

Visualizations

Biosynthesis of this compound EPA Eicosapentaenoic Acid (EPA) in Cell Membrane cPLA2 cPLA₂ EPA->cPLA2 Free_EPA Free EPA COX Cyclooxygenases (COX) Free_EPA->COX LOX Lipoxygenases (LOX) Free_EPA->LOX CYP450 Cytochrome P450 (CYP450) Free_EPA->CYP450 cPLA2->Free_EPA HpEPE 11-HpEPE COX->HpEPE LOX->HpEPE CYP450->HpEPE Peroxidases Peroxidases HpEPE->Peroxidases HEPE This compound Peroxidases->HEPE Recommended Workflow for Sample Processing Start Start: Blood Collection (Fasting Patient) Collection Collect blood into EDTA tube Start->Collection Mix Gently invert 8-10 times Collection->Mix Centrifuge Centrifuge at 2000 x g for 10 min at 4°C (within 30 min) Mix->Centrifuge Separate Aspirate plasma Centrifuge->Separate Aliquot Aliquot into pre-cooled microcentrifuge tubes Separate->Aliquot Store Store immediately at -80°C Aliquot->Store End End: Ready for Analysis Store->End Anticoagulant Selection Guide node_rect node_rect start_node Start: Choose Anticoagulant q2 Comparing with existing data? start_node->q2 q1 Analytical Platform? a1_ms Use EDTA Plasma q1->a1_ms Mass Spectrometry a1_nmr Avoid Heparin. Use EDTA Plasma. q1->a1_nmr NMR a2_yes Use the same anticoagulant as the previous study. q2->a2_yes Yes a2_no Proceed to check analytical platform. q2->a2_no No a2_no->q1

References

Technical Support Center: Navigating the Challenges of Low 11-HEPE Abundance In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-hydroxyeicosapentaenoic acid (11-HEPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low in vivo abundance of this important lipid mediator.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments, with quantitative data summarized for easy reference.

Issue 1: Undetectable or Low this compound Levels in Biological Samples

Possible Cause: Insufficient endogenous production of this compound.

Troubleshooting Steps:

  • Dietary Supplementation: Increase the precursor availability by supplementing the diet of your animal models with eicosapentaenoic acid (EPA).[1]

  • Induce Inflammatory Response: Inflammatory stimuli can upregulate the enzymes responsible for this compound biosynthesis.[1]

  • Optimize Sample Collection: Ensure rapid freezing and proper storage of samples to prevent degradation.

Data Presentation: Effect of EPA Supplementation on HEPE Levels

AnalyteFold Increase with EPA Supplementation (compared to control diet)Animal ModelDuration of SupplementationReference
5-HEPE15 - 107-foldFemale C57BL/6J mice13 weeks[1]
9-HEPE15 - 107-foldFemale C57BL/6J mice13 weeks[1]
This compound15 - 107-foldFemale C57BL/6J mice13 weeks[1]
15-HEPE15 - 107-foldFemale C57BL/6J mice13 weeks[1]
8-HEPE55-fold (compared to high-fat diet)Female C57BL/6J mice13 weeks[1]
Issue 2: Poor Signal-to-Noise Ratio During LC-MS/MS Analysis

Possible Cause: Matrix effects from complex biological samples interfering with ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to clean up and concentrate your sample.[2][3]

  • Derivatization: Chemically modify this compound to enhance its ionization efficiency and improve detection sensitivity.[4][5][6]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for accurate quantification and to correct for matrix effects.[3]

Data Presentation: LC-MS/MS Method Performance

ParameterTypical ValueDescription
Lower Limit of Quantification (LLOQ)0.02–0.2 nMThe lowest concentration that can be reliably quantified.
Recovery of Internal Standards78 ± 4% to 87 ± 3%Efficiency of the extraction process.
Intra-day Accuracy±15-20%Precision of the method within a single day.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to study in vivo?

11-hydroxyeicosapentaenoic acid (this compound) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][7] It is considered a specialized pro-resolving mediator (SPM) that plays a role in the resolution of inflammation.[1][8] The primary challenge in studying this compound in vivo is its extremely low endogenous concentration in tissues and biological fluids.[2][9] This necessitates highly sensitive analytical techniques and often requires strategies to boost its production.

Q2: How is this compound synthesized in the body?

This compound is synthesized from EPA through three main enzymatic pathways:

  • Cyclooxygenase (COX) pathway: COX-1 and COX-2 can convert EPA to 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is then reduced to this compound.[10][11]

  • Lipoxygenase (LOX) pathway: Various lipoxygenases can also produce this compound from EPA.[10][11]

  • Cytochrome P450 (CYP) pathway: CYP enzymes can also contribute to the formation of this compound.[7][10]

The relative contribution of each pathway can vary depending on the tissue and cellular context.[1]

EPA Eicosapentaenoic Acid (EPA) COX Cyclooxygenase (COX) EPA->COX LOX Lipoxygenase (LOX) EPA->LOX CYP450 Cytochrome P450 (CYP450) EPA->CYP450 HEPE_11 This compound COX->HEPE_11 LOX->HEPE_11 CYP450->HEPE_11

Biosynthesis pathways of this compound from EPA.

Q3: What are the potential biological functions of this compound?

While research is ongoing, this compound is believed to have pro-resolving and anti-inflammatory properties.[8] Its hypothesized functions include:

  • Inhibition of neutrophil infiltration: Reducing the migration of neutrophils to sites of inflammation.[8][11]

  • Stimulation of macrophage efferocytosis: Enhancing the clearance of apoptotic cells by macrophages.[8][11]

  • Modulation of cytokine production: Shifting the balance from pro-inflammatory to anti-inflammatory cytokines.[8][11]

Q4: What is the hypothesized signaling pathway for this compound?

The exact signaling pathway for this compound is not yet fully elucidated. However, based on the actions of other SPMs, it is hypothesized to act through:

  • G protein-coupled receptors (GPCRs): Binding to specific cell surface receptors to initiate intracellular signaling cascades.[11]

  • Nuclear receptors: Potentially acting as a ligand for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) to modulate gene expression.[7][11]

HEPE_11 This compound GPCR Putative GPCR HEPE_11->GPCR Binding (?) PPAR PPAR HEPE_11->PPAR Activation (?) Signaling Downstream Signaling (e.g., ↓NF-κB, ↑cAMP) GPCR->Signaling PPAR->Signaling Effects Pro-Resolving Effects (↓Neutrophil Infiltration, ↑Efferocytosis) Signaling->Effects

Hypothesized signaling pathways for this compound.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Tissues by LC-MS/MS

This protocol outlines the key steps for the sensitive and specific quantification of this compound in tissue samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Homogenize tissue samples in a cold organic solvent (e.g., methanol) containing an internal standard (e.g., d8-12-HETE).

  • Centrifuge the homogenate to precipitate proteins.

  • Acidify the supernatant to approximately pH 3.5.

  • Condition a C18 solid-phase extraction (SPE) cartridge.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with a low-polarity solvent to remove interferences.

  • Elute this compound and other oxylipins with a higher concentration of organic solvent (e.g., methanol).[2]

2. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[2]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reversed-phase C18 column for separation. A typical mobile phase gradient consists of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/isopropanol).[2]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and the internal standard.[2][3]

4. Quantification:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.[3]

Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization with Internal Standard Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Quantification LCMS->Quantification

Workflow for this compound quantification.

References

Technical Support Center: Validation of 11-HEPE Measurement in New Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation of 11-hydroxy-eicosapentaenoic acid (11-HEPE) measurements in new biological matrices. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

Q2: What are the most common analytical methods for this compound quantification?

A2: The gold standard for the identification and quantification of this compound and other lipid mediators is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity and specificity, which is essential due to the low endogenous concentrations of this compound in biological matrices.[5][9]

Q3: What are the critical pre-analytical steps to ensure this compound stability in biological samples?

A3: To prevent the degradation of this compound, which is susceptible to autooxidation and enzymatic degradation, strict pre-analytical procedures are necessary.[10] Key considerations include:

  • Anticoagulants: For plasma collection, use tubes containing an anticoagulant such as EDTA.[10][11]

  • Antioxidants: Immediately after collection, add an antioxidant like butylated hydroxytoluene (BHT) to the sample.[10]

  • Temperature: Process samples on ice as quickly as possible. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[10][11]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade the analyte.[10]

Q4: Which internal standard should be used for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d8).[8][12] However, as this is not always commercially available, a deuterated structural analog with similar physicochemical properties, such as (±)11-HETE-d8, is a suitable alternative.[12] The internal standard should be added as early as possible in the sample preparation workflow to account for analyte loss during extraction and to correct for matrix effects.[7][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol outlines a common method for extracting this compound from plasma, a frequently used biological matrix.

Materials:

  • Human plasma collected with EDTA

  • Internal Standard (IS) solution (e.g., (±)11-HETE-d8 in methanol)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ethyl acetate

  • C18 SPE cartridges

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Thaw 200 µL of human plasma on ice.[8]

  • Add 10 µL of the internal standard solution.[8]

  • Add 600 µL of acidified water (0.1% formic acid) and vortex.[8]

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of acidified water.[8]

  • Load the plasma mixture onto the conditioned SPE cartridge.[8]

  • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.[8]

  • Elute this compound and the internal standard with 1 mL of ethyl acetate.[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate

This protocol provides a method for extracting this compound from tissue samples.

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., PBS with antioxidants)

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 30 mg of frozen tissue and homogenize on ice in a suitable buffer containing antioxidants.[5]

  • Add a known amount of the internal standard to the homogenate.[5]

  • Add 800 µL of MTBE and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]

  • Transfer the upper organic layer to a new tube.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Signal for this compound

  • Q: I am not seeing a signal for this compound in my samples. What are the possible causes?

    • A: Several factors could lead to a low or absent signal. First, verify your MS/MS parameters, including the precursor and product ion transitions (a common transition for this compound is m/z 317 -> 215).[13] Optimize the collision energy by infusing a pure standard.[13] Analyte degradation is another common issue; ensure samples were handled and stored correctly to maintain stability.[1][12] Also, check for instrument contamination by cleaning the ion source and consider using a divert valve to minimize contamination from non-volatile components.[13]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Q: My chromatogram shows poor peak shape for this compound. How can I improve this?

    • A: Poor peak shape can compromise quantification. If you observe peak fronting, it might be due to column overload; try diluting your sample or reducing the injection volume.[13] Column degradation over time can also be a cause, so consider replacing the column if flushing doesn't resolve the issue.[13] Ensure your sample solvent is matched to the initial mobile phase composition to avoid peak distortion.[13]

Issue 3: High Variability in Results

  • Q: I am observing high variability between replicate injections. What could be the reason?

    • A: High variability can stem from inconsistent sample preparation. Ensure precise and consistent pipetting and timing during the extraction process.[12] Matrix effects, such as ion suppression or enhancement, can also contribute.[12] To mitigate this, you can try diluting the sample extract or using a more rigorous cleanup method.[12] Using a suitable internal standard is critical to correct for these effects.[12]

Issue 4: Suspected Matrix Interference

  • Q: How can I confirm and minimize matrix effects in my new matrix?

    • A: Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the analyte.[14] To assess this, you can perform a post-column infusion experiment.[12] To minimize matrix effects, optimize your sample cleanup protocol. Solid-phase extraction is generally more effective at removing interfering substances than liquid-liquid extraction.[10] You can also adjust your chromatographic method to separate this compound from co-eluting interferences.[13]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound quantification. Actual values may vary depending on the specific matrix, instrumentation, and protocol used.

Validation ParameterTypical PerformanceReference
Lower Limit of Quantification (LLOQ)0.05 - 0.5 ng/mL[8]
Linearity (r²)> 0.99[15]
Intra-day Precision (%CV)< 15%[16][17]
Inter-day Precision (%CV)< 15%[16][17]
Accuracy (%Bias)Within ±15%[16][17]
Extraction Recovery60 - 120%[16][18]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Biosynthesis of this compound cluster_1 Hypothesized Pro-Resolving Actions EPA EPA 11-HpEPE 11-HpEPE EPA->11-HpEPE Oxygenation This compound This compound 11-HpEPE->this compound Reduction COX/LOX Enzymes COX/LOX Enzymes COX/LOX Enzymes->EPA 11-HEPE_Action This compound GPCR G-Protein Coupled Receptor (?) 11-HEPE_Action->GPCR Inhibit_Neutrophil Inhibition of Neutrophil Infiltration GPCR->Inhibit_Neutrophil Stimulate_Efferocytosis Stimulation of Macrophage Efferocytosis GPCR->Stimulate_Efferocytosis G cluster_0 Sample Preparation Workflow cluster_1 LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis G Start Low/No Signal Detected Check_MS Verify MS/MS Parameters? Start->Check_MS Optimize_CE Optimize Collision Energy Check_MS->Optimize_CE No Check_Degradation Sample Degradation? Check_MS->Check_Degradation Yes Optimize_CE->Check_Degradation Review_Handling Review Sample Handling & Storage Check_Degradation->Review_Handling Yes Check_Contamination Instrument Contamination? Check_Degradation->Check_Contamination No Review_Handling->Check_Contamination Clean_Source Clean Ion Source Check_Contamination->Clean_Source Yes Resolved Signal Restored Check_Contamination->Resolved No Clean_Source->Resolved

References

Technical Support Center: Reducing Variability in 11-HEPE Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 11-hydroxy-12,13-epoxy-9,14-octadecadienoic acid (11-HEPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Like other polyunsaturated fatty acid derivatives, this compound is susceptible to oxidation, which can be triggered by exposure to oxygen, free radicals, elevated temperatures, and light.[2] This degradation can lead to inaccurate quantification and misleading experimental outcomes.[2]

Q2: What are the optimal long-term storage conditions for this compound?

A2: For long-term stability (≥ 2 years), it is recommended to store this compound at -20°C.[2] Many laboratories also opt for storage at -80°C, a standard practice for preserving lipid stability.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[2]

Q3: How can I improve the solubility and delivery of this compound in cell culture media?

A3: Bioactive lipids like this compound have poor solubility in aqueous solutions. To enhance solubility and cellular uptake, it is highly recommended to complex this compound with fatty acid-free bovine serum albumin (BSA). A common method involves preparing a concentrated stock solution of this compound in ethanol, which is then added to a sterile solution of fatty acid-free BSA in PBS or serum-free media before final dilution into the cell culture medium.

Q4: Should I use serum-containing or serum-free medium for this compound treatment?

A4: Serum contains proteins and lipids that can bind to this compound, potentially reducing its effective concentration. For mechanistic studies, it is recommended to use a serum-free or low-serum medium during the this compound treatment period. If serum is necessary for cell viability, a consistent, low percentage should be used across all experiments.

Troubleshooting Guides

High Variability in Cell-Based Assays
Symptom Possible Causes Solutions
Inconsistent biological response 1. This compound degradation: Compound may have oxidized due to improper storage or handling. 2. Poor solubility/bioavailability: this compound may have precipitated in the culture medium. 3. Incorrect concentration: The concentration used may be outside the active range. 4. Cellular health: Cells may be unhealthy or at a high passage number.1. Use a fresh aliquot of this compound stored at -20°C or -80°C. Prepare fresh dilutions for each experiment. 2. Complex this compound with fatty acid-free BSA. 3. Perform a dose-response curve to determine the optimal concentration. 4. Use low-passage cells and ensure they are in the logarithmic growth phase.
High background or non-specific effects 1. Solvent toxicity: The final concentration of the vehicle (e.g., ethanol, DMSO) may be too high. 2. BSA effects: The BSA used may not be fatty acid-free or may have other contaminants.1. Ensure the final solvent concentration is below 0.1%. Run a vehicle-only control. 2. Use high-quality, fatty acid-free BSA and include a BSA-only control.
High variability between replicates 1. Inaccurate pipetting: Inconsistent volumes of the this compound solution were added. 2. Inconsistent cell seeding: Variations in cell numbers across wells. 3. Edge effects: Evaporation from outer wells of the plate.1. Use calibrated pipettes and consistent pipetting techniques. 2. Ensure a homogenous cell suspension and consistent seeding volume. 3. Avoid using the outer wells of the plate for experimental samples.
Issues in Analytical Quantification (LC-MS/MS)
Symptom Possible Causes Solutions
Low recovery of this compound 1. Suboptimal extraction: Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Degradation during sample preparation: this compound degraded during extraction or storage. 3. Improper pH: The pH of the sample may not be optimal for extraction.1. Optimize the extraction protocol. For SPE, ensure the correct sorbent and elution solvents are used. Include a deuterated internal standard to monitor recovery. 2. Keep samples on ice or at 4°C throughout the extraction process. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent. 3. For reversed-phase SPE, acidify the sample to a pH of ~3-4 to neutralize the carboxylic acid group and improve retention.[3]
High variability in quantification 1. Inconsistent extraction: Variability in the SPE procedure between samples. 2. Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound. 3. Instrumental variability: Fluctuations in the LC-MS/MS system performance.1. Automate the SPE process if possible. Ensure consistent timing and volumes for each step. 2. Use a stable isotope-labeled internal standard to correct for matrix effects. Optimize the chromatographic separation to resolve this compound from interfering compounds. 3. Regularly perform system suitability tests and use a quality control sample to monitor instrument performance.
Peak tailing or splitting 1. Column degradation: The analytical column has lost performance. 2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal. 3. Sample overload: Injecting too much sample onto the column.1. Replace the analytical column. Use a guard column to protect the main column. 2. Ensure the mobile phase is properly prepared and filtered. Adjust the pH if necessary. 3. Reduce the injection volume or dilute the sample.

Data Presentation

Table 1: Representative Stability of Oxylipins Under Various Storage Conditions

Note: Specific quantitative stability data for this compound is limited. This table provides representative data for related oxylipins to guide storage decisions.

Compound ClassStorage TemperatureDurationAntioxidantExpected Stability
Epoxy Fatty Acids-80°C9 monthsNot specifiedSome degradation may occur.[2]
Eicosanoids (general)-20°C≥ 2 yearsRecommendedGenerally stable.[2]
Eicosanoids (general)-80°CUp to 9 monthsRecommendedMost are stable.[2]
Oxylipins in Plasma-80°C9 monthsNot specifiedMost are stable.[2]
Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Eicosanoid Analysis
SPE SorbentSorbent TypeKey AdvantagesPotential Issues
Oasis HLB Polymeric Reversed-PhaseHigh and consistent recoveries for a broad range of analytes, stable across a wide pH range, water-wettable (resists drying).[3]May have lower retention for highly hydrophobic compounds compared to some C18 phases.[3]
Sep-Pak C18 Silica-Based Reversed-PhaseStrong retention for nonpolar/hydrophobic compounds.[3]Prone to drying out after conditioning, which can drastically lower recovery; may have secondary interactions with silanol (B1196071) groups.[3]
Strata-X Polymeric Reversed-PhaseGood for extracting drugs from plasma, providing clean extracts.[3]Performance is application-specific and requires optimization.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol).

    • Add a stable isotope-labeled internal standard (e.g., this compound-d8).

    • Acidify the sample to a pH of approximately 3.5 by adding 10 µL of glacial acetic acid to protonate the carboxylic acid group of this compound, enhancing its retention on the reversed-phase sorbent.[4]

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning (e.g., Oasis HLB):

    • Condition the SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/minute).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute this compound with 1 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Biosynthesis of this compound Membrane_Phospholipids Membrane Phospholipids EPA Eicosapentaenoic Acid (EPA) Membrane_Phospholipids->EPA Stimulus 11_HEPE This compound EPA->11_HEPE PLA2 PLA2 PLA2->EPA LOX_CYP450 Lipoxygenases (LOX) & Cytochrome P450 (CYP450) LOX_CYP450->11_HEPE G cluster_1 Proposed Anti-inflammatory Signaling of this compound 11_HEPE This compound GPCR G-Protein Coupled Receptor (GPCR) 11_HEPE->GPCR Immune_Cell Immune Cell (e.g., Macrophage, Neutrophil) GPCR->Immune_Cell Inhibit_Neutrophil Inhibition of Neutrophil Infiltration Immune_Cell->Inhibit_Neutrophil Enhance_Phagocytosis Enhancement of Macrophage Phagocytosis Immune_Cell->Enhance_Phagocytosis Inflammation_Resolution Resolution of Inflammation Inhibit_Neutrophil->Inflammation_Resolution Enhance_Phagocytosis->Inflammation_Resolution G cluster_2 Troubleshooting Workflow for Low this compound Recovery Start Low this compound Recovery Detected Review_Handling 1. Review Sample Handling - Antioxidant added? - Stored at -80°C? Start->Review_Handling Optimize_SPE 2. Optimize SPE Protocol - Sample pH ~3-4? - Correct Sorbent? - Flow Rate <1mL/min? Review_Handling->Optimize_SPE Verify_Quant 3. Verify Quantification - Internal Standard Used? - Instrument Calibrated? Optimize_SPE->Verify_Quant Resolved Issue Resolved Verify_Quant->Resolved

References

Validation & Comparative

Data Presentation: Comparative Activity of HEPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Inflammatory Activity of HEPE Isomers

Hydroxyeicosapentaenoic acids (HEPEs) are oxidized metabolites of the omega-3 fatty acid eicosapentaenoic acid (EPA), playing a significant role as regulators of inflammatory responses.[1] The biological activity of these lipid mediators is critically dependent on the specific positioning of the hydroxyl group along the fatty acid backbone, leading to a diverse range of pro- and anti-inflammatory effects among different isomers. This guide provides a comparative analysis of the anti-inflammatory activities of key HEPE isomers, supported by experimental data and methodologies, to assist researchers in the fields of pharmacology and drug development.

The direct comparative quantification of the full range of HEPE isomers is an ongoing area of research. However, insights can be drawn from their structural analogs, the hydroxyeicosatetraenoic acids (HETEs), which often serve as a valuable proxy for predicting biological activity.[1] The following tables summarize the known activities of various isomers.

Table 1: Neutrophil Aggregating Activity of HETE Isomers (Proxy for HEPEs) [1]

IsomerNeutrophil Aggregating Activity (EC50)Inferred Activity Profile
5-HETE~200 nMPro-inflammatory
8-HETEInactive-
9-HETEInactive-
11-HETEInactive-
12-HETE~40 nMPro-inflammatory
15-HETEInactive-

Table 2: Summary of Observed Anti-Inflammatory and Pro-Inflammatory Effects of HEPE Isomers

HEPE IsomerKey Biological EffectsPredominant RoleSupporting Evidence
5-HEPE Induces neutrophil chemotaxis and aggregation.[1] Enhances macrophage-mediated induction of anti-inflammatory Tregs.[2][3]Context-dependent; can be pro-inflammatory or promote regulatory responses.In vitro studies show it functions as a pro-inflammatory chemoattractant.[1] Other studies demonstrate its role in inducing regulatory T cells (Tregs) via GPR119.[2]
8-HEPE Increased levels associated with EPA supplementation and reduced fat mass.[4]Potentially anti-inflammatory/metabolic regulator.Upregulated in white adipose tissue of mice fed an EPA-supplemented diet, which was associated with prevented body weight gain.[4]
12-HEPE Reduces neutrophil recruitment.[1] Inhibits macrophage foam cell formation and ameliorates atherosclerosis.[5] May increase anti-inflammatory cytokine IL-10 expression in adipose tissue.[6]Anti-inflammatory.Shown to inhibit foam cell formation via a peroxisome proliferator-activated receptor (PPAR)γ-dependent mechanism.[5]
18-HEPE Precursor to the specialized pro-resolving mediator Resolvin E1 (RvE1).Anti-inflammatory / Pro-resolving.18-HEPE is converted by 5-lipoxygenase to produce resolvins, which are potent anti-inflammatory and pro-resolving molecules.[7]

Signaling Pathways

The differential effects of HEPE isomers are mediated by specific signaling pathways, often initiated through G-protein coupled receptors (GPCRs) or nuclear receptors like PPARγ.[1][5] These initial signals can modulate downstream inflammatory cascades, such as the NF-κB and MAPK pathways, which are central to the expression of inflammatory cytokines.[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus HEPE_Isomers HEPE Isomers (e.g., 5-HEPE, 12-HEPE) GPCR GPCR HEPE_Isomers->GPCR Signaling_Cascade Signaling Cascade (e.g., MAPK) GPCR->Signaling_Cascade IKK IKK GPCR->IKK IκB IκB IKK->IκB phosphorylates (leading to degradation) NFκB_p65 p65 NFκB_Active Active NF-κB (p65/p50) NFκB_p65->NFκB_Active translocates NFκB_p50 p50 NFκB_p50->NFκB_Active translocates PPARg PPARγ Anti_Inflammatory_Genes Anti-Inflammatory Genes (e.g., Cholesterol Efflux) PPARg->Anti_Inflammatory_Genes promotes 12_HEPE 12-HEPE 12_HEPE->PPARg activates Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB_Active->Gene_Expression promotes

Caption: Generalized signaling pathways modulated by HEPE isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory properties of HEPE isomers. Below are protocols for key in vitro assays.

Neutrophil Chemotaxis Assay

This assay measures the ability of a HEPE isomer to attract neutrophils, a key event in inflammation.

  • Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

  • Procedure:

    • Add different concentrations of the HEPE isomer or a known chemoattractant (positive control, e.g., LTB4) to the lower wells of the chamber. Use buffer alone as a negative control.

    • Add the neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

    • After incubation, remove the membrane. Fix and stain the cells that have migrated to the lower side of the membrane.

  • Data Analysis: Quantify the number of migrated cells per high-power field using a microscope. Plot the number of migrated cells against the concentration of the HEPE isomer to determine its chemotactic potency.

Cytokine Production Assay in Macrophages

This protocol assesses the effect of HEPE isomers on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in macrophages.

  • Cell Culture and Differentiation: Culture a monocyte cell line (e.g., THP-1) and differentiate them into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[10]

  • Procedure:

    • Plate the differentiated macrophages in 24-well plates.

    • Pre-incubate the cells with various concentrations of the HEPE isomer for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (100 ng/mL) for 6-24 hours to induce cytokine production. Include unstimulated and LPS-only controls.

    • After incubation, collect the cell culture supernatant.

  • Quantification: Measure the concentration of cytokines (TNF-α, IL-6, IL-10) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in HEPE-treated wells to the LPS-only control to determine the inhibitory or stimulatory effect of the isomer.

Western Blot for NF-κB Activation

This method is used to determine if a HEPE isomer inhibits inflammation by blocking the activation of key signaling proteins like NF-κB.

  • Cell Treatment and Lysis:

    • Plate and treat cells (e.g., macrophages) with the HEPE isomer and/or LPS as described in the cytokine assay.

    • After a short stimulation period (e.g., 15-60 minutes for NF-κB phosphorylation), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Blotting and Detection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of an NF-κB subunit (e.g., phospho-p65). Also probe for total p65 and a loading control (e.g., β-actin) on separate blots or after stripping.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to total p65 to determine the effect of the HEPE isomer on NF-κB activation.

cluster_assays Functional & Mechanistic Assays Start Isolate/Culture Immune Cells (e.g., Neutrophils, Macrophages) Treatment Treat cells with HEPE Isomers (various concentrations) +/- Inflammatory Stimulus (LPS) Start->Treatment Incubation Incubate (Time/Temp dependent on assay) Treatment->Incubation Chemotaxis Neutrophil Chemotaxis Assay Incubation->Chemotaxis Cytokine Cytokine Profiling (ELISA) Incubation->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Incubation->Signaling Data_Analysis Data Analysis & Comparison Chemotaxis->Data_Analysis Cytokine->Data_Analysis Signaling->Data_Analysis Conclusion Determine Anti-inflammatory Activity and Potency Data_Analysis->Conclusion

Caption: Experimental workflow for comparing HEPE isomer activity.

References

11-HEPE vs. 12-HEPE: A Comparative Guide to Their Effects on Neutrophil Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two eicosapentaenoic acid (EPA) metabolites, 11-hydroxyeicosapentaenoic acid (11-HEPE) and 12-hydroxyeicosapentaenoic acid (12-HEPE), on key neutrophil functions. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective roles in modulating neutrophil activity.

Overview of this compound and 12-HEPE

This compound and 12-HEPE are closely related signaling molecules derived from the omega-3 fatty acid EPA. They are part of a larger family of bioactive lipid mediators that play crucial roles in inflammation and its resolution. Understanding their distinct effects on neutrophils, the first responders in the innate immune system, is critical for developing targeted therapeutic strategies for inflammatory diseases.

Effects on Neutrophil Chemotaxis

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical stimulus, is a fundamental process in the inflammatory response. Both this compound and 12-HEPE have been shown to modulate this process, albeit with some conflicting reports for 12-HEPE.

This compound: Experimental evidence suggests that this compound acts as an inhibitor of neutrophil chemotaxis.[1] This inhibitory action helps to reduce the influx of neutrophils into inflamed tissues, thereby preventing excessive inflammation.[1]

12-HEPE: The role of 12-HEPE in neutrophil chemotaxis appears to be more complex and context-dependent. Some studies report that 12-HEPE inhibits neutrophil infiltration, suggesting an anti-inflammatory and pro-resolving function.[2][3] This effect may be indirect, as one study demonstrated that 12-HEPE inhibits the expression of neutrophil chemoattractants CXCL1 and CXCL2 in keratinocytes via the retinoid X receptor α.[2] Conversely, an earlier study identified 12-HETE (a related metabolite derived from arachidonic acid) as a potent chemoattractant for neutrophils, and by extension, 12-HEPE was also suggested to have chemotactic properties.[4] This discrepancy may arise from different experimental models, concentrations of the lipid mediator used, or the specific chemoattractant stimulus present.

Quantitative Data on Neutrophil Chemotaxis
CompoundEffectConcentration for Peak EffectReference
This compoundInhibition of chemotaxisNot specified in available literature[1]
12-HEPEInhibition of neutrophil infiltration1 µ g/administration (in vivo)[3]
12-L-HETEChemotactic response10 µg/ml[4]

Effects on Neutrophil Degranulation and ROS Production

Signaling Pathways

The signaling mechanisms through which this compound and 12-HEPE exert their effects on neutrophils are still under investigation.

This compound: The proposed mechanism for this compound involves binding to a G-protein coupled receptor (GPCR) on the neutrophil surface, which then triggers intracellular signaling cascades that modulate cellular functions like chemotaxis.[1] The specific GPCR, however, has not yet been definitively identified.

12-HEPE: The signaling pathway for 12-HEPE in neutrophils is less clear. As mentioned, one of its anti-inflammatory actions may be indirect, through the retinoid X receptor α in other cell types, leading to a reduction in chemoattractant production.[2] There is also a suggestion of a putative receptor for its precursor, 12(S)-HpEPE, which may lead to the inhibition of pro-inflammatory signaling.[5]

Signaling Pathway Diagrams

11-HEPE_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein Downstream_Signaling Downstream Signaling Cascades G_Protein->Downstream_Signaling Inhibition_Chemotaxis Inhibition of Chemotaxis Downstream_Signaling->Inhibition_Chemotaxis

Proposed signaling pathway for this compound in neutrophils.

12-HEPE_Indirect_Signaling cluster_Keratinocyte Keratinocyte 12-HEPE 12-HEPE RXR_alpha Retinoid X Receptor α 12-HEPE->RXR_alpha Gene_Expression Decreased CXCL1/CXCL2 Gene Expression RXR_alpha->Gene_Expression Chemoattractant_Gradient Reduced Chemoattractant Gradient Gene_Expression->Chemoattractant_Gradient Neutrophil_Infiltration Inhibition of Neutrophil Infiltration Chemoattractant_Gradient->Neutrophil_Infiltration

Indirect mechanism of 12-HEPE on neutrophil infiltration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neutrophil function in response to this compound and 12-HEPE.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant.

Materials:

  • Isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

  • Chemoattractant (e.g., fMLP, LTB4, IL-8)

  • This compound or 12-HEPE

  • Incubator (37°C, 5% CO2)

  • Microscope or plate reader for quantification

Procedure:

  • Place the chemoattractant in the lower chamber of the Boyden apparatus.

  • Pre-incubate isolated neutrophils with various concentrations of this compound, 12-HEPE, or vehicle control.

  • Add the pre-treated neutrophils to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the membrane, fix, and stain the cells.

  • Quantify the number of neutrophils that have migrated to the lower side of the membrane by microscopy or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase using a plate reader.

Chemotaxis_Workflow Isolate_Neutrophils Isolate Human Neutrophils Pre_incubate Pre-incubate with 11/12-HEPE or Vehicle Isolate_Neutrophils->Pre_incubate Boyden_Chamber Add to Upper Chamber of Boyden Apparatus Pre_incubate->Boyden_Chamber Incubate Incubate (37°C, 1-2h) Boyden_Chamber->Incubate Add_Chemoattractant Add Chemoattractant to Lower Chamber Add_Chemoattractant->Boyden_Chamber Quantify Fix, Stain, and Quantify Migrated Cells Incubate->Quantify

Experimental workflow for a neutrophil chemotaxis assay.

Neutrophil Degranulation Assay

This assay quantifies the release of granule contents, such as gelatinase, upon neutrophil activation.

Materials:

  • Isolated human or mouse bone marrow neutrophils

  • Pro-inflammatory stimulus (e.g., PMA, fMLP)

  • This compound or 12-HEPE

  • Fluorophore-conjugated gelatin substrate

  • Fluorescence plate reader

Procedure:

  • Isolate neutrophils from human peripheral blood or mouse bone marrow.

  • Pre-incubate neutrophils with different concentrations of this compound, 12-HEPE, or vehicle control.

  • Stimulate the neutrophils with a pro-inflammatory compound.

  • Collect the supernatant containing the released granule contents.

  • Add the supernatant to a well containing a fluorophore-conjugated gelatin substrate.

  • Measure the fluorescence resulting from the hydrolysis of the gelatin substrate, which is proportional to the amount of gelatinase released.

Neutrophil Reactive Oxygen Species (ROS) Production Assay

This assay measures the "oxidative burst," a key antimicrobial function of neutrophils.

Materials:

  • Isolated human neutrophils

  • Stimulus (e.g., PMA, fMLP)

  • This compound or 12-HEPE

  • ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123 - DHR 123)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Isolate neutrophils from fresh human blood.

  • Pre-incubate the neutrophils with various concentrations of this compound, 12-HEPE, or vehicle control.

  • Add the ROS-sensitive fluorescent probe (e.g., DHR 123) to the cell suspension.

  • Stimulate the neutrophils with an activator like PMA or fMLP.

  • Measure the increase in fluorescence over time using a flow cytometer or a fluorescence plate reader. The fluorescence intensity is proportional to the amount of ROS produced.

Conclusion and Future Directions

The available evidence suggests that both this compound and 12-HEPE can modulate key neutrophil functions, particularly chemotaxis. This compound appears to be an inhibitor of neutrophil migration, while the effect of 12-HEPE may be more complex and dependent on the inflammatory context.

Future research should focus on direct, quantitative comparisons of this compound and 12-HEPE across a range of neutrophil functions, including degranulation and ROS production. Elucidating their specific receptors and downstream signaling pathways in neutrophils will be crucial for understanding their precise mechanisms of action and for the development of novel anti-inflammatory and pro-resolving therapies.

References

A Comparative Guide to 11-HEPE and 15-HEPE in Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression and resolution of inflammatory diseases. Eicosapentaenoic acid (EPA)-derived metabolites, such as 11-hydroxyeicosapentaenoic acid (11-HEPE) and 15-hydroxyeicosapentaenoic acid (15-HEPE), are emerging as important modulators of macrophage function. This guide provides an objective comparison of this compound and 15-HEPE on macrophage polarization, supported by available experimental data and detailed methodologies.

While direct comparative studies are limited, this guide synthesizes the current understanding of their individual effects to provide a valuable resource for researchers investigating their therapeutic potential.

Data Presentation: A Comparative Overview

The following tables summarize the known and expected effects of this compound and 15-HEPE on macrophage polarization based on current literature. It is important to note that much of the data for this compound's direct impact on M1/M2 markers is still under investigation, with its primary described role being the enhancement of phagocytosis.

Table 1: Comparison of Effects on Macrophage M1/M2 Markers

MarkerThis compound Effect15-HEPE EffectRationale
M1 Markers
CD86Likely No significant change or DecreaseLikely Decrease15-HEPE's anti-inflammatory action via PPARγ would likely suppress M1 markers.[1]
iNOS (inducible Nitric Oxide Synthase)Likely No significant change or DecreaseLikely DecreasePPARγ activation is known to inhibit iNOS expression.[2]
TNF-α (Tumor Necrosis Factor-alpha)Likely No significant change or DecreaseLikely DecreasePPARγ activation suppresses the production of pro-inflammatory cytokines like TNF-α.[2][3]
M2 Markers
CD206 (Mannose Receptor)Likely IncreaseLikely Increase15-HEPE's activation of PPARγ is a known driver of M2 polarization and CD206 expression.[2] this compound's pro-resolving functions suggest a shift towards an M2-like phenotype.
Arginase-1 (Arg-1)Likely IncreaseLikely IncreasePPARγ activation strongly induces Arg-1 expression, a hallmark of M2 macrophages.[2]
IL-10 (Interleukin-10)Likely IncreaseLikely IncreaseBoth compounds are expected to promote an anti-inflammatory/pro-resolving phenotype, characterized by IL-10 production.[3][4]

Table 2: Comparison of Effects on Macrophage Function

FunctionThis compound Effect15-HEPE EffectRationale
Phagocytosis/Efferocytosis Enhances Likely EnhancesThis compound is documented to increase the phagocytic capacity of macrophages, a key feature of pro-resolving macrophages.[5] M2 macrophages, promoted by 15-HEPE, are generally characterized by high phagocytic activity.
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Likely DecreasesDecreases 15-HEPE's anti-inflammatory role via PPARγ activation leads to reduced pro-inflammatory cytokine secretion.[1][2] this compound's pro-resolving nature suggests a similar effect.
Anti-inflammatory Cytokine Production (e.g., IL-10) Likely IncreasesIncreases Both molecules are expected to promote a pro-resolving environment characterized by the release of anti-inflammatory cytokines.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound and 15-HEPE on macrophage polarization.

In Vitro Macrophage Polarization

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 and M2 phenotypes.

  • Macrophage Isolation and Differentiation:

    • Euthanize a mouse (e.g., C57BL/6, 6-12 weeks old) by an approved method.

    • Aseptically harvest femurs and tibias.

    • Flush the bone marrow with cold, sterile phosphate-buffered saline (PBS).

    • Centrifuge the cell suspension and resuspend in complete RPMI-1640 medium containing 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

    • Culture the cells for 7 days, with a media change on day 3, to allow for differentiation into bone marrow-derived macrophages (BMDMs).

  • Macrophage Polarization:

    • Plate the differentiated BMDMs at a suitable density (e.g., 1 x 10^6 cells/mL) in 6-well plates.

    • To polarize towards an M1 phenotype , treat the cells with Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.

    • To polarize towards an M2 phenotype , treat the cells with Interleukin-4 (IL-4) (20 ng/mL) for 24 hours.

    • For experimental conditions, treat the cells with different concentrations of this compound or 15-HEPE (e.g., 10 nM - 1 µM) in the presence or absence of polarizing stimuli. A vehicle control (e.g., ethanol) should be included.

Analysis of Macrophage Polarization Markers by qPCR
  • RNA Extraction and cDNA Synthesis:

    • After treatment, lyse the macrophages and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).

    • Normalize the gene expression to a housekeeping gene (e.g., Gapdh or Actb).

Macrophage Phagocytosis/Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf apoptotic cells (efferocytosis), a key pro-resolving function.

  • Preparation of Apoptotic Cells:

    • Induce apoptosis in a suitable cell line (e.g., Jurkat cells) by UV irradiation or treatment with staurosporine.

    • Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red).

  • Efferocytosis Assay:

    • Plate differentiated macrophages in a 96-well plate.

    • Pre-treat the macrophages with this compound, 15-HEPE, or vehicle control for 1 hour.

    • Add the fluorescently labeled apoptotic cells to the macrophages at a ratio of 5:1.

    • Incubate for 2 hours at 37°C.

    • Wash away non-engulfed apoptotic cells.

    • Quantify the fluorescence intensity using a plate reader or visualize and quantify by fluorescence microscopy.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

G cluster_11HEPE This compound Signaling Pathway (Proposed) hepe11 This compound gpc_receptor G-Protein Coupled Receptor (GPCR) (Receptor unknown) hepe11->gpc_receptor Binds downstream Downstream Signaling (e.g., cAMP, PKA) gpc_receptor->downstream Activates phagocytosis Enhanced Phagocytosis/ Efferocytosis downstream->phagocytosis Leads to

Caption: Proposed signaling pathway for this compound in macrophages.

G cluster_15HEPE 15-HEPE Signaling Pathway hepe15 15-HEPE pparg PPARγ hepe15->pparg Activates ppre PPRE (PPAR Response Element) pparg->ppre Binds to m1_inhibition Decreased M1 Gene Expression (e.g., iNOS, TNF-α) pparg->m1_inhibition Inhibits NF-κB rxr RXR rxr->ppre Forms heterodimer with PPARγ m2_genes Increased M2 Gene Expression (e.g., Arg-1, CD206) ppre->m2_genes

Caption: 15-HEPE signaling through the PPARγ pathway in macrophages.

Experimental Workflow

G cluster_workflow Experimental Workflow for Macrophage Polarization Analysis start Isolate & Differentiate Bone Marrow Cells to Macrophages treatment Treat Macrophages with: - Vehicle Control - this compound - 15-HEPE - M1 Stimuli (LPS + IFN-γ) - M2 Stimuli (IL-4) start->treatment analysis Analyze Macrophage Phenotype & Function treatment->analysis qpcr qPCR: M1/M2 Gene Expression analysis->qpcr flow Flow Cytometry: Surface Marker Expression (CD86, CD206) analysis->flow elisa ELISA: Cytokine Secretion (TNF-α, IL-10) analysis->elisa phago Functional Assay: Phagocytosis/Efferocytosis analysis->phago

Caption: Workflow for comparing this compound and 15-HEPE effects.

Conclusion

Current evidence suggests that this compound and 15-HEPE, both metabolites of EPA, play distinct yet complementary roles in the resolution of inflammation through their actions on macrophages. This compound appears to be a potent enhancer of macrophage phagocytic function, a critical process for clearing apoptotic cells and debris. 15-HEPE, on the other hand, is strongly linked to the activation of the PPARγ pathway, driving macrophages towards an anti-inflammatory M2 phenotype.

Further head-to-head comparative studies are necessary to fully elucidate the quantitative differences in their effects on macrophage polarization and to determine their specific therapeutic potentials. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

A Comparative Guide to the Biological Activities of 11-HEPE and Resolvins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 11-hydroxyeicosapentaenoic acid (11-HEPE) and the well-characterized family of specialized pro-resolving mediators (SPMs), the resolvins. While both are metabolites of the omega-3 fatty acid eicosapentaenoic acid (EPA), the current understanding of their biological roles and potency differs significantly. This document aims to objectively present the available experimental data, highlight knowledge gaps, and provide detailed methodologies for studying these lipid mediators.

Executive Summary

Resolvins, particularly the E-series (RvE) and D-series (RvD), are potent, well-characterized lipid mediators that actively promote the resolution of inflammation. Their biological activities, including potent anti-inflammatory effects, specific receptor engagement, and defined signaling pathways, are supported by extensive quantitative data. They exert their effects in the pico- to nanomolar range.

In contrast, this compound is a lesser-studied EPA metabolite. While some evidence suggests potential involvement in inflammatory processes, its specific biological functions, potency, and mechanisms of action remain largely uncharacterized. There is a notable lack of quantitative data, identified specific receptors, and established signaling pathways for this compound, making a direct potency comparison with resolvins challenging at present.

Quantitative Data Comparison

The following table summarizes the quantitative data for the biological activities of representative resolvins. Due to a lack of available research, comparable quantitative data for this compound is not available.

MediatorBiological ActivityAssayTarget/Cell TypePotency (EC50 / IC50 / Kd)
Resolvin E1 (RvE1) Inhibition of Neutrophil InfiltrationIn vivo mouse peritonitisMouse~1 ng/mouse
Inhibition of TNF-α-induced NF-κB activationChemR23-transfected cellsHumanEC50: ~1.0 nM
Binding to ChemR23CHO cells overexpressing ChemR23HumanKd: 11.3 ± 5.4 nM[1]
Binding to BLT1CHO cells overexpressing BLT1HumanKd: 48.3 nM[1]
Enhancement of Macrophage PhagocytosisIn vitro phagocytosis of zymosanHuman MacrophagesEffective at 0.01–100 nM[1]
Resolvin D1 (RvD1) Inhibition of IL-6 and MCP-1 secretionCo-culture of human adipocytes and macrophagesHumanEffective at 10-500 nM[2]
Binding to GPR32Transfected cellsHumanBinds specifically
Binding to ALX/FPR2Transfected cellsHumanBinds specifically
Enhancement of Macrophage PhagocytosisIn vitro phagocytosis of zymosan and apoptotic PMNsHuman MacrophagesEffective at 0.1-1.0 nM[3]
Resolvin D2 (RvD2) Binding to GPR18Recombinant GPR18HumanKd: ~10 nM[4]
Inhibition of pro-inflammatory cytokine secretionLPS-stimulated human monocytesHumanEffective at ~1 µM[5][6]
This compound Various--Data not available

Biological Activities and Mechanisms of Action

Resolvins: Potent Regulators of Inflammation Resolution

Resolvins are a family of SPMs that are actively biosynthesized during the resolution phase of inflammation. They play a crucial role in orchestrating the return to tissue homeostasis. Their primary functions include:

  • Inhibition of Leukocyte Infiltration: Resolvins potently inhibit the recruitment and transmigration of neutrophils to sites of inflammation.[7]

  • Stimulation of Efferocytosis: They enhance the clearance of apoptotic neutrophils and cellular debris by macrophages, a critical step in resolving inflammation.[3]

  • Modulation of Cytokine Production: Resolvins suppress the production of pro-inflammatory cytokines and chemokines while promoting the release of anti-inflammatory mediators.[5][6]

These actions are mediated through the activation of specific G protein-coupled receptors (GPCRs). For instance, RvE1 signals through ChemR23 and BLT1, while RvD1 and other D-series resolvins interact with GPR32 and ALX/FPR2.[8] This receptor-mediated signaling activates downstream pathways that ultimately lead to the observed pro-resolving effects.

This compound: An Enigmatic Metabolite

The biological role of this compound is currently not well-defined. While it is detected in biological systems, often as part of a larger panel of lipid mediators, specific functional data for this compound alone is scarce.[9]

  • Hypothesized Anti-inflammatory Role: Based on the activities of other HEPE isomers, it is hypothesized that this compound may possess anti-inflammatory and pro-resolving properties, such as inhibiting neutrophil infiltration and enhancing macrophage phagocytosis.[9] However, direct experimental evidence and quantitative data to support these hypotheses are lacking.

  • Receptor and Signaling: A specific receptor for this compound has not yet been identified. It is speculated that it may interact with orphan GPCRs or nuclear receptors like peroxisome proliferator-activated receptors (PPARs), but this remains to be experimentally validated.[9]

Signaling Pathways

Resolvin Signaling Pathways

The signaling pathways for resolvins are well-documented and involve the activation of several downstream effectors that modulate inflammatory responses.

Resolvin_E1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RvE1 Resolvin E1 ChemR23 ChemR23 RvE1->ChemR23 BLT1 BLT1 RvE1->BLT1 G_protein_i Gαi/o ChemR23->G_protein_i Anti_inflammatory_effects Anti-inflammatory Effects (e.g., ↓Neutrophil Migration) BLT1->Anti_inflammatory_effects Inhibits LTB4 signaling ERK_Activation ERK Activation G_protein_i->ERK_Activation Akt_Activation Akt Activation G_protein_i->Akt_Activation NFkB_Inhibition NF-κB Inhibition ERK_Activation->NFkB_Inhibition Pro_resolving_effects Pro-resolving Effects (e.g., ↑Phagocytosis) Akt_Activation->Pro_resolving_effects

Established signaling pathway of Resolvin E1 (RvE1).

Resolvin_D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RvD1 Resolvin D1 GPR32 GPR32 RvD1->GPR32 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 Downstream_Signaling Downstream Signaling (e.g., p-ERK, p-CREB) GPR32->Downstream_Signaling ALX_FPR2->Downstream_Signaling Pro_resolving_actions Pro-resolving Actions (↑Phagocytosis, ↓Cytokines) Downstream_Signaling->Pro_resolving_actions

Established signaling pathway of Resolvin D1 (RvD1).
Hypothesized this compound Signaling Pathway

The signaling pathway for this compound is currently speculative and based on the mechanisms of other related lipid mediators.

Hypothesized_11HEPE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HEPE11 This compound Putative_GPCR Putative GPCR (Orphan Receptor?) HEPE11->Putative_GPCR Intracellular_Signaling Intracellular Signaling (e.g., ↓NF-κB, ↑cAMP) Putative_GPCR->Intracellular_Signaling Hypothesized_Effects Hypothesized Effects (↓Neutrophil Infiltration, ↑Macrophage Phagocytosis) Intracellular_Signaling->Hypothesized_Effects

Hypothesized signaling pathway for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of these lipid mediators.

Protocol 1: Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • Resolvin E1 or this compound

  • Chemoattractant (e.g., fMLP or LTB4)

  • Transwell inserts (3 µm pore size)

  • 24-well plate

  • Assay buffer (e.g., HBSS with 0.1% BSA)

Procedure:

  • Isolate human neutrophils using density gradient centrifugation.

  • Resuspend neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubate neutrophils with various concentrations of the test compound (e.g., 0.1-100 nM for RvE1) or vehicle control for 15 minutes at 37°C.

  • Add 600 µL of assay buffer containing the chemoattractant to the lower wells of the 24-well plate.

  • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).

  • Calculate the percentage of inhibition of migration compared to the vehicle control.

Neutrophil_Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Preincubate Pre-incubate Neutrophils with Test Compound Isolate_Neutrophils->Preincubate Add_Neutrophils Add Neutrophils to Upper Chamber (Transwell) Preincubate->Add_Neutrophils Prepare_Chemoattractant Prepare Chemoattractant in Lower Chamber Incubate Incubate at 37°C Add_Neutrophils->Incubate Quantify_Migration Quantify Migrated Cells in Lower Chamber Incubate->Quantify_Migration Calculate_Inhibition Calculate % Inhibition Quantify_Migration->Calculate_Inhibition

Workflow for Neutrophil Chemotaxis Assay.
Protocol 2: Macrophage Phagocytosis Assay

This assay quantifies the effect of a compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).

Materials:

  • Human monocyte-derived macrophages (MDMs)

  • Resolvin D1 or this compound

  • Human neutrophils for apoptosis induction

  • Fluorescent dye (e.g., Calcein AM or CFSE)

  • Reagent to induce apoptosis (e.g., staurosporine (B1682477) or UV irradiation)

  • 24-well plate

  • Assay buffer

Procedure:

  • Differentiate human monocytes into macrophages in a 24-well plate.

  • Induce apoptosis in a separate population of human neutrophils and label them with a fluorescent dye.

  • Pre-treat the macrophage cultures with various concentrations of the test compound (e.g., 0.1-10 nM for RvD1) or vehicle control for 15 minutes at 37°C.[3]

  • Add the fluorescently labeled apoptotic neutrophils to the macrophage cultures at a ratio of approximately 5:1 (apoptotic cells to macrophages).[3]

  • Co-incubate for 60 minutes at 37°C to allow for phagocytosis.[3]

  • Gently wash the wells to remove non-ingested apoptotic cells.

  • Quantify the fluorescence of ingested cells using a plate reader or by flow cytometry.

  • Calculate the phagocytic index or the percentage increase in phagocytosis compared to the vehicle control.

Conclusion

The comparison between this compound and resolvins highlights a significant disparity in the current state of scientific knowledge. Resolvins are well-established, potent pro-resolving mediators with a wealth of quantitative data supporting their biological functions and clearly defined mechanisms of action. In contrast, this compound remains a molecule of interest with hypothesized functions that require substantial experimental validation. Future research is needed to isolate the specific biological activities of this compound, identify its receptor(s), and elucidate its signaling pathways to determine its physiological relevance and therapeutic potential. For researchers and drug development professionals seeking to modulate the resolution of inflammation, resolvins represent a well-characterized and potent class of molecules.

References

Validating the Anti-Inflammatory Effects of 11-HEPE: A Comparative Guide Using COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological effects of 11-hydroxyeicosapentaenoic acid (11-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), with a specific focus on the use of cyclooxygenase-2 (COX-2) inhibitors. Given that the biological activities of this compound are still under investigation, this document outlines a potential experimental approach to elucidate its signaling pathways and anti-inflammatory properties by comparing its effects in the presence and absence of a selective COX-2 inhibitor.

Introduction

This compound is an oxygenated metabolite of EPA, and its formation can occur through several enzymatic pathways, including the action of cyclooxygenase (COX) enzymes.[1] While other HEPE isomers have been more extensively studied for their roles in inflammation and its resolution, the specific functions of this compound remain largely uncharacterized.[2] COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4] Selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), specifically block the activity of this enzyme.[3] By utilizing a COX-2 inhibitor, researchers can investigate whether the effects of exogenously supplied this compound are independent of the COX-2 pathway, thereby helping to validate its direct biological activities.

Data Presentation: Hypothetical Comparative Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments designed to validate the effects of this compound using a COX-2 inhibitor. These tables are for illustrative purposes and are intended to guide the design of future experiments.

Table 1: Effect of this compound and a COX-2 Inhibitor on Pro-Inflammatory Cytokine Production in Macrophages

Treatment GroupTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control (Vehicle)1500 ± 1202000 ± 150
This compound (1 µM)800 ± 751100 ± 90
COX-2 Inhibitor (10 µM)1450 ± 1101900 ± 140
This compound (1 µM) + COX-2 Inhibitor (10 µM)850 ± 801150 ± 95

This hypothetical data suggests that this compound's ability to reduce TNF-α and IL-6 production is not significantly affected by the presence of a COX-2 inhibitor, indicating a mechanism of action independent of the COX-2 pathway.

Table 2: Effect of this compound and a COX-2 Inhibitor on Neutrophil Chemotaxis

Treatment GroupNeutrophil Migration (Fold Change)
Control (Vehicle)1.00 ± 0.05
This compound (1 µM)0.45 ± 0.04
COX-2 Inhibitor (10 µM)0.95 ± 0.06
This compound (1 µM) + COX-2 Inhibitor (10 µM)0.48 ± 0.05

This hypothetical data illustrates that this compound inhibits neutrophil chemotaxis, and this effect is maintained even when the COX-2 pathway is blocked, suggesting a direct effect of this compound on neutrophil function.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the effects of this compound in the context of COX-2 inhibition.

Cell Culture and Treatment
  • Cell Line: Murine RAW 264.7 macrophages or primary human monocyte-derived macrophages.

  • Culture Conditions: Cells are to be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with a selective COX-2 inhibitor (e.g., celecoxib, 10 µM) or vehicle for 1 hour.

    • Treat cells with this compound (1 µM) or vehicle.

    • After 30 minutes, stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.

    • Incubate for a specified period (e.g., 6 hours for cytokine analysis).

Cytokine Analysis by ELISA
  • Objective: To quantify the production of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Neutrophil Chemotaxis Assay
  • Objective: To assess the effect of this compound on the migration of neutrophils towards a chemoattractant.

  • Procedure:

    • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

    • Use a transwell migration assay system (e.g., Corning Transwell with 3 µm pore size).

    • In the lower chamber, add a chemoattractant such as leukotriene B4 (LTB4) or fMLP.

    • In the upper chamber, add the isolated neutrophils that have been pre-treated with this compound (1 µM), a COX-2 inhibitor (10 µM), both, or vehicle for 30 minutes.

    • Incubate the plate at 37°C for 1-2 hours.

    • Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and the experimental workflow.

G Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates NF_kB_Inhibition Inhibition of NF-κB Pathway PKA->NF_kB_Inhibition Gene_Transcription Decreased Pro-inflammatory Gene Transcription NF_kB_Inhibition->Gene_Transcription

Caption: Hypothesized this compound signaling pathway independent of COX-2.

G Experimental Workflow for Validating this compound Effects Start Start Cell_Culture Culture Macrophages or Isolate Neutrophils Start->Cell_Culture Pre_treatment Pre-treat with COX-2 Inhibitor or Vehicle Cell_Culture->Pre_treatment Treatment Treat with this compound or Vehicle Pre_treatment->Treatment Stimulation Stimulate with LPS (for macrophages) Treatment->Stimulation Incubation Incubate Stimulation->Incubation Assay Select Assay Incubation->Assay ELISA Cytokine Analysis (ELISA) Assay->ELISA Cytokine Measurement Chemotaxis Neutrophil Chemotaxis Assay Assay->Chemotaxis Neutrophil Migration Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis Chemotaxis->Data_Analysis Conclusion Conclusion on This compound's Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound effects.

Conclusion

The validation of this compound's biological effects through the use of COX-2 inhibitors provides a robust method for dissecting its mechanism of action. By demonstrating that this compound's anti-inflammatory properties persist in the presence of a COX-2 inhibitor, researchers can provide strong evidence for a direct signaling pathway, independent of the cyclooxygenase system. This approach is crucial for establishing this compound as a potential therapeutic agent for inflammatory diseases and for guiding future drug development efforts. The experimental framework and hypothetical data presented in this guide offer a clear path for scientists to investigate and validate the intriguing potential of this EPA-derived metabolite.

References

11-HEPE Levels in COX-2 Knockout Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 11-hydroxyeicosapentaenoic acid (11-HEPE) levels in wild-type versus cyclooxygenase-2 (COX-2) knockout animal models. It is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and the therapeutic potential of lipid mediators. This document outlines the distinct biosynthetic pathways of this compound and COX-2-derived prostaglandins (B1171923), details relevant experimental methodologies, and presents expected comparative data based on current biochemical understanding.

Introduction

This compound is an omega-3 fatty acid-derived lipid mediator with emerging roles in the resolution of inflammation[1]. It is a metabolite of eicosapentaenoic acid (EPA) and belongs to the family of specialized pro-resolving mediators (SPMs) that are crucial for returning inflamed tissues to homeostasis[1][2]. In contrast, COX-2 is a key enzyme in the metabolism of arachidonic acid (AA), a different polyunsaturated fatty acid, leading to the production of pro-inflammatory prostaglandins (PGs)[3][4]. Understanding the interplay, or lack thereof, between these pathways is critical for developing targeted anti-inflammatory therapies. This guide explores the direct impact of COX-2 deletion on this compound levels.

Comparison of this compound Levels

Based on the distinct biosynthetic pathways, it is anticipated that the genetic knockout of COX-2 will not directly impact the endogenous levels of this compound. This compound is synthesized from EPA by lipoxygenases (LOX) and cytochrome P450 (CYP450) enzymes[1]. COX-2, on the other hand, primarily utilizes arachidonic acid to produce prostaglandins[3][4]. Therefore, a direct comparison is expected to show no significant difference in basal this compound levels between wild-type and COX-2 knockout animals. However, indirect effects on the overall inflammatory environment due to the absence of COX-2-derived prostaglandins could potentially modulate the expression or activity of enzymes in the this compound pathway under specific inflammatory conditions.

Table 1: Expected Comparison of this compound Levels in Wild-Type vs. COX-2 Knockout Mice

Animal ModelTissue TypeExpected this compound Levels (ng/g tissue)Fold Change (KO vs. WT)
Wild-Type (WT)Peritoneal LavageBaseline-
COX-2 Knockout (KO)Peritoneal LavageNo significant change~1.0
Wild-Type (WT)SpleenBaseline-
COX-2 Knockout (KO)SpleenNo significant change~1.0
Wild-Type (WT)LiverBaseline-
COX-2 Knockout (KO)LiverNo significant change~1.0

Note: The values in this table are hypothetical and serve to illustrate the expected outcome based on known biochemical pathways. Actual concentrations can vary based on experimental conditions.

Signaling Pathways

The biosynthesis of this compound and COX-2-derived prostaglandins originate from different precursor fatty acids and involve distinct enzymatic pathways.

Biosynthetic Pathways of this compound and Prostaglandins PL Membrane Phospholipids PLA2 cPLA2 PL->PLA2 Liberation EPA Eicosapentaenoic Acid (EPA) PLA2->EPA AA Arachidonic Acid (AA) PLA2->AA LOX LOX EPA->LOX CYP450 CYP450 EPA->CYP450 COX2 COX-2 AA->COX2 HEPE This compound LOX->HEPE Metabolism CYP450->HEPE Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Metabolism Experimental Workflow start Start gen_mice Generate WT and COX-2 KO Mice start->gen_mice induce_inflammation Induce Inflammatory Response (Optional, e.g., Zymosan) gen_mice->induce_inflammation collect_tissue Collect Tissues (e.g., Spleen, Peritoneal Lavage) induce_inflammation->collect_tissue snap_freeze Snap-freeze in Liquid N2 and Store at -80°C collect_tissue->snap_freeze sample_prep Sample Preparation (Homogenization, SPE) snap_freeze->sample_prep lcms LC-MS/MS Analysis of this compound sample_prep->lcms data_analysis Data Analysis and Comparison lcms->data_analysis end End data_analysis->end

References

A Comparative In Vivo Analysis of 11-HEPE and its Precursor, EPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo activities of 11-hydroxyeicosapentaenoic acid (11-HEPE) and its metabolic precursor, eicosapentaenoic acid (EPA). While EPA is a well-studied omega-3 fatty acid with established therapeutic benefits, direct comparative in vivo data on the specific biological actions of its metabolite, this compound, are still emerging. This document synthesizes the current experimental data, focusing on the conversion of EPA to this compound, the effects of EPA supplementation on endogenous this compound levels, and the established in vivo effects of EPA. Methodologies for key experiments are provided to support further investigation into the distinct roles of these molecules.

In Vivo Relationship and Effects: EPA as a Pro-Drug for Bioactive Metabolites

Eicosapentaenoic acid (EPA) is a pleiotropic molecule with a wide range of biological effects, largely attributed to its role as a precursor for a variety of bioactive lipid mediators.[1] One such class of metabolites is the hydroxyeicosapentaenoic acids (HEPEs), including this compound. The biological activities of EPA are often mediated by its conversion into these more specialized molecules.[1]

While direct in vivo comparative studies on the anti-inflammatory effects of this compound are limited, research on its formation from EPA is more established.[2][3] Dietary supplementation with EPA has been shown to significantly increase the in vivo levels of its downstream metabolites, including this compound.[3][4] This suggests that a primary in vivo function of EPA is to serve as a substrate for the endogenous production of more potent signaling molecules like this compound.

The conversion of EPA to this compound is not a singular pathway but is catalyzed by at least three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1] The contribution of each pathway can vary depending on the tissue, cell type, and inflammatory context.[3]

EPA_to_11HEPE_Pathway cluster_0 Biosynthesis of this compound from EPA EPA Eicosapentaenoic Acid (EPA)

Figure 1: Enzymatic pathways for the conversion of EPA to this compound.

Quantitative Data: EPA Supplementation and this compound Levels

The most direct quantitative comparison currently available from in vivo studies is the effect of EPA supplementation on the resulting tissue levels of this compound. The following table summarizes findings from a study in female C57BL/6J mice fed a high-fat diet supplemented with EPA for 13 weeks.

AnalyteFold Increase with EPA Supplementation (compared to control or high-fat diet)Reference
This compound 15 - 107-fold [3][4]
5-HEPE15 - 107-fold[3][4]
9-HEPE15 - 107-fold[3][4]
15-HEPE15 - 107-fold[3][4]
8-HEPE55-fold (compared to high-fat diet)[3][4]

This substantial increase demonstrates a clear precursor-product relationship in vivo. While this data does not delineate the specific functions of this compound, it confirms that dietary EPA is a robust method for increasing its endogenous production.

Established In Vivo Effects of EPA

EPA itself has a multitude of well-documented in vivo effects that may be, in part, mediated by its conversion to this compound and other metabolites. These effects include:

  • Anti-inflammatory actions: EPA competes with arachidonic acid (AA) for enzymatic conversion, leading to the production of less inflammatory eicosanoids.[5]

  • Cardiovascular benefits: EPA has been shown to reduce triglyceride levels and the size of atherosclerotic plaques.[6]

  • Metabolic regulation: It can improve glucose homeostasis and reduce fat mass accumulation.[4]

The precise signaling pathways modulated by this compound are not yet fully elucidated.[2] However, based on the known mechanisms of other EPA-derived lipid mediators, several pathways are likely involved. The following diagram illustrates a generalized inflammatory signaling cascade and potential points of intervention for anti-inflammatory compounds like EPA and its derivatives.

Inflammatory_Signaling_Pathway

Figure 2: Generalized inflammatory signaling cascade.

Experimental Protocols

To facilitate further research into the comparative in vivo effects of this compound and EPA, detailed protocols for standard in vivo inflammation models and lipid analysis are provided below.

Zymosan-Induced Peritonitis Model

This model is widely used to study acute inflammation and its resolution.

  • Animal Model: Male FVB or C57BL/6 mice, 8-10 weeks old.

  • Induction of Peritonitis: Aseptically inject 1 ml of zymosan A (1 mg/ml in sterile saline) intraperitoneally (i.p.).

  • Test Article Administration: Administer this compound, EPA, or vehicle control (e.g., saline with 0.1% ethanol) via intravenous (i.v.) or i.p. injection at a specified time point before or after zymosan challenge.

  • Exudate Collection: At desired time points (e.g., 4, 12, 24 hours post-zymosan), euthanize mice and collect peritoneal exudates by washing the peritoneal cavity with 5 ml of sterile phosphate-buffered saline (PBS) containing 3 mM EDTA.

  • Cellular Analysis: Determine the total leukocyte count using a hemocytometer. Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (neutrophils, macrophages).

  • Mediator Analysis: Centrifuge the lavage fluid to pellet cells. The supernatant can be stored at -80°C for subsequent analysis of cytokines, chemokines, and lipid mediators by ELISA or LC-MS/MS.

Lipid Extraction and Quantification by LC-MS/MS

The gold standard for quantifying this compound and other oxylipins in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Sample Preparation: To 500 µL of plasma or tissue homogenate, add an antioxidant solution (e.g., butylated hydroxytoluene) and an internal standard mixture containing deuterated analogs of the lipids of interest.

  • Solid-Phase Extraction (SPE): Acidify the sample and perform solid-phase extraction using a C18 SPE cartridge to isolate the lipids. Wash the cartridge to remove impurities and elute the lipids with methyl formate (B1220265) or another suitable organic solvent.

  • LC Separation: Dry the eluate under nitrogen, reconstitute in a mobile phase-compatible solvent, and inject it into a reverse-phase C18 liquid chromatography column. Separate the lipids using a gradient of mobile phases (e.g., water/acetonitrile/acetic acid).

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other target lipids.

  • Quantification: Generate a standard curve using authentic standards of each analyte. Quantify the endogenous levels of this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow

Figure 3: A typical experimental workflow for studying this compound in vivo.

Conclusion

The study of this compound in vivo is a burgeoning field. While direct comparisons with its precursor EPA are currently limited, the available evidence strongly supports the role of EPA as a pro-drug that fuels the endogenous synthesis of this compound and other bioactive lipid mediators.[3] Future research employing the methodologies outlined in this guide will be critical in delineating the specific in vivo functions of this compound and determining its potential as a therapeutic agent, distinct from or complementary to EPA.

References

A Comparative Guide to 11-HEPE and Arachidonic Acid-Derived Mediators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid mediators, the well-characterized family of arachidonic acid (AA) derivatives, including prostaglandins (B1171923) and leukotrienes, has long been a focal point for researchers in inflammation and drug development. However, emerging evidence is shedding light on the biological activities of metabolites derived from omega-3 fatty acids, such as 11-hydroxy-12,13-epoxy-9,14-octadecadienoic acid (11-HEPE), a metabolite of eicosapentaenoic acid (EPA). This guide provides a comparative analysis of this compound and AA-derived mediators, presenting available experimental data, outlining key experimental protocols, and visualizing the complex signaling pathways involved.

Biosynthesis and Signaling Pathways

Both this compound and arachidonic acid-derived mediators are synthesized from 20-carbon polyunsaturated fatty acids through the action of three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[1][2] However, the precursors and the resulting mediators exhibit distinct biological effects. Arachidonic acid, an omega-6 fatty acid, is a precursor to potent pro-inflammatory molecules.[3][4] In contrast, EPA, an omega-3 fatty acid, can compete with arachidonic acid for the same enzymes, leading to the production of mediators that are often less inflammatory or even anti-inflammatory.[1][4]

The precise biological functions of this compound are still under investigation, with much of the current data being observational.[1][5] It is considered a member of the specialized pro-resolving mediators (SPMs) family, which are known for their role in the resolution of inflammation.[6][7]

Signaling Pathway for Arachidonic Acid-Derived Mediators

The metabolism of arachidonic acid by COX enzymes leads to the production of prostaglandins and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins.[3][8] These mediators play crucial roles in inflammation, pain, fever, and platelet aggregation.[3][8][9]

Arachidonic Acid Signaling Pathway AA Arachidonic Acid COX COX-1/2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs EETs EETs CYP450->EETs Inflammation Pro-inflammatory Effects PGs->Inflammation LTs->Inflammation

Arachidonic Acid Signaling Pathway.
Putative Signaling Pathway for this compound

This compound is formed from its precursor, EPA, through similar enzymatic pathways.[1][10] While less potent in inducing inflammation compared to AA-derived mediators, the specific signaling cascade of this compound is an active area of research. Its anti-inflammatory properties are implied, and its levels have been correlated with disease activity in psoriatic arthritis.[1]

11_HEPE_Signaling_Pathway EPA Eicosapentaenoic Acid (EPA) COX COX EPA->COX LOX LOX EPA->LOX CYP450 CYP450 EPA->CYP450 HEPE_11 This compound COX->HEPE_11 LOX->HEPE_11 CYP450->HEPE_11 Anti_Inflammatory Anti-inflammatory / Pro-resolving Effects HEPE_11->Anti_Inflammatory

This compound Biosynthesis Pathway.

Comparative Biological Activity

Direct quantitative comparisons of the biological potency of this compound and specific AA-derived mediators are limited in the current literature.[5] However, the general principle is that EPA competes with AA for metabolism by COX and LOX enzymes, resulting in the production of less potent inflammatory mediators.[1] For example, leukotriene B5 (LTB5), derived from EPA, is significantly less potent as a chemoattractant for neutrophils compared to leukotriene B4 (LTB4), which is derived from AA.[11]

Mediator ClassPrecursorKey EnzymesGeneral Biological Effect
Prostaglandins (e.g., PGE2) Arachidonic Acid (AA)COX-1, COX-2Potent pro-inflammatory, pyretic, and pain-sensitizing effects.[3][9]
Leukotrienes (e.g., LTB4) Arachidonic Acid (AA)5-LOXPotent chemoattractant for leukocytes, pro-inflammatory.[3][11]
This compound Eicosapentaenoic Acid (EPA)COX, LOX, CYP450Implied anti-inflammatory and pro-resolving properties; research is ongoing.[1][7]

Experimental Protocols

Accurate quantification and comparison of lipid mediators require robust experimental protocols. The following outlines a general workflow for the extraction and analysis of this compound and AA-derived mediators from biological samples.

Lipid Mediator Extraction from Plasma/Serum

Objective: To isolate lipid mediators from biological fluids for subsequent analysis.

  • Sample Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma and store at -80°C to prevent degradation.[6]

  • Internal Standard Spiking: Thaw samples on ice and add a known amount of a deuterated internal standard (e.g., d8-5-HETE, d5-RvD2) to correct for sample loss and matrix effects.[6]

  • Protein Precipitation: Add 2-4 volumes of cold methanol (B129727) to precipitate proteins and incubate at -20°C for at least 30 minutes.[6]

  • Centrifugation: Pellet the precipitated proteins by centrifuging at high speed (e.g., 10,000 x g) at 4°C.[6]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol).[6]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[6]

Lipid_Mediator_Extraction_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Internal Standards Start->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (C18) Centrifuge->SPE Evaporate Solvent Evaporation SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Workflow for Lipid Mediator Extraction.
Quantification by LC-MS/MS

Objective: To accurately measure the concentration of lipid mediators.

  • Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Employ a reverse-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).[7][12]

  • Mass Spectrometry Detection: Couple the HPLC/UHPLC system to a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[7]

  • Data Analysis: Generate a standard curve using known concentrations of each analyte. Quantify the amount of each mediator in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.[7]

In Vitro Assessment of Anti-inflammatory Activity

Objective: To evaluate the ability of a compound to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: Culture a suitable cell line, such as macrophages (e.g., RAW 264.7 or THP-1), in the appropriate media.[7]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.[7]

  • Quantification of Cytokines: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[7]

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the half-maximal inhibitory concentration (IC50) value.[7]

Conclusion

The study of arachidonic acid-derived mediators has provided profound insights into the mechanisms of inflammation and has led to the development of numerous successful therapeutics. While research into this compound is still in its nascent stages, it represents a promising area of investigation within the broader field of specialized pro-resolving mediators. The competition between omega-6 and omega-3 fatty acid metabolic pathways underscores the delicate balance in the regulation of inflammation. As more quantitative data on the biological activities of this compound and other EPA-derived mediators become available, a clearer picture of their therapeutic potential will emerge, potentially paving the way for novel anti-inflammatory and pro-resolving therapies.

References

Navigating the Uncharted Territory of 11-HEPE: A Guide to Receptor Binding Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to understand the biological roles of lipid mediators like 11-hydroxy-7,9,13-eicosatrienoic acid (11-HEPE) is a frontier of discovery. A crucial step in this journey is the identification and validation of its specific receptors. While a definitive receptor for this compound remains to be identified, this guide provides a comprehensive framework for the validation of putative this compound receptor binding assays, drawing upon established principles for similar bioactive lipids.

As of late 2025, the scientific community has not yet pinpointed a specific high-affinity receptor for this compound. It is hypothesized that this compound, a metabolite of eicosapentaenoic acid (EPA), may exert its effects through G protein-coupled receptors (GPCRs) or nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), similar to other specialized pro-resolving mediators (SPMs). This guide, therefore, serves as a proactive resource, outlining the rigorous validation process that should be undertaken once a candidate receptor is identified.

Hypothetical Signaling Pathway of this compound

The signaling cascade of this compound is currently a subject of scientific exploration. Based on the actions of related lipid mediators, a putative signaling pathway can be proposed. Upon binding to a cognate receptor, this compound may trigger intracellular signaling cascades that modulate cellular responses, contributing to the resolution of inflammation.

Hypothesized this compound Signaling Pathway This compound This compound Candidate Receptor (GPCR or Nuclear) Candidate Receptor (GPCR or Nuclear) This compound->Candidate Receptor (GPCR or Nuclear) Binding Intracellular Signaling Cascades Intracellular Signaling Cascades Candidate Receptor (GPCR or Nuclear)->Intracellular Signaling Cascades Activation Cellular Responses Cellular Responses Intracellular Signaling Cascades->Cellular Responses Modulation

Caption: A hypothesized signaling pathway for this compound.

A Roadmap to Validation: Experimental Workflow

The validation of a novel receptor binding assay is a multi-step process designed to ensure the assay is specific, sensitive, and reproducible. The following workflow outlines the critical stages, from initial assay development to comprehensive validation.

Receptor Binding Assay Validation Workflow cluster_0 Assay Development cluster_1 Assay Validation cluster_2 Data Analysis and Interpretation A Receptor Preparation (Membranes or Whole Cells) B Radioligand Selection and Characterization A->B C Assay Buffer and Condition Optimization B->C D Saturation Binding Assay C->D E Competitive Binding Assay C->E G Determination of Kd and Bmax D->G F Specificity and Selectivity E->F H Determination of Ki and IC50 E->H I Statistical Analysis G->I H->I

Caption: A generalized workflow for the validation of a receptor binding assay.

Key Experimental Protocols

The foundation of a robust receptor binding assay lies in meticulously executed experiments. Below are detailed protocols for two cornerstone assays: saturation and competitive binding.

Saturation Binding Assay Protocol

This assay is crucial for determining the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.

1. Receptor Preparation:

  • Prepare cell membranes or whole cells expressing the candidate this compound receptor.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Setup:

  • In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB) for each concentration of the radiolabeled this compound analog.

  • A typical experiment includes 8-12 concentrations of the radioligand, spanning a range from approximately 0.1 to 10 times the expected Kd.

3. Incubation:

  • For "Total Binding" wells, add the assay buffer, the receptor preparation, and the varying concentrations of the radioligand.

  • For "NSB" wells, add a high concentration (e.g., 1000-fold excess) of unlabeled this compound before adding the radioligand.

  • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Competitive Binding Assay Protocol

This assay is used to determine the affinity (Ki) of unlabeled compounds, such as this compound itself or potential drug candidates, by measuring their ability to compete with a radioligand for binding to the receptor.

1. Assay Setup:

  • Use a fixed, single concentration of the radiolabeled ligand (ideally at or below its Kd value determined from the saturation assay).

  • Prepare serial dilutions of the unlabeled competitor compound (e.g., this compound or other test compounds).

2. Incubation:

  • In a 96-well plate, set up wells for "Total Binding" (radioligand and receptor only), "NSB" (radioligand, receptor, and a high concentration of unlabeled ligand), and wells with the radioligand, receptor, and the serially diluted competitor.

  • Incubate the plate under the same conditions as the saturation assay to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Follow the same filtration and radioactivity counting steps as described for the saturation binding assay.

4. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation for Comparative Analysis

A key aspect of validating a new assay is comparing its performance with established standards or across different experimental conditions. The following tables illustrate how quantitative data from binding assays should be structured for clear comparison.

Table 1: Comparison of Saturation Binding Parameters for a Candidate this compound Receptor

RadioligandReceptor SourceKd (nM)Bmax (fmol/mg protein)Hill Slope
[³H]-11-HEPE Analog ARecombinant CHO Cells2.5 ± 0.31250 ± 800.98 ± 0.05
[³H]-11-HEPE Analog BHuman Macrophage Membranes3.1 ± 0.4870 ± 651.02 ± 0.07
[¹²⁵I]-11-HEPE Analog CRecombinant HEK293 Cells1.8 ± 0.21500 ± 1100.95 ± 0.06

Table 2: Comparison of Competitive Binding Affinities (Ki) at a Candidate this compound Receptor

CompetitorReceptor SourceRadioligand UsedIC50 (nM)Ki (nM)
This compound Recombinant CHO Cells[³H]-11-HEPE Analog A5.2 ± 0.62.1 ± 0.3
Compound XRecombinant CHO Cells[³H]-11-HEPE Analog A15.8 ± 1.26.4 ± 0.5
Resolvin E1Recombinant CHO Cells[³H]-11-HEPE Analog A> 10,000> 4,000
Leukotriene B4Recombinant CHO Cells[³H]-11-HEPE Analog A> 10,000> 4,000

Logical Framework for Receptor Identification and Validation

The journey from a hypothetical receptor to a validated drug target follows a logical progression of scientific inquiry. This process involves not only binding assays but also functional assays to confirm the biological relevance of the binding.

Logical Flow for this compound Receptor Validation A Identification of Candidate Receptor (e.g., Orphan GPCR Screening) B Development of Binding Assay (Radioligand Synthesis, Cell Line Generation) A->B C Saturation Binding Analysis (Determine Kd and Bmax) B->C D Competitive Binding Analysis (Determine Ki for this compound and analogs) B->D C->D E Functional Assays (e.g., cAMP, Calcium Flux, Reporter Gene) D->E F Confirmation of Biological Relevance (Cellular and in vivo models) E->F G Validated this compound Receptor Target F->G

Confirming 11-HEPE Signaling: A Guide to the Use of Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

11-Hydroxy-12,13-epoxy-5,8,14-eicosatrienoic acid (11-HEPE) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a specialized pro-resolving mediator (SPM), this compound is believed to play a crucial role in the active resolution of inflammation. Its proposed mechanisms of action include the inhibition of neutrophil infiltration and the enhancement of macrophage efferocytosis. However, the precise signaling pathways and specific receptors for this compound are still under active investigation.

This guide provides a framework for researchers to confirm the signaling pathways of this compound through the strategic use of receptor antagonists. While a specific receptor for this compound has not yet been definitively identified, based on the signaling of other structurally related SPMs, it is hypothesized to act through G protein-coupled receptors (GPCRs) known to bind other lipid mediators. This guide will focus on the use of antagonists for candidate receptors to probe this compound's mechanism of action.

Hypothesized Signaling Pathways of this compound

This compound is thought to exert its pro-resolving effects by binding to cell surface receptors on immune cells, such as neutrophils and macrophages. This interaction is believed to trigger intracellular signaling cascades that lead to a reduction in pro-inflammatory responses and an increase in pro-resolving activities. Two key hypothesized pathways are:

  • Inhibition of Neutrophil Chemotaxis: By binding to its receptor on neutrophils, this compound may interfere with the signaling pathways that guide these cells to sites of inflammation, thereby reducing their accumulation and limiting tissue damage.

  • Enhancement of Macrophage Efferocytosis: this compound may promote the engulfment of apoptotic cells by macrophages, a critical step in the resolution of inflammation, by activating signaling cascades that enhance phagocytic activity.

dot

Hypothesized this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effects 11_HEPE This compound Receptor Putative Receptor (e.g., GPCR) 11_HEPE->Receptor Binds Signaling_Cascade Intracellular Signaling Cascades Receptor->Signaling_Cascade Activates Pro_Resolving_Effects Pro-Resolving Effects Signaling_Cascade->Pro_Resolving_Effects Leads to Inhibit_Neutrophil Inhibition of Neutrophil Infiltration Pro_Resolving_Effects->Inhibit_Neutrophil Enhance_Efferocytosis Enhancement of Macrophage Efferocytosis Pro_Resolving_Effects->Enhance_Efferocytosis

Caption: Hypothesized signaling pathway of this compound.

Using Receptor Antagonists to Elucidate this compound Signaling

To confirm that the biological effects of this compound are mediated by a specific receptor, a receptor antagonist can be used to block the interaction between this compound and its putative receptor. An ideal antagonist will bind to the receptor with high affinity and selectivity, thereby preventing this compound from activating it. The abrogation or reduction of this compound's biological activity in the presence of the antagonist provides strong evidence for receptor-mediated signaling.

Given that other EPA-derived pro-resolving mediators, such as Resolvin E1 (RvE1), are known to signal through receptors like ChemR23 and BLT1, antagonists for these receptors are logical starting points for investigating this compound signaling.[1][2]

dot

Mechanism of Receptor Antagonism in this compound Signaling 11_HEPE This compound Receptor Putative Receptor 11_HEPE->Receptor Binding prevented Antagonist Receptor Antagonist Antagonist->Receptor Binds and blocks Signaling_Cascade Intracellular Signaling (Blocked) Receptor->Signaling_Cascade Biological_Effect Biological Effect (Inhibited) Signaling_Cascade->Biological_Effect

Caption: Use of a receptor antagonist to block this compound signaling.

Comparison of Potential Receptor Antagonists for this compound Signaling Studies

While no antagonists have been validated specifically for this compound, the following table compares antagonists for candidate receptors based on their known activity against other lipid mediators. Researchers can use these as tool compounds to investigate this compound's mechanism of action.

AntagonistPutative Target ReceptorKnown Ligands BlockedReported IC50/pIC50Selectivity
U-75302 BLT1Leukotriene B4 (LTB4), Resolvin E1 (partial agonist/antagonist)Not specified for RvE1 antagonismSelective for BLT1 over BLT2
CCX832 ChemR23ChemerinpA2 = 8.32±0.04Selective for ChemR23
AH 7614 GPR120/FFA4Linoleic acid, Arachidonic acid, TUG-891 (synthetic agonist)pIC50: 7.1 (human), 8.1 (mouse, rat)Selective for FFA4 over FFA1

Experimental Protocols

The following are detailed methodologies for key experiments to test the effect of receptor antagonists on this compound's biological activity.

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of neutrophils toward a chemoattractant and whether this inhibition is reversed by a receptor antagonist.

Materials:

  • Isolated human neutrophils

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores)

  • Chemoattractant (e.g., fMLP or LTB4)

  • This compound

  • Receptor antagonist (e.g., U-75302)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Detection reagent for quantifying migrated cells (e.g., Calcein AM or a cell viability assay)

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer.

  • Antagonist Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the receptor antagonist or vehicle control for 30-60 minutes at 37°C.

  • This compound Treatment: Add this compound or vehicle control to the antagonist-treated neutrophil suspension and incubate for an additional 15-30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add the chemoattractant to the lower chamber of the chemotaxis plate.

    • Place the Transwell insert into the well.

    • Add the treated neutrophil suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

  • Quantification:

    • Remove the non-migrated cells from the top of the insert.

    • Quantify the number of neutrophils that have migrated to the lower chamber by staining with Calcein AM and measuring fluorescence, or by using a cell viability assay.

  • Data Analysis: Compare the number of migrated neutrophils in the presence of this compound alone versus in the presence of this compound and the antagonist. A significant reversal of this compound-induced inhibition of chemotaxis by the antagonist indicates receptor-mediated signaling.

Macrophage Efferocytosis Assay

This assay measures the ability of this compound to enhance the engulfment of apoptotic cells by macrophages and whether this enhancement is blocked by a receptor antagonist.

Materials:

  • Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., J774A.1)

  • Apoptotic cells (e.g., Jurkat T cells induced to undergo apoptosis by UV irradiation or staurosporine (B1682477) treatment)

  • Fluorescent label for apoptotic cells (e.g., pHrodo Red or CFSE)

  • This compound

  • Receptor antagonist (e.g., CCX832)

  • Macrophage culture medium

  • Phagocytosis buffer (e.g., RPMI 1640)

Protocol:

  • Macrophage Preparation: Culture hMDMs or macrophage cell line in appropriate culture plates until adherent.

  • Preparation of Apoptotic Cells: Induce apoptosis in Jurkat T cells and label them with a fluorescent dye according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Pre-incubate the macrophages with various concentrations of the receptor antagonist or vehicle control in phagocytosis buffer for 30-60 minutes at 37°C.

  • This compound Treatment: Add this compound or vehicle control to the antagonist-treated macrophages and incubate for an additional 15-30 minutes at 37°C.

  • Efferocytosis: Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 5:1 (apoptotic cells to macrophages).

  • Incubation: Co-culture the cells for 1-2 hours at 37°C to allow for efferocytosis.

  • Washing: Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

  • Quantification: Quantify the efferocytosis by flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of macrophages containing ingested apoptotic cells multiplied by the average number of apoptotic cells per macrophage.

  • Data Analysis: Compare the phagocytic index in macrophages treated with this compound alone versus those treated with this compound and the antagonist. A significant reduction in this compound-enhanced efferocytosis by the antagonist suggests a receptor-mediated mechanism.

dot

Experimental Workflow for Confirming this compound Signaling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Cells Isolate Target Cells (Neutrophils or Macrophages) Preincubate Pre-incubate Cells with Antagonist Isolate_Cells->Preincubate Prepare_Reagents Prepare this compound, Antagonist, and Controls Prepare_Reagents->Preincubate Treat Treat Cells with this compound Preincubate->Treat Functional_Assay Perform Functional Assay (Chemotaxis or Efferocytosis) Treat->Functional_Assay Quantify Quantify Biological Effect Functional_Assay->Quantify Compare Compare Results (this compound vs. This compound + Antagonist) Quantify->Compare Conclusion Draw Conclusion on Receptor-Mediated Signaling Compare->Conclusion

Caption: General workflow for using antagonists in this compound functional assays.

Conclusion

The use of selective receptor antagonists is a powerful and indispensable tool for confirming the signaling pathways of novel bioactive lipids like this compound. Although the specific receptor for this compound remains to be identified, a systematic approach using antagonists for plausible candidate receptors, such as ChemR23 and BLT1, can provide critical insights into its mechanism of action. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate and validate the receptor-mediated pro-resolving functions of this compound, thereby paving the way for the development of novel therapeutics targeting the resolution of inflammation.

References

A Researcher's Guide to the Comparative Lipidomics of HEPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyeicosapentaenoic acids (HEPEs) are a class of bioactive lipid mediators derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As our understanding of the intricate roles of lipid signaling in health and disease expands, the nuanced and often opposing functions of different HEPE positional isomers have come to the forefront of lipidomics research. This guide provides a comparative analysis of key HEPE isomers, focusing on their biosynthesis, biological activities, and the experimental methodologies used to elucidate their functions.

Biosynthesis of HEPE Isomers: A Divergence of Pathways

The biological effects of HEPE isomers are intrinsically linked to their biosynthesis, which is governed by the enzymatic machinery present in different cell types. The initial oxygenation of EPA can occur at various positions, leading to a diversity of HEPE isomers, each with a unique biological role. The primary enzymatic pathways involved are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1]

For instance, 5-lipoxygenase (5-LOX) is responsible for the production of 5-HEPE, a key pro-inflammatory mediator.[2] In contrast, 12-LOX and 15-LOX pathways can generate 12-HEPE and 15-HEPE, respectively, which often exhibit more nuanced or even anti-inflammatory properties.[3] A particularly interesting pathway involves the aspirin-acetylated COX-2 enzyme, which, along with certain CYP enzymes, initiates the synthesis of 18-HEPE, a precursor to the potent pro-resolving E-series resolvins.[4]

HEPE_Biosynthesis cluster_epa Eicosapentaenoic Acid (EPA) cluster_pathways Enzymatic Pathways cluster_isomers HEPE Isomers cluster_downstream Downstream Mediators EPA EPA COX2 Aspirin-Acetylated COX-2 EPA->COX2 Oxygenation CYP Cytochrome P450 EPA->CYP Oxygenation LOX5 5-Lipoxygenase (5-LOX) EPA->LOX5 Oxygenation LOX12 12-Lipoxygenase (12-LOX) EPA->LOX12 Oxygenation LOX15 15-Lipoxygenase (15-LOX) EPA->LOX15 Oxygenation HEPE18 18-HEPE COX2->HEPE18 CYP->HEPE18 HEPE5 5-HEPE LOX5->HEPE5 HEPE12 12-HEPE LOX12->HEPE12 HEPE15 15-HEPE LOX15->HEPE15 Resolvins Resolvins (RvE1, RvE2, RvE3) HEPE18->Resolvins Further Metabolism

Figure 1: Overview of the major enzymatic pathways for HEPE isomer biosynthesis.

Comparative Biological Activities of HEPE Isomers

The position of the hydroxyl group on the eicosapentaenoic acid backbone is a critical determinant of the biological activity of HEPE isomers.[2] This structural nuance leads to a spectrum of effects, from pro-inflammatory to pro-resolving, primarily through their interactions with specific G-protein coupled receptors (GPCRs).[2][5]

5-HEPE: This isomer is generally considered pro-inflammatory, acting as a chemoattractant and activator for neutrophils.[2] However, emerging evidence also points to its role in enhancing macrophage-mediated regulatory T cell (Treg) induction and improving insulin (B600854) secretion, highlighting a more complex biological profile.[6]

12-HEPE: In contrast to 5-HEPE, 12-HEPE often displays anti-inflammatory and pro-resolving activities. It has been shown to reduce neutrophil recruitment to sites of inflammation and improve glucose metabolism.[2][3]

18-HEPE: The primary role of 18-HEPE is as a precursor to the E-series resolvins, potent specialized pro-resolving mediators (SPMs) that actively drive the resolution of inflammation.[4][7] However, 18-HEPE itself also exhibits direct anti-inflammatory and pro-resolving effects.[4]

Quantitative Comparison of Isomer Activity

Direct comparative quantitative data for a full range of HEPE isomers on neutrophil functions is an active area of research.[2] However, studies on their arachidonic acid-derived structural analogs, the hydroxyeicosatetraenoic acids (HETEs), offer valuable insights into the structure-activity relationship. The following table summarizes the neutrophil aggregating activity of various HETE isomers, which can serve as a proxy for the potential effects of the corresponding HEPE isomers.[2]

IsomerNeutrophil Aggregating Activity (EC50)
5-HETE ~200 nM
8-HETE Inactive
9-HETE Inactive
11-HETE Inactive
12-HETE ~40 nM
15-HETE Inactive

Table 1: Neutrophil aggregating activity of HETE isomers, serving as a proxy for HEPE isomer activity. Data sourced from BenchChem (2025).[2]

Signaling Pathways of HEPE Isomers

The diverse biological effects of HEPE isomers are mediated by their interaction with specific cell surface receptors, primarily GPCRs, which initiate downstream signaling cascades.

5-HEPE Signaling: 5-HEPE has been identified as an endogenous agonist for GPR119.[1][6] Activation of GPR119 by 5-HEPE stimulates cAMP accumulation and activates the AMPK/PGC1α pathway, which is involved in enhancing insulin secretion and promoting adipose tissue browning.[1][4]

12-HEPE and 18-HEPE Signaling: The specific receptors for 12-HEPE and 18-HEPE are still under active investigation. However, it is known that the arachidonic acid analog, 12-HETE, signals through GPR31.[8] It is hypothesized that HEPE isomers also bind to specific GPCRs to exert their anti-inflammatory and pro-resolving effects, though the exact receptors are yet to be fully characterized.[2][7]

HEPE_Signaling cluster_ligands HEPE Isomers cluster_receptors G-Protein Coupled Receptors (GPCRs) cluster_downstream Downstream Signaling & Cellular Responses HEPE5 5-HEPE GPR119 GPR119 HEPE5->GPR119 binds to HEPE12 12-HEPE GPR_X Putative GPCR(s) HEPE12->GPR_X binds to HEPE18 18-HEPE HEPE18->GPR_X binds to cAMP ↑ cAMP GPR119->cAMP Inflammation_res ↓ Inflammation ↑ Resolution GPR_X->Inflammation_res Neutrophil_rec ↓ Neutrophil Recruitment GPR_X->Neutrophil_rec AMPK ↑ AMPK/PGC1α cAMP->AMPK Insulin ↑ Insulin Secretion AMPK->Insulin Browning ↑ Adipose Browning AMPK->Browning

Figure 2: Signaling pathways of key HEPE isomers.

Experimental Protocols for Functional Analysis

To dissect the distinct roles of HEPE isomers, a variety of in vitro assays are employed to assess their impact on key inflammatory cells, such as neutrophils. Below are detailed methodologies for common assays.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as a HEPE isomer.

Principle: A Boyden chamber or a transwell migration assay system is used, which consists of two chambers separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Polymorphprep™) or dextran (B179266) sedimentation.

  • Assay Setup: Use a Boyden chamber or a similar transwell migration assay system with a 3-5 µm pore size membrane.

  • Chemoattractant Preparation: Prepare various concentrations of the HEPE isomer to be tested in a suitable buffer (e.g., HBSS) and place it in the lower chamber. A known chemoattractant like Interleukin-8 (IL-8) or Leukotriene B4 (LTB4) can be used as a positive control.

  • Cell Seeding: Resuspend the isolated neutrophils in a buffer and add them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet) and count them under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Neutrophils D Add Neutrophils to Upper Chamber A->D B Prepare HEPE Isomer Solutions C Add HEPE to Lower Chamber B->C E Incubate (37°C, 1-2h) C->E D->E F Stain & Count Migrated Cells E->F G Quantify Chemotaxis F->G

Figure 3: Experimental workflow for the neutrophil chemotaxis assay.
Neutrophil Degranulation Assay

This assay quantifies the release of granule contents from neutrophils upon stimulation.

Principle: Neutrophils contain various granules filled with enzymes and other proteins. Upon activation, these granules fuse with the plasma membrane, releasing their contents. The activity of a specific granule enzyme, such as myeloperoxidase (MPO), in the supernatant is measured as an indicator of degranulation.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis assay.

  • Cell Treatment: Incubate isolated neutrophils with different concentrations of HEPE isomers or a positive control (e.g., fMLP) in the presence of cytochalasin B (to enhance degranulation) for a set period (e.g., 15-30 minutes) at 37°C.

  • Pellet Supernatant: Centrifuge the cell suspension to pellet the cells.

  • Enzyme Activity Measurement: Collect the supernatant and measure the activity of a granule enzyme, such as myeloperoxidase (MPO), using a colorimetric assay.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of ROS, also known as the oxidative burst, in neutrophils.

Principle: Upon activation, neutrophils produce a burst of ROS, which can be detected using fluorescent probes. The intensity of the fluorescence is proportional to the amount of ROS produced.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils as described previously.

  • Probe Loading: Incubate the isolated neutrophils with a fluorescent ROS probe, such as dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Stimulation: Stimulate the probe-loaded cells with various concentrations of HEPE isomers or a positive control (e.g., PMA or fMLP).

  • Signal Detection: Monitor the change in fluorescence over time using a fluorometer or a fluorescence microscope.

  • Data Analysis: The rate and magnitude of the fluorescence increase are indicative of the level of ROS production.

Quantitative Analysis of HEPE Isomers in Tissues

The accurate quantification of HEPE isomers in biological matrices is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

General Protocol Outline:

  • Sample Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent enzymatic degradation and auto-oxidation of lipids.

  • Homogenization: Homogenize the frozen tissue in a suitable solvent containing antioxidants.

  • Lipid Extraction: Perform lipid extraction using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • LC-MS/MS Analysis: Separate the HEPE isomers using reverse-phase liquid chromatography and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Conclusion and Future Directions

The comparative lipidomics of HEPE isomers is a rapidly evolving field. Current research clearly indicates that the positional isomerism of the hydroxyl group on the EPA backbone dictates the biological function, leading to a spectrum of pro-inflammatory, anti-inflammatory, and pro-resolving activities. While significant progress has been made in identifying the biosynthetic pathways and some of the signaling mechanisms, several key areas require further investigation.

Future research should focus on:

  • Deorphanizing Receptors: Identifying the specific GPCRs for all major HEPE isomers to better understand their mechanisms of action.

  • Head-to-Head Comparative Studies: Conducting comprehensive studies that directly compare the potency and efficacy of different HEPE isomers in various functional assays.

  • In Vivo Relevance: Establishing the concentrations of different HEPE isomers in various tissues during health and disease to understand their physiological and pathological relevance.

A deeper understanding of the comparative lipidomics of HEPE isomers holds immense promise for the development of novel therapeutic strategies for a wide range of inflammatory diseases, from cardiovascular conditions to autoimmune disorders. By targeting specific HEPE isomers or their signaling pathways, it may be possible to selectively modulate inflammatory responses and promote the resolution of inflammation, thereby restoring tissue homeostasis.

References

A Comparative Guide to 11-HEPE Quantification: Cross-Validation of ELISA and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 11-hydroxyeicosapentaenoic acid (11-HEPE) in inflammation, metabolic diseases, and other physiological processes, accurate quantification of this bioactive lipid mediator is paramount. The two most common analytical methods for measuring this compound in biological samples are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, complete with detailed experimental protocols, performance data, and visual workflows to aid in selecting the most appropriate method for your research needs.

Method Comparison: At a Glance

The choice between ELISA and LC-MS/MS for this compound measurement involves a trade-off between throughput, cost, specificity, and sensitivity. While ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples, LC-MS/MS provides superior specificity and sensitivity, which is critical for distinguishing between structurally similar lipid mediators and for quantifying low endogenous levels.

Quantitative Performance Characteristics

The following table summarizes the typical performance characteristics of this compound ELISA and LC-MS/MS methods based on established validation parameters. These values are illustrative and can vary depending on the specific assay, instrumentation, and laboratory conditions.

Performance CharacteristicThis compound ELISAThis compound LC-MS/MS
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL0.01 - 0.5 ng/mL[1]
Linearity (r²) >0.99>0.99[2]
Accuracy (% Recovery) 85-115%85-115% of the theoretical concentration (within ±20% at LLOQ)[2]
Precision (%RSD/CV) <15%<15% (within ±20% at LLOQ)[3]
Specificity Can be susceptible to cross-reactivity with structurally similar molecules.High specificity due to chromatographic separation and mass-based detection.
Throughput High (96-well plate format)Lower, dependent on chromatographic run time.
Cost per Sample LowerHigher
Matrix Effects Can be significant; sample cleanup may be required.Can be significant, but can be corrected for with the use of stable isotope-labeled internal standards.[4]

Signaling Pathway and Biosynthesis of this compound

This compound is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX).[5] These pathways are central to the production of a wide array of signaling molecules that modulate inflammatory responses.

11_HEPE_Biosynthesis Membrane Phospholipids Membrane Phospholipids Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) Membrane Phospholipids->Eicosapentaenoic Acid (EPA) PLA2 Phospholipase A2 (PLA2) Phospholipase A2 (PLA2) This compound This compound Eicosapentaenoic Acid (EPA)->this compound LOX Other HEPEs Other HEPEs Eicosapentaenoic Acid (EPA)->Other HEPEs LOX Prostaglandins (PGs) Prostaglandins (PGs) Eicosapentaenoic Acid (EPA)->Prostaglandins (PGs) COX Lipoxygenases (LOX) Lipoxygenases (LOX) Cyclooxygenases (COX) Cyclooxygenases (COX) Modulation of Inflammation Modulation of Inflammation This compound->Modulation of Inflammation Other HEPEs->Modulation of Inflammation Prostaglandins (PGs)->Modulation of Inflammation

Simplified biosynthesis pathway of this compound from EPA.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of this compound using a competitive ELISA and LC-MS/MS.

This compound Competitive ELISA Protocol

This protocol is a generalized representation based on commercially available competitive ELISA kits.

Materials:

  • This compound ELISA Kit (containing pre-coated microplate, this compound standard, anti-11-HEPE antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Biological samples (e.g., plasma, serum, cell culture supernatant)

  • Assay buffer

  • Microplate reader

Procedure:

  • Sample Preparation: Thaw biological samples on ice. Dilute samples in Assay Buffer to ensure the concentration falls within the standard curve range.[6]

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).[6]

  • Competitive Reaction: Add 50 µL of each standard or prepared sample to the wells of the microplate pre-coated with an this compound-protein conjugate.

  • Add 50 µL of the diluted anti-11-HEPE primary antibody to each well.

  • Incubate for 1-2 hours at 37°C to allow for competitive binding between the free this compound in the sample/standard and the immobilized this compound for the antibody binding sites.[6]

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.[7]

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[6]

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding standard concentrations. The concentration of this compound in the samples is inversely proportional to the signal and is determined from the standard curve using a four-parameter logistic (4-PL) curve fit.[6]

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Prepare Samples Add_to_Plate Add Samples/Standards to Coated Plate Sample_Prep->Add_to_Plate Standard_Prep Prepare Standards Standard_Prep->Add_to_Plate Add_Antibody Add Anti-11-HEPE Antibody Add_to_Plate->Add_Antibody Incubate_1 Incubate Add_Antibody->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_HRP_Conjugate Add HRP Conjugate Wash_1->Add_HRP_Conjugate Incubate_2 Incubate Add_HRP_Conjugate->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Dark) Add_Substrate->Incubate_3 Add_Stop_Solution Add Stop Solution Incubate_3->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Calculate_Concentration Calculate Concentration Read_Plate->Calculate_Concentration

Experimental workflow for this compound competitive ELISA.
This compound LC-MS/MS Protocol

This protocol outlines a general method for the quantification of this compound using solid-phase extraction (SPE) followed by LC-MS/MS.

Materials:

  • Biological samples (e.g., plasma, tissue homogenate)

  • Deuterated this compound internal standard (e.g., this compound-d8)

  • Organic solvents (e.g., methanol (B129727), acetonitrile, ethyl acetate)

  • Formic acid or acetic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system (including a reversed-phase C18 column)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Add a known amount of deuterated internal standard to each sample to correct for analyte loss and matrix effects.[4]

    • For plasma/serum, perform protein precipitation by adding a cold organic solvent (e.g., methanol).[2] For tissues, homogenize in a suitable solvent containing antioxidants.[4]

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.[5]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.[4]

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.[4]

    • Elute the oxylipins with a higher concentration of organic solvent, such as methanol or ethyl acetate.[1][4]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).[4]

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[4] Use Multiple Reaction Monitoring (MRM) for the quantification of this compound and its deuterated internal standard with high sensitivity and selectivity.[5]

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

    • Determine the concentration of this compound in the biological samples from this curve.[5]

LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Thaw_Sample Thaw Sample Add_IS Add Internal Standard Thaw_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Load_Sample Load Sample Centrifuge->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Load_Sample->Wash_SPE Elute Elute Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Detect Detect (MRM) Inject->Detect Quantify Quantify Detect->Quantify

Workflow for this compound quantification by LC-MS/MS.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound. The optimal choice of method depends on the specific requirements of the study. For large-scale screening where high throughput and cost-effectiveness are priorities, ELISA is a suitable option. However, for studies requiring high specificity, sensitivity, and the ability to distinguish between closely related isomers, LC-MS/MS is the gold standard. A thorough validation of the chosen method is crucial to ensure the generation of accurate and reliable data for advancing our understanding of the biological roles of this compound.

References

11-HEPE in Wild-Type vs. Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-hydroxyeicosapentaenoic acid (11-HEPE) and related lipid mediators in wild-type versus genetically modified mouse models, with a focus on the role of the enzyme arachidonate (B1239269) 15-lipoxygenase (Alox15). This compound, a metabolite of eicosapentaenoic acid (EPA), is an emerging specialized pro-resolving mediator (SPM) with significant potential in the resolution of inflammation.[1] Understanding its regulation and function is crucial for the development of novel therapeutics targeting inflammatory diseases.

Data Presentation: Quantitative Comparison of HEPE Isomers

Table 1: Comparison of HEPE Isomers in Colon Tissue of Wild-Type vs. Alox15 Humanized Knock-in (Alox15-KI) Mice with DSS-Induced Colitis

Lipid MediatorGenotypeConditionConcentration (ng/g tissue)Fold Change (KI vs. WT)Reference
15-HEPE Wild-TypeDay 8 DSS~25[2]
Alox15-KIDay 8 DSS~75~3.0 [2]
12-HEPE Wild-TypeNo DSS~10[2]
Alox15-KINo DSS~5~0.5 [2]

Note: In Alox15-KI mice, the murine Alox15 gene is replaced with a "humanized" version that exhibits 15-LOX activity, in contrast to the 12-LOX activity of mouse Alox15. This leads to an expected increase in 15-HEPE and a decrease in 12-HEPE.

Table 2: Comparison of 15-HEPE in Plasma of Wild-Type vs. aP2-ALOX15 Transgenic Mice

Lipid MediatorGenotypePlasma ConcentrationFold Change (Transgenic vs. WT)Reference
15-HEPE Wild-TypeBaseline>5-fold lower than transgenic[3]
aP2-ALOX15 TransgenicBaseline>5.0 [3]

Note: aP2-ALOX15 transgenic mice overexpress human 15-lipoxygenase-1 (ALOX15) in adipose tissue and hematopoietic cells, leading to a significant increase in its downstream products like 15-HEPE.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthesis of this compound, its proposed signaling pathway in immune cells, and a typical experimental workflow for studying its effects.

Biosynthesis of this compound and other EPA-derived mediators Cell Membrane Phospholipids Cell Membrane Phospholipids Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) Cell Membrane Phospholipids->Eicosapentaenoic Acid (EPA) PLA2 Lipoxygenases (LOX) Lipoxygenases (LOX) Eicosapentaenoic Acid (EPA)->Lipoxygenases (LOX) Cytochrome P450 (CYP450) Cytochrome P450 (CYP450) Eicosapentaenoic Acid (EPA)->Cytochrome P450 (CYP450) This compound This compound Lipoxygenases (LOX)->this compound Other HEPEs (5-, 8-, 9-, 12-, 15-HEPE) Other HEPEs (5-, 8-, 9-, 12-, 15-HEPE) Lipoxygenases (LOX)->Other HEPEs (5-, 8-, 9-, 12-, 15-HEPE) Resolvins (e.g., RvE1, RvE2) Resolvins (e.g., RvE1, RvE2) This compound->Resolvins (e.g., RvE1, RvE2) Further Metabolized Proposed Signaling Pathway of this compound in Immune Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Intracellular Signaling Cascades Intracellular Signaling Cascades GPCR->Intracellular Signaling Cascades Inhibition of Neutrophil Chemotaxis Inhibition of Neutrophil Chemotaxis Intracellular Signaling Cascades->Inhibition of Neutrophil Chemotaxis Enhancement of Macrophage Phagocytosis Enhancement of Macrophage Phagocytosis Intracellular Signaling Cascades->Enhancement of Macrophage Phagocytosis Experimental Workflow for In Vivo Studies Animal Model Wild-Type (C57BL/6) vs. Alox15 Knockout Mice Inflammatory Challenge Induction of Inflammation (e.g., DSS Colitis, Peritonitis) Animal Model->Inflammatory Challenge Tissue Collection Collection of Inflamed Tissue (e.g., Colon, Peritoneal Lavage) Inflammatory Challenge->Tissue Collection Lipid Extraction Lipid Extraction (e.g., Folch Method) Tissue Collection->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Quantification of this compound and other Oxylipins Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis and Comparison between Genotypes LC-MS/MS Analysis->Data Analysis

References

A Functional Comparison of 11-HEPE and 18-HEPE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of two key eicosapentaenoic acid (EPA) metabolites: 11-hydroxyeicosapentaenoic acid (11-HEPE) and 18-hydroxyeicosapentaenoic acid (18-HEPE). While both molecules originate from the same omega-3 fatty acid precursor, the depth of scientific understanding regarding their biological roles and mechanisms of action differs significantly. This guide synthesizes the current experimental data, details relevant methodologies, and provides a framework for future comparative research.

Overview of this compound and 18-HEPE

18-HEPE is a well-documented intermediate in the biosynthesis of the potent pro-resolving E-series resolvins (RvE1, RvE2, and RvE3) and also exhibits intrinsic anti-inflammatory activities.[1] In contrast, this compound is a less-characterized lipid mediator.[1][2] While its presence has been detected in various biological systems and it is hypothesized to play a role in the resolution of inflammation, its specific functions and signaling pathways are largely unknown.[3][4][5] Direct comparative studies between the two isomers are scarce, highlighting a significant knowledge gap in the field of lipid mediator biology.[1]

Biosynthesis of this compound and 18-HEPE

Both this compound and 18-HEPE are generated from the oxygenation of EPA through various enzymatic pathways.

  • 18-HEPE is primarily synthesized by cyclooxygenase-2 (COX-2), particularly after aspirin (B1665792) acetylation, and by cytochrome P450 (CYP450) monooxygenases.[1][6] It serves as a critical precursor for the production of E-series resolvins through the action of lipoxygenases (LOX) in immune cells like neutrophils.[1][7]

  • The biosynthesis of This compound is less clearly defined but is known to occur through the action of COX, LOX, and CYP450 enzymes.[3][4] For instance, both COX-1 and COX-2 can metabolize EPA to hydroperoxy-eicosapentaenoic acid (HpEPE) intermediates that are subsequently reduced to HEPEs.[8] The specific lipoxygenases involved in this compound formation can vary by cell type.[4][5]

cluster_0 Biosynthesis of this compound and 18-HEPE from EPA cluster_11HEPE This compound Pathway cluster_18HEPE 18-HEPE Pathway EPA Eicosapentaenoic Acid (EPA) COX COX-1/2 EPA->COX LOX_11 Lipoxygenases EPA->LOX_11 CYP450_11 CYP450 EPA->CYP450_11 COX2_aspirin Aspirin-acetylated COX-2 EPA->COX2_aspirin CYP450_18 CYP450 EPA->CYP450_18 This compound This compound COX->this compound LOX_11->this compound CYP450_11->this compound 18-HEPE 18-HEPE LOX_18 Lipoxygenases 18-HEPE->LOX_18 COX2_aspirin->18-HEPE CYP450_18->18-HEPE Resolvins Resolvin E Series (RvE1, RvE2, RvE3) LOX_18->Resolvins

Biosynthesis of this compound and 18-HEPE from EPA.

Functional Comparison

A direct quantitative comparison of the bioactivities of this compound and 18-HEPE is largely absent from the scientific literature.[1] The available information is summarized below.

FeatureThis compound18-HEPE
Primary Role Largely uncharacterized, with hypothesized pro-resolving functions.[1][2]Well-established precursor to the potent pro-resolving E-series resolvins; possesses intrinsic anti-inflammatory activity.[1][9]
Anti-inflammatory Effects A mixture of HEPEs including this compound suppressed pro-inflammatory gene expression in macrophages; however, the individual contribution of this compound is unclear.[10] It is hypothesized to inhibit neutrophil infiltration and enhance macrophage phagocytosis.[4]Blocks neutrophil infiltration in vivo.[1] In a murine model of cardiac remodeling, 18-HEPE administration reproduced the protective phenotype seen in fat-1 transgenic mice, which are resistant to inflammation and fibrosis.[11][12] It also protected against intestinal injury in an experimental model of necrotizing enterocolitis.[13]
Receptor Interactions A specific receptor has not yet been identified.[8] It is hypothesized to potentially interact with G protein-coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3][8]Its downstream metabolite, Resolvin E1, signals through ChemR23 and BLT1.[8]
Pro-resolving Actions Hypothesized to stimulate macrophage efferocytosis and modulate cytokine production towards an anti-inflammatory profile.[4][8]As a precursor to resolvins, it is a key player in the resolution of inflammation.[9][14] Resolvins are known to enhance the clearance of apoptotic cells and debris by macrophages.[4]

Quantitative Data Summary

Due to the limited research on the specific biological activities of this compound, there is a notable absence of quantitative data such as EC50 or IC50 values for its effects on human cells.[3] In contrast, some quantitative data is available for 18-HEPE and its metabolites.

Compound/MetaboliteAssayModelQuantitative Data
18-HEPE Inhibition of pro-inflammatory activation of cardiac fibroblastsIn vitro co-cultureA sufficient concentration of 10 nM was shown to suppress IL-6 production.[11]
18-HEPE Protection against pressure overload-induced cardiac remodelingIn vivo (murine model)Intraperitoneal injection of 5 µg every 3 days was sufficient to reproduce the protective phenotype.[9][11]
Resolvin E3 (18-HEPE metabolite) Inhibition of polymorphonuclear neutrophil (PMN) infiltrationIn vivo (zymosan-induced murine peritonitis)At a dose of 10 ng/mouse, two isomers significantly blocked PMN infiltration by 27.9% and 43.7%.[9]
Mixture of HEPEs (including this compound) Suppression of pro-inflammatory gene expression (iNOS, TNFα, IL-1β, IL-6)In vitro (palmitate-induced macrophages)The mixture was effective at a concentration of 1 µM.[10]

Experimental Protocols

Neutrophil Migration Assay (Chemotaxis)

This assay is crucial for evaluating the potential of this compound and 18-HEPE to inhibit the recruitment of neutrophils to sites of inflammation.

  • Neutrophil Isolation : Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Setup : Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

  • Treatment : Pre-incubate the isolated neutrophils with different concentrations of this compound, 18-HEPE, or a vehicle control.

  • Chemoattractant : Add a known chemoattractant, such as leukotriene B4 (LTB4) or interleukin-8 (IL-8), to the lower wells.

  • Incubation : Place the treated neutrophils in the upper wells and incubate the chamber to allow for migration.

  • Quantification : After the incubation period, quantify the number of neutrophils that have migrated through the membrane to the lower wells. This can be done by cell counting using a microscope or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

Macrophage Phagocytosis Assay (Efferocytosis)

This assay assesses the ability of this compound and 18-HEPE to enhance the clearance of apoptotic cells by macrophages, a key step in the resolution of inflammation.

  • Macrophage Culture : Differentiate human monocytes into macrophages in culture plates.

  • Induction of Apoptosis : Induce apoptosis in a separate population of cells (e.g., neutrophils) using a method such as UV irradiation. Label the apoptotic cells with a fluorescent dye.

  • Treatment : Treat the cultured macrophages with various concentrations of this compound, 18-HEPE, or a vehicle control.

  • Co-culture : Add the fluorescently labeled apoptotic cells to the macrophage culture and incubate to allow for phagocytosis.

  • Quantification : After incubation, wash away any non-phagocytosed apoptotic cells. The extent of phagocytosis can be quantified by measuring the fluorescence intensity of the macrophages using flow cytometry or fluorescence microscopy. The phagocytic index (percentage of macrophages that have engulfed apoptotic cells) can then be calculated.[4]

cluster_workflow Generalized Experimental Workflow for Comparative Bioactivity Analysis start Cell Isolation/Culture (e.g., Neutrophils, Macrophages) treatment Treatment with: - Vehicle Control - this compound (various concentrations) - 18-HEPE (various concentrations) start->treatment bioassay Functional Bioassay (e.g., Chemotaxis, Phagocytosis) treatment->bioassay data_acq Data Acquisition (e.g., Microscopy, Flow Cytometry) bioassay->data_acq analysis Quantitative Analysis (e.g., Migration distance, Phagocytic index) data_acq->analysis comparison Comparative Analysis of Potency and Efficacy analysis->comparison

Generalized experimental workflow for comparative bioactivity analysis.

Conclusion and Future Directions

The current body of research firmly establishes 18-HEPE as a pivotal mediator in the resolution of inflammation, both as a precursor to the E-series resolvins and through its own inherent bioactivities.[1][9] In stark contrast, this compound remains an enigmatic lipid mediator.[2] While preliminary data from studies on mixtures of HEPEs suggest potential anti-inflammatory properties, a thorough understanding of its specific biological functions, potency, and mechanisms of action is critically lacking.[1][10]

Future research should prioritize direct, head-to-head comparative studies of this compound and 18-HEPE to elucidate their distinct roles. Key areas for investigation include:

  • Receptor Identification : Identifying and characterizing the specific cellular receptors for this compound is paramount to understanding its signaling pathways.[4]

  • In Vivo Studies : Conducting in vivo studies in various models of inflammation will be essential to validate the hypothesized anti-inflammatory and pro-resolving effects of this compound.

  • Dose-Response Analyses : Establishing dose-response curves for the biological effects of this compound will provide crucial quantitative data on its potency.

A deeper understanding of the functional nuances between these two EPA-derived metabolites will undoubtedly open new avenues for the development of targeted therapeutic strategies for a range of inflammatory diseases.

References

Safety Operating Guide

Navigating the Disposal of 11-HEPE: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 11-hydroxy-5,8,12,14,17-eicosapentaenoic acid (11-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA).

Given that a specific Safety Data Sheet (SDS) for this compound is not always readily available, it is crucial to treat the substance as a potentially hazardous chemical. The following procedures are based on established best practices for laboratory chemical waste management and are designed to provide clear, actionable guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound, particularly when dissolved in a solvent such as ethanol, must be handled as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Classification

Since a specific SDS may be unavailable, treat this compound as a hazardous chemical waste.[2] It is classified as a monohydroxy fatty acid and an eicosanoid.[3][4][5] The solvent used to dissolve the this compound (commonly ethanol) will also determine the waste category (e.g., flammable liquid).

Step 2: Waste Collection and Containment

  • Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible with this compound and its solvent.[6] Plastic containers are often preferred for their durability.[7] The container must have a secure, leak-proof screw cap.[2]

  • Label the Container: Clearly label the container with the words "Hazardous Waste."[8] The label must include the full chemical name ("11-hydroxy-5,8,12,14,17-eicosapentaenoic acid" or "this compound"), the solvent (e.g., "in Ethanol"), and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[9]

  • Collect the Waste: Carefully transfer the this compound waste into the labeled container. If collecting waste from multiple experiments, ensure that all components are compatible.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7]

Step 3: Waste Storage

  • Designated Storage Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area must be at or near the point of waste generation.[8]

  • Segregate Incompatible Wastes: Ensure that the this compound waste is stored separately from incompatible chemicals. For instance, if in ethanol, it should be stored with other flammable liquids and away from oxidizers.[2][8] Use secondary containment bins to prevent mixing in case of a leak.

  • Monitor Accumulation: Be aware of the volume limits for your SAA, which is typically 55 gallons for hazardous waste.[6][7]

Step 4: Arranging for Final Disposal

  • Contact Your EHS Department: The most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[7] They will provide specific guidance on the final disposal procedures and will arrange for a scheduled pickup of the waste.

  • Provide Necessary Information: Be prepared to provide the EHS department with all the information from your hazardous waste label.

  • Handling Unknowns: In the event that a waste container's contents are not fully known, it must be labeled as "Unknown" and the EHS office must be contacted.[9][10] They will provide a specific protocol for characterization and disposal, which may incur additional costs.[11]

Data Presentation: Chemical Properties of this compound

The following table summarizes key information about this compound to assist in its proper classification for disposal.

PropertyValueSource
Chemical Name (5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid[3]
Synonyms This compound, 11R-HEPE[3][12]
Molecular Formula C₂₀H₃₀O₃[4][12]
Molecular Weight 318.5 g/mol [4]
Chemical Class Hydroxyeicosapentaenoic acid, Long-chain fatty acid, Eicosanoid[3]
Common Formulation A solution in ethanol[4]
Storage Temperature -20°C[13]
Stability ≥ 2 years (under proper storage)[4]

Mandatory Visualizations

To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for the disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds_check Is a specific SDS for this compound available? ppe->sds_check treat_hazardous Treat as Hazardous Chemical Waste sds_check->treat_hazardous No follow_sds Follow Disposal Instructions in Section 13 of SDS sds_check->follow_sds Yes container Select Compatible, Labeled Hazardous Waste Container treat_hazardous->container follow_sds->container collect Collect Waste in Designated Container container->collect store Store in Designated SAA with Secondary Containment collect->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

cluster_lab_operations Laboratory Operations cluster_ehs_protocol EHS Protocol waste_gen 1. Waste Generation (Used this compound solution) waste_collection 2. Waste Collection (Labeled, sealed container) waste_gen->waste_collection waste_storage 3. Interim Storage (Designated SAA) waste_collection->waste_storage pickup_request 4. EHS Pickup Request waste_storage->pickup_request transport 5. Waste Transport (By authorized personnel) pickup_request->transport final_disposal 6. Final Disposal (Licensed facility) transport->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 11-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of 11-hydroxy-5,8,12,14-eicosatetraenoic acid (11-HEPE) are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals working with this bioactive lipid mediator.

Given that this compound is often supplied in an ethanol (B145695) solution, primary safety considerations must account for the flammable and irritant properties of the solvent. While the specific hazards of this compound are not extensively documented, a cautious approach is mandatory.[1] Adherence to the following personal protective equipment (PPE) and handling protocols will minimize exposure risks and support a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment is essential.[2] The following PPE is required to ensure personal safety.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles or a face shieldProtects against splashes and aerosols.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with this compound and its solvent.[2]
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[2]

All procedures involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Operational Plan: From Handling to Disposal

A systematic approach is crucial for the safe management of this compound in the laboratory.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the supplier's SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound, particularly when in its ethanol solution, must occur within a chemical fume hood.[1]

  • Assemble Materials: Prior to handling the compound, gather all necessary PPE, spill cleanup materials, and clearly labeled waste containers.[1]

Experimental Protocol: Dissolving and Aliquoting this compound

This protocol outlines the standard procedure for preparing this compound for experimental use.

  • Acclimatization: Allow the vial of this compound, typically stored at -20°C, to warm to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For sensitive applications, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the compound.

  • Solvent Addition: If working with a neat standard, add the desired solvent (e.g., ethanol, DMSO, DMF) to the vial using a calibrated pipette or syringe. Ensure the chosen solvent is compatible with your experimental system.

  • Vortexing: Gently vortex the solution to ensure the this compound is fully dissolved.

  • Aliquoting: Dispense the solution into smaller, clearly labeled vials for individual experiments to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or below for long-term stability.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Small Spills (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1] Collect the absorbed material into a designated hazardous waste container.[1]

  • Large Spills: Evacuate the immediate area and notify others.[1] If it is safe to do so, eliminate any nearby ignition sources and increase ventilation.[1] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a designated hazardous waste container for flammable organic solvents.[1] Do not pour down the drain. [1]

  • Solid Waste: Dispose of contaminated consumables (e.g., pipette tips, gloves, absorbent pads) in a separate, clearly labeled hazardous waste container.

  • Container Management: Waste containers must be kept securely capped, except when adding waste, and should not be filled beyond 90% capacity.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for (±)this compound.

PropertyValue
Molecular Formula C₂₀H₃₀O₃
Formula Weight 318.5
Purity ≥98%
Formulation A solution in ethanol
Solubility (PBS, pH 7.2) 0.8 mg/ml
Storage -20°C
Stability ≥ 2 years

(Data sourced from Cayman Chemical)

Visualizing this compound's Biological Context

The following diagrams illustrate the biosynthetic and potential signaling pathways of this compound.

Biosynthesis of this compound Biosynthesis of this compound from EPA EPA Eicosapentaenoic Acid (EPA) COX Cyclooxygenase (COX) EPA->COX LOX Lipoxygenase (LOX) EPA->LOX CYP450 Cytochrome P450 (CYP450) EPA->CYP450 HEPE_11 This compound COX->HEPE_11 LOX->HEPE_11 CYP450->HEPE_11

Biosynthesis of this compound from Eicosapentaenoic Acid (EPA).

Hypothetical Signaling Pathway of this compound Hypothetical Signaling Pathway of this compound HEPE_11 This compound Receptor G-protein Coupled Receptor (Hypothetical) HEPE_11->Receptor Inflammation Resolution of Inflammation Receptor->Inflammation Neutrophil Inhibition of Neutrophil Infiltration Inflammation->Neutrophil Efferocytosis Promotion of Efferocytosis Inflammation->Efferocytosis Cytokine Modulation of Cytokine Production Inflammation->Cytokine

Hypothetical signaling pathway of this compound in inflammation resolution.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.